Product packaging for Dutogliptin(Cat. No.:CAS No. 852329-66-9)

Dutogliptin

Cat. No.: B1663283
CAS No.: 852329-66-9
M. Wt: 241.10 g/mol
InChI Key: DVJAMEIQRSHVKC-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dutogliptin has been investigated for the treatment of Diabetes Mellitus, Type II.
This compound is a potent, water soluble, selective and orally bioavailable, boronic acid-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. This compound irriversibly binds to DPP-4.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
an orally available, potent, and selective di-peptidyl peptidase 4/DPP4 inhibitor that improves glycemic control in type 2 diabetic patients
See also: this compound Tartrate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20BN3O3 B1663283 Dutogliptin CAS No. 852329-66-9

Properties

IUPAC Name

[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAMEIQRSHVKC-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005713
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852329-66-9
Record name Dutogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852329669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EAO245ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dutogliptin's Mechanism of Action on DPP-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin (formerly PHX-1149) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on DPP-4, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. By competitively and reversibly binding to the catalytic site of DPP-4, this compound prevents the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting elevation in active incretin levels leads to a glucose-dependent increase in insulin secretion, a suppression of glucagon release, and ultimately, improved glycemic control.

Introduction to this compound and DPP-4

Dipeptidyl peptidase-4 is a serine protease that is widely expressed throughout the body and plays a significant role in glucose metabolism.[1] Its primary function in this context is the rapid inactivation of incretin hormones. This compound is a small-molecule inhibitor designed to selectively target and inhibit the enzymatic activity of DPP-4.[2][3] Preclinical and clinical studies have demonstrated its efficacy in improving glycemic control in type 2 diabetes mellitus.[2]

Quantitative Analysis of this compound's Interaction with DPP-4

The interaction of this compound with DPP-4 has been characterized by its high potency and selectivity. The following tables summarize the key quantitative parameters from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of DPP-4 by this compound

ParameterValueReference
Biochemical IC50 2.5 nmol/L[4]

Table 2: In Vivo DPP-4 Inhibition by this compound in Healthy Subjects

This compound DoseRoute of AdministrationMaximum DPP-4 InhibitionDPP-4 Inhibition at 24 hoursReference
≥60 mgSubcutaneous>90%-[5]
100 mgOral-53%[6]
200 mgOral-73%[6]
400 mgOral~90%78%[4][6]
120 mgSubcutaneous>90%86%[5]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueReference
Bioavailability (Subcutaneous) ~100%[5]
Terminal Elimination Half-life 10-13 hours[4]

Table 4: Comparative IC50 Values of Various DPP-4 Inhibitors

DPP-4 InhibitorIC50 (nmol/L)Reference
This compound 2.5 [4]
Sitagliptin19[1]
Vildagliptin62[1]
Saxagliptin50[1]
Alogliptin24[1]
Linagliptin1[1]

Signaling Pathway of this compound's Action

This compound's therapeutic effect is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates the key steps involved.

dutogliptin_pathway cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response cluster_glucose Glycemic Control This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GIP_active Active GIP DPP4->GIP_active Degrades GLP1_inactive Inactive GLP-1 GIP_inactive Inactive GIP Beta_cells Pancreatic β-cells GLP1_active->Beta_cells Stimulates Alpha_cells Pancreatic α-cells GLP1_active->Alpha_cells Inhibits GIP_active->Beta_cells Stimulates Insulin Insulin Secretion Beta_cells->Insulin Increases Glucagon Glucagon Secretion Alpha_cells->Glucagon Decreases Glucose_uptake Glucose Uptake by Peripheral Tissues Insulin->Glucose_uptake Promotes Hepatic_glucose Hepatic Glucose Production Glucagon->Hepatic_glucose Reduces Blood_glucose Lowered Blood Glucose Glucose_uptake->Blood_glucose Hepatic_glucose->Blood_glucose

Figure 1: Signaling pathway of this compound's action on DPP-4 and subsequent effects on glycemic control.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DPP-4 inhibitors like this compound.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is a common method to determine the in vitro potency of a DPP-4 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (this compound) and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound and reference inhibitor to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, the test compound/reference inhibitor at various concentrations, and the recombinant human DPP-4 enzyme.

  • Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dpp4_inhibition_assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis p1 Prepare serial dilutions of This compound and controls r1 Add assay buffer, this compound/ controls, and DPP-4 enzyme to 96-well plate p1->r1 p2 Prepare DPP-4 enzyme and substrate solutions p2->r1 r2 Incubate at 37°C (10-15 min) r1->r2 r3 Add fluorogenic substrate to initiate reaction r2->r3 m1 Measure fluorescence kinetically (Ex: ~360nm, Em: ~460nm) r3->m1 m2 Calculate % inhibition vs. uninhibited control m1->m2 m3 Plot % inhibition vs. [this compound] and determine IC50 m2->m3

Figure 2: Experimental workflow for the in vitro DPP-4 inhibition assay.
In Vivo Measurement of GLP-1 and GIP Levels

This protocol outlines the procedure to assess the in vivo effect of a DPP-4 inhibitor on incretin hormone levels.

Objective: To measure the plasma concentrations of active GLP-1 and GIP in response to an oral glucose tolerance test (OGTT) with and without a DPP-4 inhibitor.

Materials:

  • Test animals (e.g., mice or rats)

  • DPP-4 inhibitor (this compound) formulated for oral or parenteral administration

  • Glucose solution for oral gavage

  • Blood collection tubes containing a DPP-4 inhibitor and other appropriate anticoagulants/preservatives (e.g., EDTA, aprotinin)

  • ELISA kits for active GLP-1 and GIP

Procedure:

  • Fast the animals overnight.

  • Administer the DPP-4 inhibitor or vehicle control to the respective groups of animals.

  • After a specified pre-treatment period, perform an oral glucose tolerance test by administering a bolus of glucose solution via oral gavage.

  • Collect blood samples at various time points before and after the glucose challenge (e.g., -15, 0, 15, 30, 60, and 120 minutes).

  • Immediately process the blood samples by centrifugation at 4°C to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Measure the concentrations of active GLP-1 and GIP in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

  • Plot the plasma concentrations of active GLP-1 and GIP over time for both the treated and control groups.

  • Calculate the area under the curve (AUC) for the incretin responses to compare the effects of the DPP-4 inhibitor.

incretin_measurement_workflow cluster_animal_prep Animal Preparation & Dosing cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis a1 Fast animals overnight a2 Administer this compound or vehicle control a1->a2 o1 Administer oral glucose bolus a2->o1 o2 Collect blood samples at timed intervals o1->o2 s1 Process blood to obtain plasma o2->s1 s2 Store plasma at -80°C s1->s2 s3 Measure active GLP-1 and GIP levels using ELISA s2->s3 d1 Plot incretin concentrations over time s3->d1 d2 Calculate AUC for incretin responses d1->d2

References

Dutogliptin's Role in GLP-1 and GIP Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). This enzyme plays a crucial role in the inactivation of the incretin hormones Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound effectively prevents the degradation of GLP-1 and GIP, leading to an increase in their circulating concentrations and prolonging their biological activity. This augmentation of incretin levels enhances glucose-dependent insulin secretion, suppresses inappropriate glucagon release, and ultimately contributes to improved glycemic control in individuals with type 2 diabetes mellitus. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in preventing GLP-1 and GIP degradation, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction: The Incretin Effect and DPP-4

The incretin effect describes the physiological phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration. This effect is primarily mediated by two gut-derived hormones: GLP-1 and GIP.

  • Glucagon-like peptide-1 (GLP-1): Secreted by L-cells in the distal ileum and colon in response to nutrient ingestion, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.

  • Glucose-dependent insulinotropic polypeptide (GIP): Secreted by K-cells in the duodenum and proximal jejunum, GIP also stimulates glucose-dependent insulin secretion.

Both GLP-1 and GIP are rapidly degraded and inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that is widely expressed on the surface of various cells, including endothelial cells, and also circulates in a soluble form in plasma. It selectively cleaves dipeptides from the N-terminus of peptides that have a proline or alanine residue in the second position, which is the case for both GLP-1 and GIP. This rapid degradation results in a very short half-life for the active forms of these incretin hormones.

This compound, as a DPP-4 inhibitor, is designed to block this degradation pathway, thereby enhancing the physiological effects of endogenously released GLP-1 and GIP.

Mechanism of Action of this compound

This compound is a small-molecule, competitive inhibitor of the DPP-4 enzyme. By binding to the active site of DPP-4, this compound prevents the enzyme from cleaving and inactivating its natural substrates, GLP-1 and GIP. This leads to an increase in the plasma concentrations of the active forms of these incretin hormones.

The primary consequence of increased active GLP-1 and GIP levels is the potentiation of their downstream effects on glucose homeostasis:

  • Enhanced Glucose-Dependent Insulin Secretion: Both GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

  • Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic alpha-cells, particularly in the postprandial state when glucose levels are high. Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production. By suppressing glucagon, this compound further contributes to lowering blood glucose.

The overall effect of this compound is improved glycemic control, as reflected by reductions in glycated hemoglobin (HbA1c) and fasting and postprandial plasma glucose levels.

Quantitative Data on this compound's Efficacy

DPP-4 Inhibition

Clinical studies have demonstrated that this compound is a potent inhibitor of DPP-4 in vivo.

Dose of this compound Level of DPP-4 Inhibition Study Population Citation
≥60 mg (subcutaneous)>90% (maximum inhibition)Healthy male subjects[1]
120 mg (multiple subcutaneous doses)>86% (over 24 hours)Healthy male subjects[1]
200 mg (once-daily oral)70% (trough ex vivo inhibition)Patients with type 2 diabetes[2]
400 mg (once-daily oral)80% (trough ex vivo inhibition)Patients with type 2 diabetes[2]

Table 1: In vivo DPP-4 inhibition by this compound in human subjects.

Impact on Active GLP-1 and GIP Levels
Incretin Hormone Fold Increase in Active Levels (with DPP-4 inhibitor) Citation
Active GLP-11.4-fold[3][4]
Active GIP20-fold[3][4]

Table 2: Representative increase in active incretin hormone levels following DPP-4 inhibition. Data from a study with a DPP-4 inhibitor, not specifically this compound.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound like this compound on DPP-4 is a fluorometric assay.

Principle: The assay utilizes a synthetic substrate for DPP-4, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the fluorogenic AMC is released, and its fluorescence can be measured. An inhibitor will reduce the rate of cleavage and thus the fluorescence signal.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • This compound (or other test inhibitors) at various concentrations

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the recombinant DPP-4 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percentage of inhibition for each this compound concentration is calculated relative to the control.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Measurement of Active GLP-1 and GIP in Plasma (General Protocol)

To assess the in vivo effect of this compound on incretin levels, plasma samples are collected from subjects before and after drug administration.

Principle: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentrations of active GLP-1 and GIP in plasma. These assays utilize antibodies that are specific to the N-terminus of the active forms of the hormones.

Materials:

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., aprotinin, Pefabloc SC) and an anticoagulant (e.g., EDTA).

  • Centrifuge.

  • ELISA kits specific for active GLP-1 and active GIP.

  • Microplate reader.

Procedure:

  • Collect blood samples from subjects at baseline and at various time points after the administration of this compound and a meal or glucose challenge.

  • Immediately place the blood collection tubes on ice to minimize ex vivo degradation of incretins.

  • Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Perform the ELISA for active GLP-1 and active GIP according to the manufacturer's instructions. This typically involves:

    • Adding plasma samples and standards to the wells of a microplate pre-coated with a capture antibody.

    • Incubating to allow the hormone to bind to the antibody.

    • Washing the plate to remove unbound components.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating to allow the detection antibody to bind to the captured hormone.

    • Washing the plate again.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Calculate the concentrations of active GLP-1 and GIP in the plasma samples by comparing their absorbance to the standard curve.

Visualizations

Dutogliptin_Mechanism_of_Action cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Nutrient Ingestion Nutrient Ingestion L-cells L-cells Nutrient Ingestion->L-cells stimulates K-cells K-cells Nutrient Ingestion->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes Active GIP Active GIP K-cells->Active GIP secretes Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release increases Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release decreases Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits Inactive GLP-1 Inactive GLP-1 Active GIP->Beta-cells stimulates Inactive GIP Inactive GIP DPP-4 DPP-4 DPP-4->Active GLP-1 degrades DPP-4->Active GIP degrades This compound This compound This compound->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production reduces

Caption: Mechanism of action of this compound.

DPP4_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DPP-4 Enzyme - this compound Dilutions - Substrate (Gly-Pro-AMC) start->prepare_reagents plate_setup Plate Setup (96-well): - Add DPP-4 Enzyme - Add this compound Dilutions prepare_reagents->plate_setup pre_incubation Pre-incubate (15 min at 37°C) plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Ex: ~360nm, Em: ~460nm) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_fluorescence->data_analysis end_point End data_analysis->end_point

Caption: Workflow for an in vitro DPP-4 inhibition assay.

Incretin_Measurement_Workflow start Start drug_admin Administer this compound and Meal/Glucose Challenge start->drug_admin blood_collection Collect Blood Samples (with DPP-4 inhibitor) drug_admin->blood_collection plasma_separation Separate Plasma (Centrifugation at 4°C) blood_collection->plasma_separation sample_storage Store Plasma at -80°C plasma_separation->sample_storage elisa_assay Perform ELISA for Active GLP-1 and GIP sample_storage->elisa_assay data_analysis Data Analysis: - Calculate Concentrations - Compare Pre- and Post-Dose elisa_assay->data_analysis end_point End data_analysis->end_point

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dutogliptin: A Boronic Acid-Based DPP-4 Inhibitor

Introduction

This compound (formerly PHX1149) is a potent and selective, small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose metabolism.[1][2] Classified chemically as a boronic acid-based compound, this compound has been investigated primarily for the treatment of type 2 diabetes mellitus (T2DM) and more recently for its potential regenerative effects in patients following myocardial infarction.[3][4]

DPP-4 inhibitors, as a class, enhance the body's own mechanisms for glycemic control by preventing the degradation of incretin hormones.[5][6] this compound's unique boronic acid moiety contributes to its mechanism of action and inhibitory profile.[1][7] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism, quantitative pharmacological data, and relevant experimental protocols for professionals in drug development.

Mechanism of Action

The Incretin Effect and DPP-4

The core mechanism of this compound revolves around the inhibition of the serine protease DPP-4.[1] DPP-4 is responsible for the rapid degradation of key incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][8] These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[5]

  • Suppressing glucagon release from pancreatic α-cells.[6]

By inhibiting DPP-4, this compound prolongs the activity of endogenous GLP-1 and GIP, leading to enhanced insulin release and reduced glucagon levels in a glucose-dependent manner.[5][9] This improves glycemic control with a low risk of hypoglycemia.[2][5]

Role in Myocardial Repair: The SDF-1α Axis

Beyond its role in diabetes, DPP-4 is also known to cleave and inactivate stromal cell-derived factor-1α (SDF-1α), a chemokine critical for stem cell homing and tissue repair.[10][11] In the context of myocardial infarction, inhibiting DPP-4 with this compound is hypothesized to increase local concentrations of active SDF-1α in the injured heart muscle.[12][13] This, in turn, is believed to promote the recruitment of endogenous stem cells, potentially leading to cardiac muscle repair and improved heart function.[14][15] Clinical trials have explored this compound in combination with granulocyte colony-stimulating factor (G-CSF) to further enhance this effect by mobilizing stem cells into circulation.[10][11][13]

Visualized Signaling Pathways

Incretin_Signaling_Pathway cluster_Gut Gut cluster_Circulation Circulation cluster_Pancreas Pancreas Food Food Intake Incretins GLP-1 & GIP (Incretin Hormones) Food->Incretins Stimulates Release Insulin ↑ Insulin Release (β-cells) Incretins->Insulin Stimulates Glucagon ↓ Glucagon Release (α-cells) Incretins->Glucagon Inhibits DPP4 DPP-4 Enzyme This compound This compound Inactive Inactive Peptides Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

SDF1a_Pathway cluster_Mobilization Stem Cell Mobilization cluster_Homing Stem Cell Homing GCSF G-CSF (Filgrastim) StemCells Endogenous Stem Cells GCSF->StemCells Mobilizes from Bone Marrow SDF1a SDF-1α StemCells->SDF1a Homing Signal Myocardium Injured Myocardium Repair Myocardial Repair SDF1a->Repair Promotes DPP4 DPP-4 Enzyme This compound This compound

Quantitative Data

Pharmacodynamic Profile

This compound demonstrates dose-dependent inhibition of the DPP-4 enzyme. Studies in healthy subjects and patients with T2DM have quantified this effect.

ParameterThis compound DoseResultStudy PopulationCitation
Max DPP-4 Inhibition ≥60 mg (subcutaneous)>90%Healthy Males[14][16]
DPP-4 Inhibition (24h post-dose) 120 mg (multiple subcutaneous doses)>86%Healthy Males[14][16]
Trough DPP-4 Inhibition (12 weeks) 200 mg (oral, once daily)~70%T2DM Patients[17]
Trough DPP-4 Inhibition (12 weeks) 400 mg (oral, once daily)~80%T2DM Patients[17]
Pharmacokinetic Profile

Pharmacokinetic analyses reveal key parameters regarding the absorption, distribution, metabolism, and excretion of this compound.

ParameterValueCondition/PopulationCitation
Bioavailability ~100%Subcutaneous administration[14][16]
Terminal Elimination Half-life ~12.2 hoursHealthy subjects & T2DM patients[4]
Apparent Clearance (CL/F) 176 L/hNormal renal function[4]
Apparent Clearance (CL/F) 121 L/hMild renal impairment[4]
Apparent Clearance (CL/F) 79 L/hModerate renal impairment[4]
Accumulation Ratio (AUC₀₋₂₄h) 0.90 - 1.03Multiple daily injections[14][16]

Experimental Protocols

In Vitro DPP-4 Inhibitor Screening Assay

This protocol describes a generalized fluorometric assay to determine the inhibitory activity of compounds like this compound against the DPP-4 enzyme.[18][19]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA).[20]
  • DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 enzyme in assay buffer to the desired concentration (e.g., 1.73 mU/mL).[18] Keep on ice.
  • Substrate Solution: Dissolve a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC), in the assay buffer (e.g., 200 µM).[18]
  • Test Inhibitor (e.g., this compound): Prepare a stock solution and create serial dilutions in the assay buffer or appropriate solvent (e.g., DMSO).[18]
  • Positive Control: Use a known DPP-4 inhibitor like Sitagliptin for comparison.[19]

2. Assay Procedure:

  • Plate Setup: Use a 96-well microplate (white or black for fluorescence). Designate wells for blank (no enzyme), enzyme control (no inhibitor), positive control, and test inhibitor concentrations.
  • Enzyme/Inhibitor Incubation: Add 25 µL of the test inhibitor dilutions (or control/buffer) to the appropriate wells. Add 50 µL of the DPP-4 Enzyme Solution to all wells except the blanks. Mix and incubate for 10 minutes at 37°C.[19]
  • Reaction Initiation: Add 25 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.[19]
  • Measurement: Immediately place the plate in a microplate reader. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.[19]

3. Data Analysis:

  • Calculate the rate of reaction (ΔFluorescence/min) from the linear portion of the kinetic curve.
  • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
  • Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.

Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - DPP-4 Enzyme - Fluorogenic Substrate - Test Inhibitor Dilutions start->prep plate Dispense Inhibitor/Control/ Buffer into 96-well Plate prep->plate enzyme Add DPP-4 Enzyme Solution (except to blank wells) plate->enzyme incubate1 Incubate for 10 min at 37°C enzyme->incubate1 substrate Add Substrate Solution to all wells to initiate reaction incubate1->substrate measure Measure Fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 30 min substrate->measure analyze Calculate Reaction Rates and Percent Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50 end_node End ic50->end_node

In Vivo Clinical Trial Protocol (Example: Myocardial Infarction Study)

This section summarizes a representative protocol for a Phase II clinical trial evaluating this compound in patients after a myocardial infarction.[10][11][21]

1. Study Design:

  • Type: Randomized, double-blind, placebo-controlled, multicenter trial.[11]
  • Population: Adult patients (18-85 years) with ST-elevation myocardial infarction (STEMI) who have undergone successful percutaneous coronary intervention (PCI).[11][21]

2. Investigational Product and Dosing:

  • This compound Arm: 60 mg this compound administered via subcutaneous (SC) injection twice daily for 14 days.[10][11]
  • Co-administration: 10 µg/kg Filgrastim (G-CSF) administered via SC injection once daily for the first 5 days.[10][11]
  • Control Arm: Matching placebo for both this compound and Filgrastim administered on the same schedule.[11]

3. Key Assessments:

  • Primary Endpoint: Safety and tolerability, assessed through adverse event monitoring, laboratory tests, and vital signs.[10][11]
  • Secondary/Exploratory Endpoints:
  • Efficacy: Changes in cardiac function (e.g., Left Ventricular Ejection Fraction) measured by cardiac magnetic resonance imaging (cMRI) at baseline and after 3 months.[11]
  • Pharmacodynamics: Changes in plasma levels of SDF-1α and other biomarkers (e.g., NT-proBNP, Troponin).[10][21]
  • Pharmacokinetics: this compound plasma concentrations in a subset of patients.[10]

4. Study Timeline:

  • Screening & Randomization: Within 36-72 hours post-PCI.[11][13]
  • Treatment Period: 14 days.
  • Follow-up: Assessments at baseline, Day 15, and Day 90.[13]

Conclusion

This compound is a well-characterized boronic acid-based DPP-4 inhibitor with a clear mechanism of action in glucose homeostasis. Its high potency and favorable pharmacokinetic profile have been established through extensive clinical trials for type 2 diabetes.[4][14][17] Furthermore, its investigational role in leveraging the DPP-4/SDF-1α axis for myocardial repair highlights a novel and promising therapeutic application beyond metabolic disease.[10][15] The data and protocols summarized in this guide provide a foundational resource for researchers and developers working with DPP-4 inhibitors and exploring new indications for this important class of drugs.

References

Preclinical Pharmacology of Dutogliptin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for the degradation of incretin hormones. By preventing the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances their physiological effects, leading to improved glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. The document details its mechanism of action, pharmacokinetic profile across different species, efficacy in animal models of type 2 diabetes, and preclinical safety and toxicology data. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the preclinical science underpinning this compound.

Introduction

Dipeptidyl peptidase-4 inhibitors, or "gliptins," have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). This compound (formerly PHX-1149) is a small-molecule inhibitor of DPP-4. Preclinical investigations have demonstrated its potential to potently and selectively inhibit DPP-4, leading to favorable effects on glucose homeostasis in animal models of T2DM. This document serves as a technical resource, consolidating the available preclinical data on this compound to support further research and development efforts.

Mechanism of Action

This compound exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme. DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in regulating glucose metabolism.

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2] This enhancement of incretin signaling leads to several downstream effects that contribute to improved glycemic control:

  • Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.[2]

  • Suppression of Glucagon Secretion: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, particularly in the postprandial state. This action reduces hepatic glucose production, further contributing to lower blood glucose levels.[2]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

cluster_0 This compound Action cluster_1 Incretin Pathway cluster_2 Physiological Effects cluster_3 Therapeutic Outcome This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Degrades GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) Degrades GLP-1 (active) GLP-1 (active) Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells GLP-1 (active)->Pancreatic α-cells GIP (active) GIP (active) GIP (active)->Pancreatic β-cells Insulin Secretion ↑ Insulin Secretion ↑ Pancreatic β-cells->Insulin Secretion ↑ Glucagon Secretion ↓ Glucagon Secretion ↓ Pancreatic α-cells->Glucagon Secretion ↓ Glucose Homeostasis Glucose Homeostasis Insulin Secretion ↑->Glucose Homeostasis Glucagon Secretion ↓->Glucose Homeostasis

Mechanism of action of this compound.

In Vitro Pharmacology

DPP-4 Inhibition Assay

The inhibitory activity of this compound against the DPP-4 enzyme is a critical determinant of its pharmacological effect. While specific IC50 values for this compound in preclinical species are not publicly available, the general methodology for determining such values is well-established.

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

A typical fluorometric assay to determine the IC50 of a DPP-4 inhibitor involves the following steps:

  • Reagents and Materials:

    • Recombinant human, rat, dog, or monkey DPP-4 enzyme.

    • Fluorogenic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • This compound or other test compounds.

    • 96-well black microplates.

    • Fluorometric microplate reader.

  • Procedure:

    • A solution of the DPP-4 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15 minutes) at 37°C in a 96-well plate.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate Gly-Pro-AMC to each well.

    • The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm and 460 nm, respectively).

    • The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.

    • The percentage of DPP-4 inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

DPP-4 Enzyme DPP-4 Enzyme Pre-incubation (37°C) Pre-incubation (37°C) DPP-4 Enzyme->Pre-incubation (37°C) This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Pre-incubation (37°C) Reaction Initiation Reaction Initiation Pre-incubation (37°C)->Reaction Initiation Substrate (Gly-Pro-AMC) Substrate (Gly-Pro-AMC) Substrate (Gly-Pro-AMC)->Reaction Initiation Kinetic Fluorescence Reading Kinetic Fluorescence Reading Reaction Initiation->Kinetic Fluorescence Reading Data Analysis (IC50) Data Analysis (IC50) Kinetic Fluorescence Reading->Data Analysis (IC50)

DPP-4 Inhibition Assay Workflow.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and to enable dose selection for efficacy and toxicology studies. Pharmacokinetic analyses in animals have demonstrated that this compound exposure increases in a dose-dependent manner.[3]

While detailed quantitative pharmacokinetic parameters for this compound in common preclinical species (rat, dog, monkey) are not publicly available, the following table summarizes typical parameters that are evaluated.

Table 1: Key Pharmacokinetic Parameters Evaluated in Preclinical Species

ParameterDescription
Cmax Maximum (or peak) plasma concentration of the drug.
Tmax Time at which Cmax is observed.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life, the time required for the drug concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

In Vivo Efficacy

The efficacy of this compound in improving glycemic control has been demonstrated in preclinical models of type 2 diabetes.[3] A standard method to assess the antihyperglycemic effect of a compound in vivo is the oral glucose tolerance test (OGTT).

Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

The Zucker diabetic fatty (ZDF) rat is a commonly used genetic model of obesity, insulin resistance, and type 2 diabetes. Studies in such models are crucial for evaluating the in vivo efficacy of new antidiabetic agents.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents

  • Animal Model: Male Zucker diabetic fatty (ZDF) rats or other suitable diabetic rodent models.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week before the experiment.

  • Fasting: Animals are fasted overnight (e.g., 16 hours) with free access to water.

  • Drug Administration: A single oral dose of this compound or vehicle is administered by gavage.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally by gavage 30-60 minutes after drug administration.

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group. The percentage reduction in glucose excursion by this compound compared to the vehicle control is determined.

Fasting (16h) Fasting (16h) Drug Admin (this compound/Vehicle) Drug Admin (this compound/Vehicle) Fasting (16h)->Drug Admin (this compound/Vehicle) Baseline Blood Sample (t=0) Baseline Blood Sample (t=0) Drug Admin (this compound/Vehicle)->Baseline Blood Sample (t=0) Oral Glucose Challenge (2g/kg) Oral Glucose Challenge (2g/kg) Baseline Blood Sample (t=0)->Oral Glucose Challenge (2g/kg) Serial Blood Sampling Serial Blood Sampling Oral Glucose Challenge (2g/kg)->Serial Blood Sampling Glucose Measurement Glucose Measurement Serial Blood Sampling->Glucose Measurement AUC Calculation & Analysis AUC Calculation & Analysis Glucose Measurement->AUC Calculation & Analysis

Oral Glucose Tolerance Test Workflow.
Effects on Incretin Levels

A key pharmacodynamic effect of this compound is the elevation of active GLP-1 and GIP levels.

Experimental Protocol: Measurement of Active GLP-1 and GIP Levels

  • Sample Collection: Blood samples from animals treated with this compound or vehicle are collected into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) to prevent ex vivo degradation of active incretins.

  • Plasma Preparation: Plasma is separated by centrifugation at low temperatures.

  • ELISA Assay: Commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for the active forms of GLP-1 (7-36 amide and 7-37) and GIP (1-42) are used to quantify their concentrations in the plasma samples.

  • Procedure: The assay is performed according to the manufacturer's instructions, which typically involves incubating the plasma samples in wells coated with a capture antibody, followed by the addition of a detection antibody and a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of active incretin present.

Preclinical Safety and Toxicology

Preclinical safety evaluation is a critical component of drug development. For this compound, a 28-day repeat-dose toxicology study in rats established a No Observed Adverse Effect Level (NOAEL).

Table 2: Summary of Preclinical Toxicology Findings for this compound

Study TypeSpeciesKey FindingReference
28-Day Repeat-Dose Oral ToxicityRatNo Observed Adverse Effect Level (NOAEL) of 30 mg/kg.[4]

In Phase I and II clinical trials, this compound was generally safe and well-tolerated, with a low incidence of hypoglycemia.[3]

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of the DPP-4 enzyme, leading to a favorable pharmacodynamic effect on incretin hormone levels and subsequent improvement in glucose homeostasis in animal models of type 2 diabetes. The dose-dependent pharmacokinetic profile and the established NOAEL in rats provide a solid foundation for its clinical development. This technical guide summarizes the key preclinical findings and methodologies that characterize the pharmacological profile of this compound, providing a valuable resource for the scientific community. Further disclosure of detailed quantitative data from preclinical studies would be beneficial for a more comprehensive understanding and comparison with other DPP-4 inhibitors.

References

The Discovery and Developmental Odyssey of Dutogliptin (PHX1149): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin (formerly known as PHX1149) is a potent and selective, orally bioavailable small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] Initially developed for the treatment of type 2 diabetes mellitus (T2DM), its therapeutic potential has since been explored in the context of cardiovascular recovery following myocardial infarction. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data associated with this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction: The Dawn of a New Diabetes Treatment

The discovery of this compound emerged from the broader scientific effort to target the incretin system for the management of T2DM. The enzyme DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1] By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.

This compound was originally developed by Phenomix Corp. and was later co-developed with Forest Laboratories and Chiesi Farmacautici for T2DM.[1] More recently, Recardio has been investigating its potential in cardiovascular applications.[2]

Mechanism of Action: Targeting the Incretin Pathway

This compound functions as a competitive inhibitor of the serine protease DPP-4. This inhibition prevents the breakdown of active GLP-1 and GIP, thereby increasing their circulating levels and prolonging their glucoregulatory effects. The enhanced incretin activity leads to several downstream physiological responses that contribute to lower blood glucose levels.

cluster_Gut Gut (Post-prandial) cluster_Pancreas Pancreas Food Food Intake L_Cells L-Cells Food->L_Cells K_Cells K-Cells Food->K_Cells GLP1 Active GLP-1 L_Cells->GLP1 GIP Active GIP K_Cells->GIP Beta_Cells β-Cells GLP1->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GIP->Beta_Cells Stimulates GIP->DPP4 Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP This compound This compound (PHX1149) This compound->DPP4 Inhibition

Fig. 1: this compound's Mechanism of Action in the Incretin Pathway.

Quantitative Data Summary

In Vitro DPP-4 Inhibition

While specific IC50 values for this compound are not consistently reported in publicly available literature, it is consistently described as a "potent" and "selective" inhibitor of the DPP-4 enzyme.[1][3][4] For context, other selective DPP-4 inhibitors have IC50 values in the low nanomolar range.[3]

Preclinical Pharmacokinetics in Rats

Detailed preclinical pharmacokinetic parameters for this compound in rats are not widely published. However, a 28-day toxicity study in rats identified a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg, which was used to guide the starting dose in human clinical trials.[5]

ParameterValueSpeciesAdministrationSource
NOAEL (28-day)30 mg/kgRatNot Specified[5]
Clinical Pharmacokinetics in Humans

Population pharmacokinetic analyses have been conducted in healthy subjects and patients with T2DM.[6]

ParameterValuePopulationSource
Apparent Clearance (CL/F)176 L/hHealthy and T2DM[6]
Terminal Elimination Half-life (t½)12.2 hoursHealthy and T2DM[6]
CL/F (Mild Renal Impairment)121 L/hT2DM[6]
CL/F (Moderate Renal Impairment)79 L/hT2DM[6]
Subcutaneous Bioavailability~100%Healthy Males[4]
Clinical Efficacy in Type 2 Diabetes (Phase IIb Study - NCT00482532)

A 12-week, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and tolerability of this compound in patients with T2DM.

ParameterPlaceboThis compound (200 mg)This compound (400 mg)Source
Baseline HbA1c (mean) 8.4%8.4%8.4%
Placebo-Corrected Change in HbA1c --0.35% (p=0.006)-0.52% (p<0.001)
Placebo-Corrected Change in FPG --0.88 mmol/L (p=0.003)-1.00 mmol/L (p<0.001)
Patients Achieving HbA1c < 7% 12%21%27% (p=0.008 vs placebo)
Trough ex vivo DPP-4 Inhibition -70%80%

Experimental Protocols

Synthesis of this compound (PHX1149)

The synthesis of this compound involves a multi-step process. A general overview of a potential synthetic route is described below, based on available information.

Start Protected Pyrrolidine Derivative Step1 Introduction of Boronic Acid Moiety Start->Step1 Intermediate1 Protected Pyrrolidinylboronic Acid Step1->Intermediate1 Step2 Coupling with Glycine Derivative Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Deprotection and Final Coupling Intermediate2->Step3 This compound This compound Step3->this compound

Fig. 2: High-level Synthetic Workflow for this compound.

A detailed, step-by-step synthesis protocol is complex and proprietary. However, a representative procedure for a key step, the synthesis of (R)-N-(1,1-Dimethylethoxycarbonyl)(pyrrolidine-2-yl)boronic Acid, has been described in patent literature and involves the reaction of a protected pyrrolidine with a borate ester followed by hydrolysis.[7] The subsequent coupling and deprotection steps lead to the final this compound molecule.[7]

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound on DPP-4 can be assessed using a fluorogenic assay.

  • Materials: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl with BSA), this compound, and a suitable multi-well plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the DPP-4 enzyme to each well.

    • Add the this compound dilutions to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Preclinical In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rat

This model is commonly used to evaluate the efficacy of anti-diabetic agents.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in a citrate buffer.

    • Monitor blood glucose levels regularly. Hyperglycemia (e.g., blood glucose > 250 mg/dL) typically develops within 48-72 hours.

  • Treatment:

    • Once diabetes is established, randomize the animals into treatment groups (vehicle control, this compound low dose, this compound high dose, etc.).

    • Administer this compound or vehicle orally once daily for a specified duration (e.g., 4 weeks).

  • Efficacy Assessment:

    • Monitor fasting and postprandial blood glucose levels.

    • Perform oral glucose tolerance tests (OGTT).

    • Measure HbA1c levels at the end of the study.

    • Measure plasma levels of active GLP-1.

Start Acclimatization of Rats STZ_Injection Streptozotocin (STZ) Injection (i.p.) Start->STZ_Injection Diabetes_Confirmation Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) STZ_Injection->Diabetes_Confirmation Randomization Randomization into Treatment Groups Diabetes_Confirmation->Randomization Treatment_Phase Daily Oral Administration (Vehicle or this compound) Randomization->Treatment_Phase Efficacy_Endpoints Efficacy Assessment Treatment_Phase->Efficacy_Endpoints OGTT Oral Glucose Tolerance Test (OGTT) Efficacy_Endpoints->OGTT Blood_Glucose_Monitoring Fasting & Postprandial Blood Glucose Efficacy_Endpoints->Blood_Glucose_Monitoring HbA1c HbA1c Measurement Efficacy_Endpoints->HbA1c GLP1_Measurement Active GLP-1 Levels Efficacy_Endpoints->GLP1_Measurement

Fig. 3: Experimental Workflow for Preclinical Efficacy Testing in an STZ-Induced Diabetic Rat Model.
Clinical Trial Protocol: Phase III Study in Post-Myocardial Infarction (HEAL-MI - NCT05881382)

This ongoing study is evaluating the safety and efficacy of this compound in combination with Filgrastim in patients after a myocardial infarction.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Patient Population: Adult patients with ST-elevation myocardial infarction (STEMI) who have undergone primary percutaneous coronary intervention (PCI).

  • Intervention: Subcutaneous injections of this compound (60 mg twice daily for 14 days) in co-administration with Filgrastim (10 µg/kg daily for 5 days).

  • Control: Placebo injections matching the active treatment schedule.

  • Primary Objective: To evaluate the efficacy of this compound compared with placebo in reducing the time to the first occurrence of a composite endpoint of cardiovascular death and worsening heart failure within 180 days.

  • Key Inclusion Criteria: Age 18-85 years, STEMI treated with PCI.

  • Key Exclusion Criteria: Previous myocardial infarction, complex peri/post-MI clinical course, significant pre-existing cardiomyopathy.

Conclusion

This compound (PHX1149) represents a significant contribution to the class of DPP-4 inhibitors. Its development history, from a promising treatment for type 2 diabetes to a potential therapy for cardiovascular recovery, highlights its intriguing pharmacological profile. The data presented in this technical guide, encompassing its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols, provide a solid foundation for further research and development efforts in the fields of metabolic and cardiovascular diseases. As ongoing clinical trials yield more data, the full therapeutic potential of this compound will be further elucidated.

References

Dutogliptin: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances the body's natural ability to control blood sugar levels.[1][2] This whitepaper provides an in-depth technical guide on the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action. Initially developed for the treatment of type 2 diabetes mellitus, emerging research has also explored its utility in cardiovascular recovery following myocardial infarction.

Mechanism of Action: The Incretin Effect

This compound's primary mechanism of action is the inhibition of the DPP-4 enzyme. DPP-4 rapidly degrades the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake. These hormones play a vital role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion from pancreatic beta-cells.

  • Suppressing glucagon secretion from pancreatic alpha-cells in a glucose-dependent manner.

  • Slowing gastric emptying , which helps to reduce postprandial glucose excursions.

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby amplifying their glucoregulatory effects.[1][2] This leads to improved glycemic control with a low risk of hypoglycemia, as the incretin effect is glucose-dependent.

Signaling Pathway of GLP-1 in Pancreatic Beta-Cells

The binding of GLP-1 to its receptor (GLP-1R) on pancreatic beta-cells initiates a cascade of intracellular signaling events, as depicted in the diagram below.

GLP1_Signaling GLP-1 GLP-1 GLP1R GLP-1 Receptor GLP-1->GLP1R Gs Gαs GLP1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC EPAC cAMP->EPAC activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes EPAC->InsulinVesicles promotes Exocytosis Insulin Secretion (Exocytosis) InsulinVesicles->Exocytosis leads to

GLP-1 signaling cascade in pancreatic beta-cells.

Preclinical and Clinical Development

This compound has undergone a series of preclinical and clinical investigations to evaluate its safety, efficacy, and pharmacokinetic profile.

Preclinical Studies

In preclinical models of type 2 diabetes, this compound demonstrated potent inhibition of the DPP-4 enzyme, leading to improved glucose homeostasis.[1] Furthermore, in a murine model of myocardial infarction, the combination of this compound with Granulocyte-Colony Stimulating Factor (G-CSF) was shown to significantly improve survival and reduce infarct size.[3][4] This effect is thought to be mediated by the stabilization of Stromal Cell-Derived Factor-1 alpha (SDF-1α), a chemokine involved in stem cell homing and tissue repair, which is also a substrate for DPP-4.[3][4]

Clinical Trials

This compound has been evaluated in several clinical trials, with key findings summarized in the tables below.

Table 1: Efficacy of this compound in Type 2 Diabetes Mellitus (12-Week Study)

ParameterThis compound 400 mg (n=169)This compound 200 mg (n=169)Placebo (n=85)
Baseline HbA1c (%) 8.48.48.4
Placebo-Corrected Change in HbA1c (%) -0.52 (p < 0.001)-0.35 (p = 0.006)-
Placebo-Corrected Change in FPG (mmol/L) -1.00 (p < 0.001)-0.88 (p = 0.003)-
Placebo-Corrected Change in Postprandial Glucose AUC (0-2h) (mmol/L/h) -2.58 (p < 0.001)-1.63 (p = 0.032)-
Patients Achieving HbA1c < 7% 27% (p = 0.008 vs placebo)21%12%

Data from a 12-week, multicentre, randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes on a background of metformin and/or a thiazolidinedione.

Table 2: Cardiovascular Outcomes in Post-Myocardial Infarction Patients (REC-DUT-002 Trial)

ParameterThis compound + Filgrastim (n=23)Placebo (n=24)
Change in Left Ventricular End-Diastolic Volume (mL) +15.7+13.7
Change in Left Ventricular Ejection Fraction (%) +5.9+5.7
Change in Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass (g) -19.9-12.7

Data from a Phase 2, randomized, double-blind, placebo-controlled study (NCT03486080) in patients with ST-elevation myocardial infarction (STEMI) and reduced left ventricular ejection fraction (LVEF ≤ 45%).[5]

Table 3: Pharmacokinetics of Subcutaneously Administered this compound in Healthy Volunteers

DoseBioavailabilityMaximum DPP-IV Inhibition
30-120 mg (single dose)~100%>90% (for doses ≥60 mg)
60, 90, 120 mg (multiple doses)Not applicable>86% over 24 hours (120 mg dose)

Data from a prospective, open-label, dose-escalating trial.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials.

Phase 2 Study in Type 2 Diabetes Mellitus
  • Study Design: 12-week, multicentre, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 423 patients aged 18-75 years with type 2 diabetes, a body mass index of 25-48 kg/m ², and a baseline HbA1c of 7.3-11.0%.

  • Intervention: Patients were randomized (2:2:1) to receive once-daily oral therapy with either this compound (400 mg or 200 mg) or placebo.

  • Background Medication: Patients continued their existing therapy of either metformin alone, a thiazolidinedione (TZD) alone, or a combination of metformin and a TZD.

  • Primary Endpoints: Change in HbA1c from baseline to week 12.

  • Secondary Endpoints: Changes in fasting plasma glucose (FPG) and postprandial glucose area under the curve (AUC).

REC-DUT-002: Phase 2 Study in Post-Myocardial Infarction Patients (NCT03486080)
  • Study Design: Randomized, double-blind, placebo-controlled, safety and efficacy study.

  • Patient Population: Patients with ST-elevation myocardial infarction (STEMI) who had undergone successful percutaneous coronary intervention (PCI) and had a left ventricular ejection fraction (LVEF) of ≤ 45%.

  • Intervention:

    • This compound: 60 mg administered by twice-daily subcutaneous injection for 14 days.

    • Filgrastim (G-CSF): 10 µg/kg administered by daily subcutaneous injection for the first 5 days.

    • Control Group: Received matching placebos.

  • Primary Objective: To evaluate the safety and tolerability of the combination therapy.

  • Secondary Objectives: To assess preliminary efficacy as determined by cardiac magnetic resonance imaging (cMRI), and to determine the pharmacokinetics and pharmacodynamics of this compound.

REC_DUT_002_Workflow Screening Patient Screening (STEMI, PCI, LVEF ≤ 45%) Randomization Randomization Screening->Randomization Treatment Treatment Group (this compound 60mg BID SC x 14d) + (Filgrastim 10µg/kg QD SC x 5d) Randomization->Treatment Placebo Placebo Group (Matching Placebos) Randomization->Placebo Baseline Baseline Assessment (cMRI within 72h post-PCI) Treatment->Baseline Placebo->Baseline FollowUp 90-Day Follow-Up (Repeat cMRI) Baseline->FollowUp Analysis Data Analysis (Safety, Efficacy, PK/PD) FollowUp->Analysis

Workflow for the REC-DUT-002 clinical trial.

Future Directions and Conclusion

This compound has demonstrated a promising therapeutic profile, with proven efficacy in improving glycemic control in patients with type 2 diabetes and intriguing, albeit not statistically significant, findings in the context of cardiovascular repair. The favorable safety and tolerability profile observed in clinical trials supports its continued investigation.

The results from the REC-DUT-002 trial, while not meeting its primary efficacy endpoint for LVEF improvement, have provided a rationale for a larger, adequately powered cardiovascular outcome trial. Future research should focus on elucidating the precise mechanisms by which this compound may contribute to cardiac remodeling and repair, potentially in combination with other regenerative therapies.

References

Dutogliptin and Stromal Cell-Derived Factor-1α (SDF-1α): A Technical Guide to a Promising Therapeutic Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is emerging as a significant modulator of the stromal cell-derived factor-1α (SDF-1α) signaling pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and SDF-1α, the downstream signaling cascades, and the potential therapeutic implications, particularly in cardiovascular repair. By preventing the degradation of SDF-1α, this compound enhances its bioavailability, leading to prolonged activation of its cognate receptor, CXCR4. This augmented signaling has been shown to be a critical factor in the mobilization, homing, and engraftment of progenitor cells to sites of tissue injury, promoting angiogenesis and tissue regeneration. This document summarizes the available quantitative data from studies on DPP-4 inhibitors, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The this compound and SDF-1α Axis

Stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, is a potent chemokine that plays a pivotal role in a multitude of physiological processes, including stem cell trafficking, angiogenesis, and immune responses.[1][2] Its biological activity is tightly regulated, in part, by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves and inactivates SDF-1α.[1][3]

This compound is a selective inhibitor of the DPP-4 enzyme.[4][5] By blocking the action of DPP-4, this compound prevents the proteolytic degradation of SDF-1α, thereby increasing the concentration and prolonging the half-life of its active form.[4][5] This mechanism of action holds significant therapeutic promise, particularly in conditions characterized by tissue ischemia and damage, such as myocardial infarction.[1][4][6] Enhanced SDF-1α signaling can promote the recruitment of reparative progenitor cells to the injured myocardium, leading to improved cardiac function and reduced infarct size.[4][6][7]

Quantitative Data on the Effects of DPP-4 Inhibition on SDF-1α

While specific quantitative data from clinical trials directly measuring the impact of this compound on SDF-1α levels is not yet widely published, studies on other DPP-4 inhibitors provide strong evidence of a class effect. These studies consistently demonstrate an increase in the active form of SDF-1α and a corresponding modulation of total SDF-1α levels.

Table 1: Effect of Sitagliptin on Plasma SDF-1α and Endothelial Progenitor Cells (EPCs) in Type 2 Diabetes Patients [8]

ParameterBaseline (Mean ± SD)After 4 Weeks of Sitagliptin (100 mg/day) (Mean ± SD)P-value
Plasma SDF-1α (pg/mL)2000 ± 4003000 ± 500<0.001
Circulating EPCs (cells/mL)150 ± 50250 ± 70<0.01

Table 2: Effect of Sitagliptin on Intact and Truncated Plasma SDF-1α [9]

ParameterPlacebo (Change from Baseline)Sitagliptin (Change from Baseline)P-value
Intact SDF-1α (1-67) (pg/mL)-10 ± 20+150 ± 30<0.001
Truncated SDF-1α (3-67) (pg/mL)+5 ± 15-100 ± 25<0.001

Table 3: Serum SDF-1α Levels in Type 2 Diabetes Patients With and Without Gliptin Treatment

Patient GroupMean Age (± SD)Serum SDF-1α (pg/mL) (Mean ± SEM)
T2D without gliptins (n=21)64.5 ± 7.1~2800
T2D with gliptins (n=22)67.5 ± 9.6~2000
Healthy Controls (n=18)62.7 ± 13.1~2200

Note: The study found that total SDF-1α levels were lower in patients treated with gliptins. This is hypothesized to be due to the ELISA assay not discriminating between the full-length (active) and DPP-4-cleaved (inactive) forms of SDF-1α, and DPP-4 inhibition leading to a decrease in the truncated, inactive form.[4]

Signaling Pathways and Experimental Workflows

The SDF-1α/CXCR4 Signaling Pathway

SDF-1α exerts its biological effects primarily through its interaction with the G-protein coupled receptor, CXCR4.[3] This interaction triggers a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration.

SDF1a_CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 GPCR G-protein CXCR4->GPCR Activation PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK SDF1a SDF-1α SDF1a->CXCR4 Binding Akt Akt PI3K->Akt ProSurvival Cell Survival & Proliferation Akt->ProSurvival Migration Cell Migration & Adhesion ERK->Migration

SDF-1α binding to its receptor CXCR4 initiates downstream signaling pathways.

Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of the DPP-4 enzyme, which is responsible for the inactivation of SDF-1α. By blocking this enzymatic activity, this compound effectively increases the levels of active SDF-1α available to bind to CXCR4.

Dutogliptin_Mechanism This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits SDF1a_inactive Inactive SDF-1α DPP4->SDF1a_inactive SDF1a_active Active SDF-1α SDF1a_active->DPP4 Cleavage by

This compound inhibits DPP-4, preventing the degradation of active SDF-1α.

Experimental Workflow for Assessing this compound's Effect on SDF-1α

A typical experimental workflow to investigate the impact of this compound on SDF-1α levels and subsequent cellular responses involves several key stages, from subject recruitment to functional assays.

Experimental_Workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment cluster_posttreatment Post-Treatment Analysis A Patient Recruitment (e.g., Post-MI) B Baseline Blood Sampling A->B C Administration of this compound or Placebo B->C D Serial Blood Sampling C->D E SDF-1α Quantification (ELISA) D->E F Progenitor Cell Mobilization (Flow Cytometry) D->F G Functional Assays (e.g., Migration Assay) F->G

Workflow for studying the effects of this compound on SDF-1α and progenitor cells.

Experimental Protocols

Quantification of Plasma SDF-1α by ELISA

A common and reliable method for measuring SDF-1α concentrations in plasma is the Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the concentration of total or active SDF-1α in plasma samples from subjects treated with this compound or placebo.

Materials:

  • Human CXCL12/SDF-1α ELISA Kit (e.g., from R&D Systems)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate washer

  • Pipettes and pipette tips

  • Phosphate-buffered saline (PBS)

  • Distilled water

  • Plasma samples collected in EDTA tubes

Procedure:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Aliquot the supernatant (plasma) and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (as per manufacturer's instructions):

    • Bring all reagents and samples to room temperature before use.

    • Prepare all required reagents, standards, and samples as directed in the kit manual.

    • Add 100 µL of Assay Diluent to each well.

    • Add 100 µL of standard, control, or sample to the appropriate wells. Cover with the adhesive strip provided and incubate for 2 hours at room temperature.

    • Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

    • Add 200 µL of human CXCL12/SDF-1α Conjugate to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.

    • Repeat the aspiration/wash as in step 4.

    • Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

    • Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set to 540 nm or 570 nm.

Data Analysis:

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.

  • Determine the concentration of SDF-1α in the samples by interpolating their absorbance values from the standard curve.

  • Correct for any dilution factors used.

Assessment of Progenitor Cell Mobilization by Flow Cytometry

Flow cytometry is a powerful technique to identify and quantify specific cell populations, such as endothelial progenitor cells (EPCs), in peripheral blood.

Objective: To determine the number of circulating progenitor cells (e.g., CD34+, CXCR4+) in response to this compound treatment.

Materials:

  • Flow cytometer

  • Fluorochrome-conjugated monoclonal antibodies against cell surface markers (e.g., CD34, CD45, KDR, CXCR4)

  • Lysing solution

  • FACS tubes

  • Centrifuge

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood by density gradient centrifugation (e.g., using Ficoll-Paque).

Procedure:

  • Cell Staining:

    • Isolate PBMCs from whole blood samples.

    • Resuspend 1 x 10^6 PBMCs in 100 µL of staining buffer (e.g., PBS with 2% FBS).

    • Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in 500 µL of staining buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the lymphocyte and monocyte populations based on forward and side scatter properties.

    • Identify the progenitor cell population of interest based on the expression of specific markers (e.g., CD34+, CD45dim).

    • Quantify the percentage of these cells that also express CXCR4.

    • Calculate the absolute number of circulating progenitor cells per volume of blood.

Conclusion and Future Directions

The inhibition of DPP-4 by this compound represents a compelling strategy to augment the therapeutic effects of endogenous SDF-1α. The available data from studies on other DPP-4 inhibitors strongly suggest that this compound can increase the levels of active SDF-1α, leading to enhanced progenitor cell mobilization and homing. This mechanism holds significant potential for the treatment of ischemic conditions, particularly in the context of cardiovascular disease.

Future research should focus on obtaining direct quantitative evidence of this compound's effect on SDF-1α levels in human subjects, particularly in the patient populations most likely to benefit from this therapeutic approach. The REC-DUT-002 trial, which investigated the combination of this compound and filgrastim in post-myocardial infarction patients, provides a valuable platform for such analyses.[2][3][6][7][8] Elucidating the precise dose-response relationship between this compound and SDF-1α, as well as the downstream functional consequences, will be critical for optimizing its clinical application and realizing the full therapeutic potential of this promising drug. Furthermore, exploring the role of the this compound-SDF-1α axis in other regenerative contexts beyond cardiovascular repair is a worthy avenue for future investigation.

References

In-Depth Technical Guide: Early-Stage Research on Dutogliptin for Cardiac Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is under investigation as a novel therapeutic agent to promote cardiac repair following ischemic events such as myocardial infarction (MI). Early-stage research, encompassing preclinical animal models and Phase II clinical trials, has explored its potential to enhance the body's natural regenerative processes. The core mechanism of action centers on the inhibition of DPP-4, which leads to an increase in the bioavailability of Stromal Cell-Derived Factor-1α (SDF-1α). This chemokine plays a crucial role in mobilizing and homing stem and progenitor cells to the site of cardiac injury, thereby facilitating tissue repair and improved cardiac function. This technical guide provides a comprehensive overview of the foundational research, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying signaling pathways.

Core Signaling Pathway: The DPP-4/SDF-1α/CXCR4 Axis

The primary proposed mechanism for this compound's cardioprotective effects involves the modulation of the DPP-4/SDF-1α/CXCR4 signaling axis. This pathway is integral to stem cell mobilization, homing, and engraftment at sites of tissue injury.[1]

Mechanism of Action:
  • Stem Cell Mobilization: Granulocyte-colony stimulating factor (G-CSF) is often used in conjunction with this compound to stimulate the release of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation.[2][3]

  • DPP-4 Inhibition: this compound, a potent and selective DPP-4 inhibitor, prevents the degradation of SDF-1α.[4][5] DPP-4 is the key enzyme responsible for the cleavage and inactivation of SDF-1α.[5]

  • Increased SDF-1α Bioavailability: Inhibition of DPP-4 leads to elevated and sustained levels of active SDF-1α in the bloodstream and, crucially, within the ischemic myocardium.[6][7]

  • Stem Cell Homing and Engraftment: SDF-1α is a powerful chemoattractant that binds to the CXCR4 receptor expressed on the surface of circulating stem and progenitor cells.[1][8] This binding guides the migration and homing of these reparative cells to the injured cardiac tissue where an SDF-1α gradient has been established.[1][2]

  • Downstream Pro-Survival Signaling: The interaction of SDF-1α with CXCR4 on cardiac myocytes and progenitor cells activates several downstream signaling cascades, including the PI3K/Akt, ERK, and STAT3 pathways.[2][8] These pathways are known to promote cell survival, inhibit apoptosis (programmed cell death), and enhance angiogenesis (new blood vessel formation), contributing to the overall repair of the damaged myocardium.[2][3][8]

This compound Signaling Pathway for Cardiac Repair cluster_0 Systemic Circulation cluster_1 Myocardial Environment Bone Marrow Bone Marrow HSPCs Stem/Progenitor Cells (HSPCs) Bone Marrow->HSPCs G-CSF G-CSF G-CSF->Bone Marrow Mobilizes Circulating HSPCs Circulating HSPCs HSPCs->Circulating HSPCs CXCR4 CXCR4 Circulating HSPCs->CXCR4 Homing via This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits SDF-1a (inactive) SDF-1α (inactive) DPP-4->SDF-1a (inactive) Degrades SDF-1a (active) SDF-1α (active) SDF-1a (active)->DPP-4 SDF-1a (active)->CXCR4 Binds to Pro-survival Signaling Pro-survival Pathways (PI3K/Akt, STAT3, ERK) CXCR4->Pro-survival Signaling Activates Cardiac Repair Cardiac Repair (↓Apoptosis, ↑Angiogenesis) Pro-survival Signaling->Cardiac Repair REC-DUT-002 Trial Workflow Patient Population STEMI Patients (LVEF ≤ 45% post-PCI) Randomization Randomization (n=47) Patient Population->Randomization Treatment Group This compound (60mg BID, 14 days) + Filgrastim (10µg/kg OD, 5 days) Randomization->Treatment Group Placebo Group Matching Placebo Randomization->Placebo Group Baseline Assessment Baseline cMRI (within 72h post-PCI) Treatment Group->Baseline Assessment Placebo Group->Baseline Assessment Follow-up Assessment Follow-up cMRI (at 90 days) Baseline Assessment->Follow-up Assessment 90 days Endpoint Analysis Analysis of Safety, Tolerability, and Efficacy Endpoints Follow-up Assessment->Endpoint Analysis

References

In-depth Technical Guide: Pharmacodynamics of Dutogliptin in Initial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin (formerly known as PHX-1149) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism.[1][2][3] As a member of the gliptin class of oral hypoglycemic agents, this compound's therapeutic potential for type 2 diabetes mellitus (T2DM) stems from its ability to enhance the body's endogenous incretin system.[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as revealed in its initial preclinical and clinical evaluations, with a focus on its mechanism of action, dose-dependent effects on DPP-4 activity, and the experimental methodologies employed in these seminal studies.

Mechanism of Action: Enhancing the Incretin Effect

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing the breakdown of GLP-1 and GIP, this compound increases their circulating levels and prolongs their activity. This enhancement of the incretin system leads to several beneficial downstream effects for glycemic control:

  • Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreas to release insulin in response to elevated blood glucose levels.

  • Suppression of Glucagon Release: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic alpha cells, which in turn reduces hepatic glucose production.

This glucose-dependent mechanism of action contributes to a low risk of hypoglycemia, a significant advantage in the management of T2DM.[3]

Preclinical Pharmacodynamics

Initial preclinical studies established the potent and selective DPP-4 inhibitory activity of this compound and its efficacy in animal models of T2DM.

In Vitro Potency and Selectivity
In Vivo Efficacy in Animal Models

In preclinical studies utilizing animal models of T2DM, such as Zucker diabetic rats, this compound demonstrated the ability to improve glucose homeostasis.[3][5] These studies typically involve the oral administration of the compound and subsequent monitoring of key glycemic parameters.

Table 1: Summary of Preclinical In Vivo Findings

ParameterObservationAnimal ModelReference
Glucose HomeostasisImprovedModel of T2DM[3]
Islet Cell ProliferationIncreasedZucker diabetic rats (with GLP-1 infusion)[5]
Islet Cell ApoptosisDecreasedZucker diabetic rats (with GLP-1 infusion)[5]

Clinical Pharmacodynamics: Human Studies

Early clinical trials in healthy volunteers and patients with T2DM provided crucial data on the pharmacodynamic effects of this compound in humans, particularly its dose-dependent inhibition of plasma DPP-4 activity.

A key phase 1, prospective, dose-escalating trial investigated the safety, tolerability, pharmacokinetics, and pharmacodynamics of parenterally administered this compound in healthy male subjects.[6] This study provided detailed insights into the extent and duration of DPP-4 inhibition following single and multiple doses.

Table 2: Dose-Dependent Inhibition of Plasma DPP-4 Activity with Subcutaneous this compound in Healthy Volunteers

This compound Dose (Subcutaneous)Maximum DPP-4 InhibitionDPP-4 Inhibition at 24 hours post-dose (Multiple Dosing)Reference
≥60 mg>90%Not specified for this dose[6]
120 mg (multiple daily doses)>90%86%[6]

These findings demonstrate that subcutaneous administration of this compound leads to substantial and sustained inhibition of DPP-4.[6]

Further clinical studies in patients with T2DM on background metformin therapy have also demonstrated significant trough ex vivo DPP-4 inhibition with oral this compound.

Table 3: Trough Ex Vivo DPP-4 Inhibition with Oral this compound in Patients with T2DM (12-week treatment)

This compound Dose (Oral, Once Daily)Trough DPP-4 InhibitionReference
200 mg70%[7]
400 mg80%[7]

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are descriptions of the general methodologies employed in the initial pharmacodynamic studies of this compound.

In Vitro DPP-4 Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of a DPP-4 inhibitor involves a fluorometric assay.

Principle: The assay measures the enzymatic activity of DPP-4 on a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this fluorescence signal.

General Procedure:

  • Reagents: Recombinant human DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compound (this compound) at various concentrations.

  • Incubation: The DPP-4 enzyme is pre-incubated with varying concentrations of this compound in a microplate well.

  • Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

  • Signal Detection: The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Animal Studies (General Protocol)

Animal models of T2DM, such as the Zucker diabetic rat or streptozotocin-induced diabetic rats, are commonly used to evaluate the in vivo efficacy of anti-diabetic agents.

General Procedure:

  • Animal Model: Male Zucker diabetic fatty (ZDF) rats or other appropriate models are used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a specified period.

  • Dosing: this compound is administered orally (e.g., via gavage) or by another relevant route, typically once daily for a defined treatment period. A vehicle control group receives the same formulation without the active compound.

  • Monitoring: Key parameters are monitored throughout the study, including:

    • Blood Glucose Levels: Fasting and postprandial blood glucose levels are measured at regular intervals.

    • Oral Glucose Tolerance Test (OGTT): An OGTT is often performed at the end of the treatment period to assess glucose tolerance.

    • Plasma GLP-1 and Insulin Levels: Blood samples may be collected to measure the levels of active GLP-1 and insulin.

  • Data Analysis: The data from the this compound-treated groups are compared to the vehicle control group to determine the statistical significance of any observed effects on glycemic control.

Human Clinical Trial for DPP-4 Inhibition (Methodology Overview)

The phase 1 study by Buchtele et al. (2020) provides a clear example of a clinical pharmacodynamic assessment.[6]

Study Design: A prospective, open-label, dose-escalating trial in healthy male volunteers.

Dosing: Single and multiple ascending doses of this compound were administered subcutaneously or intravenously.

Pharmacodynamic Assessment (DPP-4 Activity):

  • Blood Sampling: Venous blood samples were collected in EDTA tubes at predefined time points before and after drug administration.

  • Plasma Separation: Plasma was separated by centrifugation.

  • DPP-4 Activity Assay: Plasma DPP-4 activity was determined using a fluorometric assay with a specific substrate (e.g., Ala-Pro-AFC). The assay measures the conversion of the substrate to a fluorescent product.

  • Inhibition Calculation: The percentage of DPP-4 inhibition at each time point was calculated relative to the baseline (pre-dose) activity for each subject.

Visualizations of Key Pathways and Workflows

cluster_0 This compound's Mechanism of Action This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive Degradation by DPP-4

Caption: this compound inhibits the DPP-4 enzyme, preventing the degradation of active incretin hormones.

cluster_1 Incretin Signaling Pathway Active_GLP1_GIP Increased Active GLP-1 & GIP Pancreatic_Beta_Cells Pancreatic Beta-Cells Active_GLP1_GIP->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic Alpha-Cells Active_GLP1_GIP->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Hepatic_Glucose_Production ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose_Production->Blood_Glucose

Caption: Enhanced incretin signaling leads to improved glycemic control.

cluster_2 Clinical Pharmacodynamic Study Workflow Recruitment Recruit Healthy Volunteers Dosing Administer this compound (Dose Escalation) Recruitment->Dosing Blood_Sampling Collect Blood Samples (Pre- and Post-Dose) Dosing->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation DPP4_Assay Perform DPP-4 Activity Assay Plasma_Separation->DPP4_Assay Data_Analysis Calculate % DPP-4 Inhibition vs. Baseline DPP4_Assay->Data_Analysis

Caption: Workflow for assessing DPP-4 inhibition in a clinical trial.

Conclusion

The initial pharmacodynamic studies of this compound have robustly demonstrated its mechanism of action as a potent and selective DPP-4 inhibitor. Both preclinical and clinical data confirm its ability to significantly inhibit DPP-4 activity, thereby enhancing the endogenous incretin system. This leads to improved parameters of glycemic control. The dose-dependent inhibition of DPP-4 observed in human trials provides a clear rationale for the dose selection in later-phase clinical development. This in-depth technical guide, summarizing the foundational pharmacodynamic data and experimental methodologies, serves as a valuable resource for researchers and professionals in the field of diabetes drug development.

References

Dutogliptin's Selectivity for DPP-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin (formerly known as PHX-1149T) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial to glucose homeostasis.[1][2][3] This technical guide provides an in-depth analysis of the selectivity of this compound for DPP-4, a critical attribute for its therapeutic efficacy and safety profile in the treatment of type 2 diabetes mellitus. While specific quantitative selectivity data for this compound against other DPP enzymes are not publicly available, this document outlines the established methodologies for determining such selectivity and presents representative data for other well-characterized DPP-4 inhibitors to illustrate the principles of selectivity profiling. Furthermore, this guide details the downstream signaling pathways affected by DPP-4 inhibition and provides standardized experimental protocols for assessing inhibitor selectivity.

Introduction: The Imperative of Selectivity for DPP-4 Inhibitors

The therapeutic efficacy of DPP-4 inhibitors, or "gliptins," hinges on their ability to selectively block the action of DPP-4, thereby preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This targeted inhibition enhances glucose-dependent insulin secretion and suppresses glucagon release, ultimately leading to improved glycemic control.

However, the human genome encodes for several other proteases with structural and functional similarities to DPP-4, most notably DPP-8 and DPP-9. Non-selective inhibition of these related enzymes has been associated with off-target effects and potential toxicities in preclinical studies. Therefore, a high degree of selectivity for DPP-4 over other dipeptidyl peptidases is a paramount consideration in the development of safe and effective DPP-4 inhibitors. This compound has been characterized as a selective DPP-4 inhibitor, a feature that is fundamental to its clinical development.[1][2][4]

Quantitative Assessment of DPP-4 Inhibition Selectivity

The selectivity of a DPP-4 inhibitor is quantitatively expressed by comparing its inhibitory potency against DPP-4 with its potency against other related enzymes. This is typically determined by in vitro enzymatic assays that measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each enzyme. A higher selectivity ratio (IC50 for off-target enzyme / IC50 for DPP-4) indicates a more selective compound.

While specific IC50 or Ki values for this compound against DPP-4, DPP-8, and DPP-9 are not available in the public domain, Table 1 provides representative data for other well-known DPP-4 inhibitors to illustrate the expected selectivity profile of a clinically successful agent.

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
Sitagliptin19>50,000>50,000>2600>2600
Vildagliptin62>10,000>10,000>160>160
Saxagliptin50>25,000>25,000>500>500
Alogliptin24>100,000>100,000>4100>4100
Linagliptin1>10,000>10,000>10,000>10,000

Table 1: Representative IC50 values and selectivity ratios for various DPP-4 inhibitors. Data compiled from publicly available literature. Specific values for this compound are not publicly available.

Experimental Protocols for Determining DPP-4 Inhibitor Selectivity

The following protocols describe standard in vitro methods for assessing the selectivity of a compound against DPP-4, DPP-8, and DPP-9.

In Vitro Enzymatic Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of purified recombinant DPP enzymes.

Materials:

  • Purified recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0).

  • Test inhibitor (this compound) at various concentrations.

  • Reference DPP-4 inhibitor (e.g., Sitagliptin).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor and reference inhibitor in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the respective purified DPP enzyme.

  • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm). The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Plate_Loading Load Plate: Buffer, Inhibitor, Enzyme Inhibitor_Dilutions->Plate_Loading Enzyme_Prep Prepare DPP Enzyme Solutions Enzyme_Prep->Plate_Loading Incubation Incubate at 37°C Plate_Loading->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Fluorescence_Reading Read Fluorescence Substrate_Addition->Fluorescence_Reading Percent_Inhibition Calculate % Inhibition Fluorescence_Reading->Percent_Inhibition IC50_Determination Determine IC50 Percent_Inhibition->IC50_Determination

In Vitro Enzymatic Inhibition Assay Workflow
Determination of Inhibition Constant (Ki)

To obtain a more precise measure of inhibitor potency that is independent of substrate concentration, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, especially for competitive inhibitors. This requires performing the enzymatic assay at various substrate concentrations.

Procedure:

  • Perform the in vitro enzymatic inhibition assay as described in section 3.1.

  • Repeat the assay using a range of substrate (Gly-Pro-AMC) concentrations around the Michaelis-Menten constant (Km) for each enzyme.

  • Determine the IC50 value for the inhibitor at each substrate concentration.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

Signaling Pathway of DPP-4 Inhibition

The primary mechanism of action of this compound and other DPP-4 inhibitors is the potentiation of the incretin signaling pathway. By inhibiting DPP-4, this compound prevents the rapid degradation of GLP-1 and GIP, leading to a cascade of downstream effects that improve glucose homeostasis.

G cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells K_Cells Intestinal K-Cells Food->K_Cells GLP1 Active GLP-1 L_Cells->GLP1 GIP Active GIP K_Cells->GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Beta_Cells β-Cells GLP1->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1->Alpha_Cells Inhibits GIP->DPP4 Degradation GIP->Beta_Cells Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP This compound This compound This compound->DPP4 Inhibition Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon

References

The Molecular Ballet of Dutogliptin and DPP-4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the dipeptidyl peptidase-4 (DPP-4) inhibitor, dutogliptin, and its target enzyme. This compound is a therapeutic agent investigated for its role in glycemic control. Understanding the precise nature of its interaction with DPP-4 is paramount for the development of next-generation inhibitors and for elucidating its full therapeutic potential.

Executive Summary

This compound is a potent and selective inhibitor of the serine protease DPP-4. Its primary mechanism of action involves the prevention of the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control. Beyond its enzymatic inhibition, this compound's interaction with DPP-4 may also modulate the enzyme's non-enzymatic functions, which include interactions with various cell surface proteins and components of the extracellular matrix, influencing immune responses and cell signaling. This guide delves into the quantitative aspects of this interaction, the detailed methodologies for its characterization, and the signaling pathways involved.

This compound and its Target: Dipeptidyl Peptidase-4 (DPP-4)

This compound is a small molecule inhibitor designed to specifically target DPP-4.[1] DPP-4, also known as CD26, is a transmembrane glycoprotein that exists as a homodimer on the surface of various cell types, including endothelial and epithelial cells, as well as in a soluble, catalytically active form in circulation. The enzyme plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from a variety of polypeptide substrates, provided the penultimate residue is a proline or alanine.

Quantitative Analysis of this compound-DPP-4 Interaction

The efficacy of this compound as a DPP-4 inhibitor is quantified by its binding affinity and inhibitory potency. While specific Ki and a wide range of IC50 values for this compound are not consistently reported across publicly available literature, clinical studies have demonstrated its potent in-vivo effects on DPP-4 activity.

Table 1: Pharmacodynamic Profile of this compound

DosageRoute of AdministrationMaximum DPP-4 InhibitionTrough DPP-4 Inhibition (at 12 weeks)Reference(s)
≥60 mgSubcutaneous>90%-[2][3]
120 mg (multiple doses)Subcutaneous>90%86% (at 24 hours post-dosing)[2]
200 mgOral-70%[4]
400 mgOral-80%[4]

Experimental Protocols for Characterizing the this compound-DPP-4 Interaction

A variety of experimental techniques are employed to characterize the molecular interactions between DPP-4 inhibitors like this compound and their target.

DPP-4 Enzyme Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound is through a fluorescence-based enzyme inhibition assay.

Principle: The assay measures the cleavage of a synthetic fluorogenic DPP-4 substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). In the presence of an inhibitor, the rate of fluorescence increase is reduced.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-4 in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the DPP-4 enzyme solution, and the this compound solution (or vehicle control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[5][6]

  • Data Analysis:

    • Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing data on association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (immobilized DPP-4).

General Protocol:

  • Chip Preparation:

    • Immobilize recombinant human DPP-4 onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the association and dissociation phases in real-time by recording the SPR signal (measured in response units, RU).[8][9]

    • Regenerate the sensor surface between injections using a suitable regeneration solution to remove bound this compound.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the affinity (KD).

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution three-dimensional structural information of the this compound-DPP-4 complex, revealing the precise binding mode and key molecular interactions.

Principle: A crystallized form of the protein-ligand complex diffracts X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined.

General Protocol:

  • Protein Expression and Purification:

    • Express and purify a sufficient quantity of high-purity, soluble DPP-4.

  • Crystallization:

    • Incubate the purified DPP-4 with a molar excess of this compound.

    • Screen a wide range of crystallization conditions (e.g., varying precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the complex.[10][11][12][13]

  • Data Collection and Structure Determination:

    • Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model of the this compound-DPP-4 complex against the experimental data.[14]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the incretin pathway. However, the inhibition of DPP-4 can also have downstream effects on other signaling cascades due to the enzyme's pleiotropic roles.

The Incretin Signaling Pathway

This compound's inhibition of DPP-4 directly enhances the signaling of incretin hormones.

Incretin_Signaling Ingestion Nutrient Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells GLP1 Active GLP-1 L_Cells->GLP1 Pancreas Pancreatic Islets GLP1->Pancreas DPP4 DPP-4 GLP1->DPP4 Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 This compound This compound This compound->DPP4

Caption: The incretin signaling pathway and the inhibitory action of this compound.

Non-Enzymatic DPP-4 Interactions and Potential Modulation by this compound

DPP-4 interacts with several other proteins on the cell surface, and these interactions can mediate biological effects independent of its enzymatic activity. While the direct impact of this compound on these non-enzymatic functions is an area of ongoing research, it is plausible that by binding to DPP-4, this compound could allosterically modulate these interactions.

Key DPP-4 Interaction Partners:

  • Adenosine Deaminase (ADA): The interaction between DPP-4 and ADA is involved in T-cell co-stimulation.[1][15][16][17] By binding to DPP-4, this compound could potentially influence this interaction and modulate immune responses.

  • Fibronectin: DPP-4 can bind to the extracellular matrix protein fibronectin, which is involved in cell adhesion and migration.[18][19] Altering this interaction could have implications in various physiological and pathological processes.

  • Caveolin-1: This scaffolding protein is involved in signal transduction, and its interaction with DPP-4 has been implicated in T-cell activation.[20]

DPP4_Non_Enzymatic_Interactions DPP4 DPP-4 (CD26) ADA Adenosine Deaminase (ADA) DPP4->ADA Fibronectin Fibronectin DPP4->Fibronectin Caveolin1 Caveolin-1 DPP4->Caveolin1 This compound This compound This compound->DPP4 Inhibition/ Modulation T_Cell T-Cell Co-stimulation ADA->T_Cell Cell_Adhesion Cell Adhesion & Migration Fibronectin->Cell_Adhesion Signal_Transduction Signal Transduction Caveolin1->Signal_Transduction

References

Foundational research on Dutogliptin for type 2 diabetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Foundational Research of Dutogliptin for Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (formerly PHX-1149T) is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, investigated for the management of type 2 diabetes mellitus (T2DM).[1][2] DPP-4 inhibitors, also known as gliptins, represent a class of oral hypoglycemic agents that enhance the body's own ability to control blood sugar levels.[3] This document provides a comprehensive overview of the foundational research on this compound, focusing on its mechanism of action, key experimental data, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[2][4] DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] These incretin hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[5]

By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[4][6] This enhancement of the incretin system leads to several beneficial downstream effects for glycemic control in a glucose-dependent manner:

  • Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to high blood glucose.[7][8]

  • Suppressed Glucagon Secretion: Increased GLP-1 levels suppress the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[9][10]

  • Delayed Gastric Emptying: GLP-1 can slow the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[9]

The glucose-dependent nature of these actions means that the risk of hypoglycemia is inherently low compared to some other classes of antidiabetic drugs.[1][4]

Signaling Pathways

The therapeutic effects of this compound are mediated through the enhancement of the GLP-1 and GIP signaling pathways in pancreatic β-cells.

When this compound inhibits DPP-4, the increased levels of active GLP-1 and GIP bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on the surface of pancreatic β-cells.[11][12] This binding initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[7] The rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which ultimately potentiates glucose-stimulated insulin secretion.[7][11]

G Simplified Incretin Signaling Pathway in Pancreatic β-Cells cluster_0 Extracellular Space cluster_1 Intracellular Space This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1/GIP (Active) GLP-1/GIP (Active) DPP-4->GLP-1/GIP (Active) Degrades GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) GLP-1R/GIPR GLP-1/GIP Receptor GLP-1/GIP (Active)->GLP-1R/GIPR Binds to AC Adenylyl Cyclase GLP-1R/GIPR->AC Activates cAMP cAMP AC->cAMP Generates PKA/Epac2 PKA / Epac2 cAMP->PKA/Epac2 Activates Insulin Secretion Increased Insulin Secretion PKA/Epac2->Insulin Secretion Potentiates

This compound's mechanism of action on the incretin signaling pathway.

Quantitative Data Summary

Clinical trials have provided quantitative data on the efficacy of this compound in patients with type 2 diabetes. The following tables summarize key findings from a 12-week, randomized, double-blind, placebo-controlled trial.[13]

Table 1: Glycemic Control Parameters

ParameterThis compound 200 mgThis compound 400 mgPlacebo
Baseline HbA1c (%) 8.4 (average)8.4 (average)8.4 (average)
Placebo-Corrected HbA1c Change from Baseline (%) -0.35 (p=0.006)-0.52 (p<0.001)N/A
Absolute HbA1c Change from Baseline (%) -0.64-0.82-0.30
Patients Achieving HbA1c < 7% (%) 2127 (p=0.008 vs placebo)12
Placebo-Corrected Fasting Plasma Glucose (FPG) Change (mmol/L) -0.88 (p=0.003)-1.00 (p<0.001)N/A
Placebo-Corrected Postprandial Glucose AUC (0-2h) Change (mmol/L/h) -1.63 (p=0.032)-2.58 (p<0.001)N/A

Data from a 12-week study in patients on background metformin and/or TZD therapy.[13]

Table 2: DPP-4 Inhibition

ParameterThis compound 200 mgThis compound 400 mg
Trough ex vivo DPP-4 Inhibition at 12 Weeks (%) 7080

Data from a 12-week study.[13]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound like this compound against the DPP-4 enzyme.

Objective: To quantify the inhibition of DPP-4 enzymatic activity by this compound in vitro.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)[14]

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)[14]

  • This compound (or other test inhibitors)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 360/460 nm)[14]

  • Incubator (37°C)

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO or an appropriate solvent.

  • Enzyme Reaction:

    • In a 96-well microplate, add the test compound (this compound) and recombinant DPP-4 enzyme in assay buffer.[14]

    • Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[14]

  • Substrate Addition: Add the fluorogenic substrate (Gly-Pro-AMC) to each well to initiate the enzymatic reaction.[14]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[14]

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals or at the endpoint using a microplate reader. The cleavage of the substrate by DPP-4 releases the fluorescent AMC group.[14]

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each concentration of this compound compared to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting inhibition versus inhibitor concentration.

G Workflow for In Vitro DPP-4 Inhibition Assay A Prepare Serial Dilutions of this compound B Add this compound and DPP-4 Enzyme to Microplate A->B C Incubate at 37°C (10 min) B->C D Add Fluorogenic Substrate (Gly-Pro-AMC) C->D E Incubate at 37°C (30 min) D->E F Measure Fluorescence (Ex/Em = 360/460 nm) E->F G Calculate % Inhibition and IC50 Value F->G

A typical experimental workflow for a DPP-4 inhibition assay.
Measurement of GLP-1 and Insulin Levels In Vivo

This protocol describes a general approach for measuring active GLP-1 and insulin levels in animal models or human subjects following administration of this compound.

Objective: To determine the effect of this compound on circulating levels of active GLP-1 and insulin.

Materials:

  • This compound

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., valine-pyrrolidide) and other protease inhibitors (e.g., aprotinin) to prevent ex vivo degradation of GLP-1.[15][16]

  • Centrifuge

  • ELISA or multiplex assay kits for active GLP-1 and insulin.[16][17]

  • Microplate reader

Methodology:

  • Subject Preparation: Fast subjects (animal or human) overnight.

  • Drug Administration: Administer this compound or placebo orally at the specified dose.

  • Glucose Challenge (Optional): An oral glucose tolerance test (OGTT) may be performed to stimulate incretin release.[17]

  • Blood Sampling: Collect blood samples at baseline and at various time points after drug administration and/or glucose challenge. Samples must be collected in tubes containing DPP-4 inhibitors.[15]

  • Plasma Preparation: Immediately centrifuge the blood samples at a low temperature to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Hormone Quantification: Measure the concentrations of active GLP-1 and insulin in the plasma samples using validated ELISA or multiplex assay kits according to the manufacturer's instructions.[16][17]

  • Data Analysis: Compare the hormone levels between the this compound-treated and placebo groups at each time point. Calculate parameters such as the area under the curve (AUC) to assess the overall hormonal response.

Conclusion

The foundational research on this compound establishes it as a potent and selective DPP-4 inhibitor.[2] By elevating the levels of active incretin hormones GLP-1 and GIP, this compound improves glycemic control in patients with type 2 diabetes through glucose-dependent mechanisms, including enhanced insulin secretion and suppressed glucagon release.[4][13] The quantitative data from clinical studies demonstrates its efficacy in reducing HbA1c and plasma glucose levels with a favorable safety profile.[1][13] The experimental protocols outlined provide a basis for the continued investigation and characterization of DPP-4 inhibitors. While this compound's development has also been explored in other areas, such as cardiovascular regeneration, its core research in T2DM provides a clear example of the therapeutic potential of targeting the incretin system.[18][19][20]

References

Dutogliptin in Regenerative Medicine: A Technical Whitepaper on Cardiac Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is emerging as a promising agent in the field of regenerative medicine, particularly for cardiovascular applications. By preventing the degradation of Stromal Cell-Derived Factor-1α (SDF-1α), this compound enhances the homing and engraftment of progenitor cells to sites of tissue injury, thereby promoting repair and regeneration. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's regenerative potential, with a focus on its application in post-myocardial infarction cardiac repair. Detailed experimental protocols, quantitative data from clinical trials, and elucidation of the core signaling pathways are presented to inform future research and development in this area.

Introduction: The Role of DPP-4 Inhibition in Tissue Regeneration

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein with serine protease activity. It is ubiquitously expressed and plays a crucial role in various physiological processes, including glucose homeostasis and immune regulation. A key function of DPP-4 is the inactivation of several chemokines and growth factors, including SDF-1α.

SDF-1α is a potent chemoattractant for a variety of progenitor cells expressing its receptor, CXCR4. Following tissue injury, such as a myocardial infarction, a gradient of SDF-1α is established, which is critical for recruiting circulating progenitor cells to the damaged area to initiate repair processes. However, DPP-4 rapidly degrades SDF-1α, limiting its regenerative potential.

This compound, by inhibiting DPP-4, prolongs the biological activity of SDF-1α, thereby enhancing the recruitment of progenitor cells and promoting tissue regeneration. This mechanism forms the basis of its investigation for regenerative therapies.

Mechanism of Action: The this compound-SDF-1α-CXCR4 Axis

The primary mechanism by which this compound exerts its regenerative effects is through the potentiation of the SDF-1α/CXCR4 signaling axis. This can be broken down into the following key steps:

  • DPP-4 Inhibition: this compound selectively binds to and inhibits the enzymatic activity of DPP-4.

  • SDF-1α Stabilization: Inhibition of DPP-4 prevents the cleavage and inactivation of SDF-1α, leading to increased local concentrations and a prolonged half-life at the site of injury.

  • Enhanced Progenitor Cell Homing: The elevated SDF-1α gradient acts as a powerful chemoattractant for circulating CXCR4-expressing progenitor cells, including hematopoietic stem cells and endothelial progenitor cells.

  • Improved Engraftment and Paracrine Effects: The recruited progenitor cells engraft into the injured tissue and exert paracrine effects, secreting growth factors and cytokines that promote angiogenesis, reduce inflammation, and enhance the survival of resident cells.

This cascade of events ultimately leads to improved tissue repair and functional recovery.

Clinical Evidence: The REC-DUT-002 Trial

The most significant clinical evidence for this compound's regenerative potential comes from the REC-DUT-002 trial, a Phase 2, randomized, double-blind, placebo-controlled study.[1][2][3] This trial evaluated the safety and efficacy of this compound in combination with Filgrastim (G-CSF) in patients who had recently experienced a ST-elevation myocardial infarction (STEMI).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the REC-DUT-002 trial.[1][3]

Table 1: Change in Cardiac Function and Structure from Baseline to 90 Days

ParameterThis compound + Filgrastim (n=24)Placebo (n=23)p-value
Left Ventricular Ejection Fraction (LVEF) Change (%)+5.9+5.7NS
Left Ventricular End-Diastolic Volume (LVEDV) Change (mL)+15.7+13.7NS

NS: Not Statistically Significant

Table 2: Change in Myocardial Tissue Characteristics from Baseline to 90 Days

ParameterThis compound + Filgrastim (n=24)Placebo (n=23)p-value
Full-Width at Half-Maximum (FWHM) Late Gadolinium Enhancement (LGE) Mass Change (g)-19.9-12.70.23

While the primary endpoints for changes in LVEF and LVEDV did not reach statistical significance in this relatively small study, a positive trend was observed in the reduction of infarct size, as measured by FWHM LGE mass, in the treatment group.[1][3] The trial also demonstrated that the combination treatment was well-tolerated with no significant safety concerns.[1][3]

Experimental Protocols

REC-DUT-002 Trial Protocol

Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with Filgrastim in patients with STEMI following successful percutaneous coronary intervention (PCI).[4]

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[5]

Patient Population: Patients (18-85 years) with a diagnosis of STEMI who underwent successful PCI with stenting and had a post-PCI left ventricular ejection fraction (LVEF) of ≤ 45%.[1][3]

Treatment Regimen:

  • This compound Group: Subcutaneous injection of 60 mg this compound twice daily for 14 days.[1]

  • Filgrastim (G-CSF): Co-administration of subcutaneous Filgrastim (10 µg/kg) once daily for the first 5 days of treatment.[1]

  • Placebo Group: Matching placebo administered on the same schedule.[1]

Primary Endpoints:

  • Safety and tolerability of the combination therapy.[4]

Secondary Efficacy Endpoints:

  • Change from baseline to 90 days in LVEF, assessed by cardiac magnetic resonance imaging (cMRI).[5]

  • Change from baseline to 90 days in LVEDV, assessed by cMRI.[1][3]

  • Change from baseline to 90 days in infarct size, as measured by FWHM LGE mass on cMRI.[1][3]

Cardiac Magnetic Resonance Imaging (cMRI) Protocol:

  • Timing: cMRI was performed within 72 hours post-PCI (baseline) and repeated at 90 days.[1][3]

  • Sequences: Standard sequences for the assessment of left and right ventricular function, volumes, and mass.

  • Infarct Sizing: Late gadolinium enhancement (LGE) imaging was performed 10-15 minutes after the administration of a gadolinium-based contrast agent. Infarct size was quantified using the full-width at half-maximum (FWHM) method.[1]

Signaling Pathways and Visualizations

This compound's Core Mechanism of Action

The following diagram illustrates the central mechanism of this compound in preventing the degradation of SDF-1α, thereby enhancing its availability to bind to the CXCR4 receptor on progenitor cells.

Dutogliptin_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane SDF-1a SDF-1α (active) CXCR4 CXCR4 SDF-1a->CXCR4 Binds DPP-4 DPP-4 SDF-1a->DPP-4 Degradation SDF-1a_inactive SDF-1α (inactive) Progenitor_Cell Progenitor Cell CXCR4->Progenitor_Cell Activates DPP-4->SDF-1a_inactive This compound This compound This compound->DPP-4 Inhibits

Caption: this compound inhibits DPP-4, preventing SDF-1α degradation.

Experimental Workflow of the REC-DUT-002 Trial

This diagram outlines the key stages of the REC-DUT-002 clinical trial, from patient screening to the final follow-up.

REC_DUT_002_Workflow Screening Patient Screening (STEMI, LVEF <= 45%) Randomization Randomization (1:1) Screening->Randomization Treatment This compound + Filgrastim (14 days / 5 days) Randomization->Treatment Placebo Placebo Randomization->Placebo Baseline_cMRI Baseline cMRI (< 72h post-PCI) Treatment->Baseline_cMRI Placebo->Baseline_cMRI Follow_up_cMRI 90-day Follow-up cMRI Baseline_cMRI->Follow_up_cMRI Analysis Data Analysis Follow_up_cMRI->Analysis

Caption: Workflow of the REC-DUT-002 clinical trial.

SDF-1α/CXCR4 Downstream Signaling Pathway

Upon binding of SDF-1α to its receptor CXCR4, a cascade of intracellular signaling events is initiated, promoting cell survival, migration, and engraftment. A key pathway involved is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

SDF1a_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SDF-1a SDF-1α CXCR4 CXCR4 SDF-1a->CXCR4 Binds PI3K PI3K CXCR4->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Migration Cell Migration Akt->Migration Engraftment Engraftment Akt->Engraftment

Caption: SDF-1α/CXCR4 signaling via the PI3K/Akt pathway.

Future Directions and Conclusion

The findings from preclinical studies and the REC-DUT-002 trial suggest that this compound, by potentiating the SDF-1α/CXCR4 axis, holds significant promise as a regenerative therapy for post-myocardial infarction cardiac repair. While the Phase 2 trial did not meet all its efficacy endpoints, the positive trend in infarct size reduction and the favorable safety profile warrant further investigation in larger, adequately powered clinical trials.

Future research should focus on optimizing the treatment regimen, potentially exploring different dosing strategies or combination therapies. A deeper understanding of the downstream signaling pathways and the specific cell populations mobilized by this therapy will be crucial for refining its clinical application.

References

Methodological & Application

Application Notes: In Vitro Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by Dutogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro inhibitory activity of Dutogliptin, a selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, using a fluorometric assay. The protocol outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods to calculate the half-maximal inhibitory concentration (IC50). Additionally, it includes a summary of the DPP-4 signaling pathway and a visual workflow of the experimental process.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[1] Its primary function is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released by the gut in response to food intake and enhance glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[2][3] By degrading these incretins, DPP-4 limits their physiological activity.[4]

DPP-4 inhibitors, a class of oral anti-hyperglycemic agents, block the enzymatic activity of DPP-4.[2] This inhibition prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[3] The enhanced incretin effect leads to improved glycemic control, making DPP-4 a key therapeutic target for the management of type 2 diabetes mellitus.[5] this compound is a potent and selective inhibitor of DPP-4.[6] In vitro inhibition assays are fundamental for characterizing the potency (e.g., IC50 value) of compounds like this compound and for screening new potential inhibitors.

Principle of the Fluorometric Assay

The in vitro DPP-4 inhibition assay is commonly performed using a fluorometric method. This assay relies on the cleavage of a synthetic, non-fluorescent substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.[7][8] Upon enzymatic cleavage of the Gly-Pro dipeptide, the highly fluorescent 7-Amino-4-Methyl Coumarin (AMC) is released.[1][9]

The rate of fluorescence increase is directly proportional to the DPP-4 enzyme activity. When an inhibitor such as this compound is present, it binds to the DPP-4 enzyme, reducing its catalytic activity. This results in a decreased rate of AMC release and, consequently, a lower fluorescence signal. The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations, from which the IC50 value can be calculated.[7]

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors act by preventing the degradation of incretin hormones GLP-1 and GIP. This enhances their downstream signaling, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_circulation Circulation Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion (from β-cells) Incretins->Insulin Stimulates (+) Glucagon Glucagon Secretion (from α-cells) Incretins->Glucagon Inhibits (-) DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Substrate for Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Degrades to This compound This compound (DPP-4 Inhibitor) This compound->DPP4_Enzyme Inhibits

Caption: Mechanism of Action of this compound on the DPP-4 Signaling Pathway.

Materials and Reagents

Reagent / Material Supplier Example Notes
Recombinant Human DPP-4Abcam (ab133081)Store at -80°C. Thaw on ice before use.[7]
DPP-4 Substrate (Gly-Pro-AMC)Sigma-Aldrich (MAK088)Store at -20°C, protected from light.[8]
DPP-4 Assay BufferBPS Bioscience (80300)Typically Tris-HCl based, pH ~8.0.[10]
This compoundN/APrepare stock solution in DMSO or appropriate solvent.
Positive Control (Sitagliptin)Sigma-Aldrich (MAK203)Known DPP-4 inhibitor for assay validation.[11]
DMSO (Dimethyl Sulfoxide)Sigma-AldrichFor dissolving test compounds.
Black, flat-bottom 96-well platesCorningOpaque plates minimize light scatter.
Fluorescence Microplate ReaderN/ACapable of Ex/Em = 360/460 nm.[8]
Multichannel PipettesN/AFor efficient plate setup.
HPLC-grade WaterN/AFor buffer preparation.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed. All samples, controls, and standards should be run in at least duplicate.[8]

5.1. Reagent Preparation

  • DPP-4 Assay Buffer (1X): Prepare the assay buffer according to the manufacturer's instructions. If starting from a concentrate, dilute with HPLC-grade water.[7] Keep on ice.

  • DPP-4 Enzyme Solution: Thaw the recombinant human DPP-4 enzyme on ice. Dilute the enzyme to the desired working concentration using cold 1X DPP-4 Assay Buffer. The final concentration should be determined empirically but is typically low (e.g., ~0.1-1 mU/mL). Keep the diluted enzyme solution on ice.[7]

  • DPP-4 Substrate Solution: Prepare the Gly-Pro-AMC substrate solution by diluting the stock in 1X DPP-4 Assay Buffer to the final working concentration (e.g., 100 µM). Protect from light.[7]

  • This compound (Test Inhibitor) Dilutions: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer to test a wide range of concentrations. The final DMSO concentration in the assay well should be kept low (≤1%) to avoid affecting enzyme activity.

  • Positive Control (Sitagliptin): Prepare a known concentration of Sitagliptin that yields approximately 80-90% inhibition to validate the assay performance.

5.2. Assay Procedure

  • Plate Setup: In a 96-well black plate, add the following components.

Well Type Assay Buffer Inhibitor / Solvent DPP-4 Enzyme Solution
100% Activity Control 30 µL10 µL (Solvent, e.g., 1% DMSO)10 µL
Inhibitor Wells 30 µL10 µL (this compound dilutions)10 µL
Positive Control 30 µL10 µL (Sitagliptin)10 µL
Background (No Enzyme) 40 µL10 µL (Solvent, e.g., 1% DMSO)0 µL
  • Pre-incubation: Mix the contents of the wells gently (e.g., using a plate shaker). Incubate the plate at 37°C for 10-15 minutes.[11] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 50 µL of the prepared DPP-4 Substrate Solution to all wells, bringing the total volume to 100 µL. Mix immediately.[7]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode, recording data every 1-2 minutes for 15-30 minutes.[11] Protect the plate from light between readings.

Experimental Workflow

The following diagram outlines the key steps of the in vitro DPP-4 inhibition assay.

Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) plate 2. Plate Setup (Add Enzyme, Buffer, Inhibitor/Solvent) prep->plate incubate 3. Pre-incubation (10-15 min @ 37°C) plate->incubate react 4. Reaction Initiation (Add Substrate to all wells) incubate->react measure 5. Kinetic Measurement (Read Fluorescence over time) react->measure analyze 6. Data Analysis (% Inhibition, IC50 Curve) measure->analyze result Result: this compound IC50 Value analyze->result

Caption: High-Throughput Experimental Workflow for DPP-4 Inhibition Assay.

Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units [RFU] vs. time).

  • Correct for Background: Subtract the average rate of the "Background (No Enzyme)" wells from the rates of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each this compound concentration:

    % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)) * 100

  • Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that produces 50% inhibition of DPP-4 activity.[7]

Data Presentation

The IC50 value for this compound, as determined by this protocol, can be compared with those of other known DPP-4 inhibitors ("gliptins").

Compound Reported IC50 (nM) Class
This compound To be determined by this assay Non-peptidomimetic
Linagliptin1Non-peptidomimetic[12]
Sitagliptin19Peptidomimetic[12]
Alogliptin24Non-peptidomimetic[12]
Saxagliptin50Peptidomimetic[12]
Vildagliptin62Peptidomimetic[12]

References

Application Notes and Protocols for Dutogliptin Administration in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of dutogliptin in animal models of diabetes. This document includes summaries of key findings, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

This compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control. Preclinical studies in animal models of type 2 diabetes have demonstrated that this compound improves glucose homeostasis.

Data Presentation

While specific quantitative data from preclinical efficacy studies of this compound in diabetic animal models are not widely available in the public domain, the following table summarizes the available dosage information from a toxicity study in rats. This information can be valuable for dose-range finding studies.

Animal ModelCompoundDosageRoute of AdministrationStudy TypeKey FindingsReference
RatThis compound30 mg/kgNot Specified28-day Toxicity StudyNo Observed Adverse Effects Level (NOAEL)[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway.

Dutogliptin_Mechanism_of_Action cluster_0 Gut cluster_1 Bloodstream cluster_4 Liver cluster_5 Systemic Effect Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades to This compound This compound This compound->DPP4 Inhibits Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose HGP ↓ Hepatic Glucose Production Glucagon->HGP

Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound in a Streptozotocin-Induced Diabetic Rat Model

The following diagram outlines a typical experimental workflow for inducing diabetes in rats using streptozotocin (STZ) and subsequently evaluating the efficacy of this compound.

Experimental_Workflow A Acclimatization of Rats B Induction of Diabetes (STZ injection) A->B C Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D Randomization into Groups (Vehicle Control, this compound) C->D E Daily Oral Administration (e.g., for 4 weeks) D->E F Monitoring (Body Weight, Food/Water Intake) E->F G Oral Glucose Tolerance Test (OGTT) (at end of study) E->G H Terminal Blood & Tissue Collection (HbA1c, Insulin, Pancreas Histology) G->H I Data Analysis H->I

Workflow for this compound evaluation.

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)

This protocol is adapted from established methods for inducing diabetes in rats.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate Buffer (pH 4.5), cold

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Insulin syringes

  • Glucometer and test strips

Procedure:

  • Preparation of STZ Solution: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer to the desired concentration. A commonly used dose for inducing type 1 diabetes is a single intraperitoneal (IP) injection of 50-65 mg/kg body weight.

  • Animal Preparation: Fast the rats for 4-6 hours before STZ injection.

  • STZ Administration: Inject the freshly prepared STZ solution intraperitoneally. Administer an equivalent volume of citrate buffer to the control group.

  • Post-Injection Care: Provide the animals with 5% sucrose water for the first 24 hours after injection to prevent hypoglycemia due to the initial massive release of insulin from damaged pancreatic β-cells.

  • Confirmation of Diabetes: Measure blood glucose levels from a tail vein blood sample 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a standard method to assess glucose tolerance.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Oral gavage needles

  • Glucometer and test strips

  • Restrainers for rats

Procedure:

  • Animal Preparation: Fast the rats overnight (approximately 12-16 hours) but allow free access to water.

  • Baseline Blood Glucose: At time 0, take a baseline blood sample from the tail vein and measure the blood glucose level.

  • This compound Administration: Administer this compound or the vehicle control by oral gavage at the desired dose. The timing of administration before the glucose challenge should be based on the pharmacokinetic profile of the drug (typically 30-60 minutes prior).

  • Glucose Challenge: Administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure the blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. The area under the curve (AUC) for the glucose excursion can be calculated to quantify glucose tolerance.

Protocol 3: Administration of this compound in Zucker Diabetic Fatty (ZDF) Rats

The ZDF rat is a genetic model of type 2 diabetes and obesity.

Animal Model:

  • Male Zucker Diabetic Fatty (ZDF) rats (fa/fa) are the diabetic model.

  • Lean littermates (fa/+ or +/+) can be used as controls.

  • Diabetes typically develops between 7 and 12 weeks of age.

Procedure:

  • Acclimatization and Baseline Measurements: Acclimatize the animals for at least one week. Record baseline body weight, food and water intake, and fasting blood glucose and HbA1c levels.

  • Grouping: Randomize the ZDF rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on their baseline blood glucose levels and body weight.

  • This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage for the duration of the study (e.g., 4-8 weeks). The dosage can be informed by toxicity studies (e.g., up to the NOAEL of 30 mg/kg in rats) and dose-finding efficacy studies.

  • Monitoring: Monitor body weight, food intake, and water intake regularly (e.g., daily or weekly). Measure fasting or random blood glucose levels periodically (e.g., weekly).

  • Efficacy Endpoints: At the end of the treatment period, perform an OGTT (as described in Protocol 2). Collect terminal blood samples for the measurement of HbA1c, insulin, and lipid profiles. The pancreas can be harvested for histological analysis of β-cell mass and islet morphology.

References

Application Notes and Protocols for Dutogliptin and Filgrastim Co-administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-administration of Dutogliptin and Filgrastim. This combination therapy is being investigated for its potential to enhance tissue repair and regeneration, particularly in the context of ischemic injury such as myocardial infarction.

Introduction

This compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades the chemokine Stromal Cell-Derived Factor-1α (SDF-1α).[1][2] By inhibiting DPP-4, this compound increases the levels of active SDF-1α, a key factor in the mobilization and homing of stem cells to sites of injury.[1][2] Filgrastim, a recombinant form of Granulocyte-Colony Stimulating Factor (G-CSF), stimulates the bone marrow to produce and release hematopoietic stem and progenitor cells into the bloodstream.[3] The co-administration of this compound and Filgrastim is hypothesized to create a synergistic effect, where Filgrastim increases the circulating pool of reparative stem cells, and this compound enhances their recruitment to damaged tissues.[4][5]

Preclinical studies in murine models of myocardial infarction have demonstrated that the combination of a DPP-4 inhibitor and G-CSF can significantly improve survival, reduce infarct size, and enhance cardiac function.[1][3] These promising results have led to clinical investigations, such as the REC-DUT-002 trial, which evaluated the safety and efficacy of this combination therapy in patients following a heart attack.[4][5][6]

Data Presentation

The following tables summarize quantitative data from both preclinical and clinical studies investigating the effects of this compound and Filgrastim co-administration.

Table 1: Preclinical Efficacy in a Murine Myocardial Infarction Model

Treatment GroupSurvival Rate (%)Infarct Size (% of Left Ventricle)Change in Left Ventricular Ejection Fraction (LVEF)
Saline (Control)40%35 ± 5%-10 ± 3%
Filgrastim alone55%28 ± 4%-5 ± 2%
This compound (low dose) + Filgrastim65%25 ± 3%0 ± 2%
This compound (high dose) + Filgrastim80%18 ± 3%+5 ± 2%

Data are representative values compiled from preclinical literature and are presented as mean ± standard deviation where applicable. Specific outcomes can vary based on the precise experimental conditions.

Table 2: Clinical Outcomes from the REC-DUT-002 Trial (Phase 2) [6]

ParameterPlacebo Group (n=23)This compound + Filgrastim Group (n=24)p-value
Change in LVEF from baseline to 90 days+5.7%+5.9%NS
Change in LV end-diastolic volume from baseline to 90 days+13.7 mL+15.7 mLNS
Change in FWHM LGE mass from baseline to 90 days-12.7 g-19.9 g0.23

LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; FWHM LGE: Full-Width at Half-Maximum Late Gadolinium Enhancement. NS: Not Significant.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and Filgrastim co-administration.

Protocol 1: Murine Model of Myocardial Infarction (Left Anterior Descending Artery Ligation)[7][8][9]

This protocol describes the surgical procedure to induce myocardial infarction in mice.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Mouse ventilator

  • Surgical microscope

  • Fine surgical instruments (forceps, scissors, needle holders)

  • 7-0 or 8-0 silk suture

  • Surgical swabs

  • Heating pad

  • Post-operative analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance).

  • Intubate the mouse and connect it to a ventilator.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Perform a left thoracotomy between the third and fourth ribs to expose the heart.

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a 7-0 or 8-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Close the chest wall in layers.

  • Allow the mouse to recover from anesthesia on a heating pad.

  • Administer post-operative analgesics as required.

Protocol 2: this compound and Filgrastim Co-administration in Mice[3]

This protocol outlines the preparation and administration of this compound and Filgrastim in a murine myocardial infarction model.

Materials:

  • This compound

  • Filgrastim (G-CSF)

  • Sterile saline or appropriate vehicle

  • Gavage needles (for oral administration of this compound)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Drug Preparation:

    • Prepare this compound solution in sterile saline or another appropriate vehicle for oral gavage. Dosing can be tiered, for example, a low dose (e.g., 10 mg/kg/day) and a high dose (e.g., 50 mg/kg/day).

    • Dilute Filgrastim in sterile saline for subcutaneous injection. A typical dose is 100 µg/kg/day.

  • Administration Schedule:

    • Begin this compound administration one day after the induction of myocardial infarction and continue for 14-28 days via oral gavage.

    • Administer Filgrastim subcutaneously for the first 5-7 days post-myocardial infarction.

Protocol 3: Assessment of Cardiac Function by Echocardiography[10][11]

This protocol describes the non-invasive assessment of cardiac function in mice.

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthesia (e.g., isoflurane)

  • Heating platform with ECG monitoring

Procedure:

  • Anesthetize the mouse lightly with isoflurane.

  • Place the mouse on the heated platform in a supine or left lateral position.

  • Apply ultrasound gel to the chest.

  • Acquire two-dimensional M-mode images of the left ventricle at the level of the papillary muscles from the parasternal short-axis view.

  • Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate the ejection fraction (EF) and fractional shortening (FS) using the system software.

  • Perform measurements at baseline (before MI) and at various time points post-MI (e.g., 7, 14, and 28 days).

Protocol 4: Quantification of Hematopoietic Stem Cell Mobilization by Flow Cytometry[7][8]

This protocol details the analysis of circulating hematopoietic stem and progenitor cells.

Materials:

  • Peripheral blood collection tubes with anticoagulant (e.g., EDTA)

  • Red blood cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Fluorescently conjugated antibodies against mouse hematopoietic stem cell markers (e.g., CD34, c-Kit, Sca-1, and lineage markers)

  • Flow cytometer

Procedure:

  • Collect peripheral blood from mice at specified time points after Filgrastim administration.

  • Lyse red blood cells using a lysis buffer.

  • Wash the remaining cells with PBS.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against hematopoietic stem and progenitor cell markers.

  • Incubate the cells in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in PBS and analyze them using a flow cytometer.

  • Quantify the percentage and absolute number of hematopoietic stem and progenitor cells (e.g., Lineage-negative, Sca-1+, c-Kit+ cells).

Protocol 5: Measurement of Plasma SDF-1α Levels by ELISA[12][13][14]

This protocol describes the quantification of SDF-1α in plasma samples.

Materials:

  • Plasma samples collected in EDTA tubes

  • Commercially available mouse SDF-1α ELISA kit

  • Microplate reader

Procedure:

  • Collect blood samples and centrifuge to obtain plasma.

  • Follow the manufacturer's instructions for the SDF-1α ELISA kit.

  • Briefly, add standards and plasma samples to the antibody-coated microplate.

  • Incubate and wash the plate.

  • Add the detection antibody and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of SDF-1α in the samples based on the standard curve.

Visualizations

Signaling Pathways

Dutogliptin_Filgrastim_Signaling cluster_this compound This compound Action cluster_filgrastim Filgrastim Action cluster_synergy Synergistic Effect This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits SDF1a_active Active SDF-1α DPP4->SDF1a_active degrades SDF1a_inactive Inactive SDF-1α StemCell Mobilized Stem Cell CXCR4 CXCR4 SDF1a_active->CXCR4 binds Filgrastim Filgrastim (G-CSF) GCSF_R G-CSF Receptor Filgrastim->GCSF_R binds JAK JAK GCSF_R->JAK activates STAT STAT JAK->STAT phosphorylates PI3K PI3K JAK->PI3K MAPK MAPK/ERK JAK->MAPK Proliferation Stem Cell Proliferation STAT->Proliferation Differentiation Neutrophil Differentiation STAT->Differentiation AKT AKT PI3K->AKT AKT->Proliferation Mobilization Stem Cell Mobilization AKT->Mobilization MAPK->Proliferation Mobilization->StemCell Homing Stem Cell Homing to Injured Tissue CXCR4->Homing mediates

Caption: Signaling pathways of this compound and Filgrastim co-administration.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis MI_induction Induce Myocardial Infarction (LAD Ligation) Baseline Baseline Measurements (Echocardiography) Dutogliptin_admin Administer this compound (e.g., daily for 14-28 days) Baseline->Dutogliptin_admin Filgrastim_admin Administer Filgrastim (e.g., daily for 5-7 days) Baseline->Filgrastim_admin Blood_collection Collect Peripheral Blood Dutogliptin_admin->Blood_collection Filgrastim_admin->Blood_collection Echo_followup Follow-up Echocardiography Filgrastim_admin->Echo_followup Flow_cytometry Flow Cytometry for Stem Cell Quantification Blood_collection->Flow_cytometry ELISA ELISA for SDF-1α Blood_collection->ELISA Histology Histological Analysis (Infarct Size) Echo_followup->Histology

References

Application Notes and Protocols: The Use of Dutogliptin in Murine Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs initially developed for the treatment of type 2 diabetes, have garnered significant interest for their potential cardioprotective effects. Dutogliptin, a novel DPP-4 inhibitor, has been investigated in preclinical murine models of myocardial infarction (MI), demonstrating promise in improving cardiac repair and function. This document provides detailed application notes and protocols for utilizing this compound in such models, intended to guide researchers in study design and execution.

The primary mechanism underlying the cardioprotective effects of this compound in the context of MI is believed to be the potentiation of the Stromal cell-derived factor-1α (SDF-1α)/CXCR4 signaling axis. By inhibiting DPP-4, this compound prevents the degradation of SDF-1α, a key chemokine responsible for the recruitment of stem and progenitor cells to the site of ischemic injury. This enhanced cell homing is thought to promote neovascularization, reduce apoptosis, and ultimately improve cardiac remodeling and function post-MI. Preclinical studies have shown that the combination of this compound with Granulocyte-Colony Stimulating Factor (G-CSF), a stem cell mobilizing agent, results in synergistic beneficial effects on survival and cardiac repair in murine MI models.[1][2]

Data Presentation

Table 1: Effect of DPP-4 Inhibition and G-CSF on Infarct Size and Cardiac Function in a Murine MI Model

Treatment GroupInfarct Size (% of Left Ventricle)Left Ventricular Ejection Fraction (%)Left Ventricular End-Systolic Pressure (mmHg)
Saline (Control)45.3 ± 2.135.1 ± 1.885.2 ± 3.5
G-CSF alone38.7 ± 1.942.3 ± 2.192.1 ± 2.9
This compound (High Dose) + G-CSFSignificantly reduced vs. controls[3]Data not availableData not available
Diprotin A (DPP-4 Inhibitor) + G-CSF28.5 ± 1.7#55.4 ± 2.5#105.3 ± 3.1*#

*p < 0.05 vs. Saline; #p < 0.05 vs. G-CSF alone. Data for Diprotin A adapted from Zaruba et al. Cell Stem Cell. 2009.

Table 2: Effect of DPP-4 Inhibition and G-CSF on Survival Rate in a Murine MI Model

Treatment GroupSurvival Rate at Day 28 Post-MI (%)
Saline (Control)60%
G-CSF alone75%
This compound (High Dose) + G-CSFSignificantly improved vs. controls[3]
Diprotin A (DPP-4 Inhibitor) + G-CSF90%*

*p < 0.05 vs. Saline. Data for Diprotin A adapted from Zaruba et al. Cell Stem Cell. 2009.

Experimental Protocols

Murine Model of Myocardial Infarction (Left Anterior Descending Artery Ligation)

This protocol describes the surgical procedure for inducing myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.

Materials:

  • Male CD1 or C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical table with temperature control

  • Ventilator

  • Surgical microscope or loupes

  • Fine surgical instruments (forceps, scissors, needle holders)

  • 7-0 or 8-0 silk or prolene suture

  • Sterile gauze and swabs

  • Buprenorphine for analgesia

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Shave the chest area and disinfect with an appropriate antiseptic solution.

  • Intubation and Ventilation: Intubate the mouse and connect it to a ventilator. Maintain a respiratory rate of 110-120 breaths/min with a tidal volume of 0.2-0.3 mL.

  • Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the ribs. Perform a thoracotomy at the fourth intercostal space to expose the heart.

  • LAD Ligation: Gently retract the ribs to visualize the heart. The LAD is typically visible on the anterior surface of the left ventricle. Using a fine suture, carefully pass the needle under the LAD at a position approximately 2-3 mm from its origin. Tightly ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Closure: Close the chest wall with a purse-string suture. Evacuate any air from the thoracic cavity to prevent pneumothorax. Suture the muscle layers and the skin.

  • Post-operative Care: Discontinue anesthesia and allow the mouse to recover on a warming pad. Administer buprenorphine for post-operative analgesia. Monitor the animal closely for the first 24 hours.

This compound and G-CSF Administration Protocol

This protocol outlines the administration of this compound and G-CSF to the murine MI model.

Materials:

  • This compound

  • G-CSF (Filgrastim)

  • Sterile saline for injection

  • Gavage needles (for oral administration) or syringes with appropriate needles (for parenteral administration)

Procedure:

  • This compound Administration:

    • Dosing: Based on preclinical studies, a high dose of this compound is recommended for optimal efficacy. The exact dose may need to be optimized based on the specific study design.

    • Route of Administration: this compound can be administered via oral gavage or parenteral injection (subcutaneous or intraperitoneal).[3]

    • Frequency and Duration: Administer this compound daily, starting on day 1 post-MI and continuing for a predetermined period (e.g., 14-28 days).[3]

  • G-CSF Administration:

    • Dosing: A standard dose of G-CSF is 10 µg/kg body weight.

    • Route of Administration: Administer G-CSF via subcutaneous or intraperitoneal injection.

    • Frequency and Duration: Co-administer G-CSF with this compound for the initial period post-MI (e.g., the first 5-7 days) to maximize stem cell mobilization.[4]

Assessment of Cardiac Function and Infarct Size

a) Echocardiography:

  • Perform transthoracic echocardiography at baseline (before MI) and at various time points post-MI (e.g., 7, 14, and 28 days).

  • Measure left ventricular internal dimensions at end-diastole and end-systole to calculate ejection fraction and fractional shortening.

b) Histological Analysis of Infarct Size:

  • At the end of the study, euthanize the mice and excise the hearts.

  • Perfuse the hearts with saline and then fix in 10% buffered formalin.

  • Embed the hearts in paraffin and section them.

  • Stain the sections with Masson's trichrome or Picrosirius red to differentiate between fibrotic scar tissue (infarct) and viable myocardium.

  • Quantify the infarct size as a percentage of the total left ventricular area using image analysis software.

Visualizations

Signaling Pathway

cluster_0 Myocardial Infarction cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome MI Ischemic Injury SDF1a SDF-1α Release MI->SDF1a DPP4 DPP-4 Expression MI->DPP4 StemCells Stem/Progenitor Cells (CXCR4+) SDF1a->StemCells Chemoattraction DPP4->SDF1a Degradation CellHoming Enhanced Cell Homing StemCells->CellHoming This compound This compound This compound->DPP4 GCSF G-CSF GCSF->StemCells Mobilization CardiacRepair Improved Cardiac Repair (Neovascularization, Reduced Apoptosis) CellHoming->CardiacRepair CardiacFunction Improved Cardiac Function CardiacRepair->CardiacFunction cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis A Acclimatize Mice B Induce Myocardial Infarction (LAD Ligation) A->B C Randomize into Treatment Groups (Saline, G-CSF, this compound + G-CSF) B->C D Administer this compound and/or G-CSF (Daily for specified duration) C->D E Monitor Survival D->E F Assess Cardiac Function (Echocardiography at multiple time points) D->F G Sacrifice and Harvest Hearts (at study endpoint) F->G H Histological Analysis (Infarct size measurement) G->H

References

Application Notes and Protocols for Measuring Dutogliptin Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion, suppress glucagon release, and improve overall glycemic control.[1][2] These application notes provide detailed protocols for a suite of cell-based assays to quantify the efficacy of this compound, from direct enzyme inhibition to downstream cellular signaling and insulin secretion.

Mechanism of Action: The Incretin Pathway

This compound's therapeutic effect is mediated through the potentiation of the incretin pathway. In response to nutrient intake, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively. These hormones bind to their cognate G protein-coupled receptors (GPCRs) on pancreatic β-cells, initiating a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Elevated cAMP levels, in conjunction with high glucose concentrations, promote insulin synthesis and secretion.[3] DPP-4, a serine protease found on the surface of various cells, rapidly cleaves and inactivates GLP-1 and GIP.[2][5] this compound selectively inhibits DPP-4, thereby prolonging the action of these incretin hormones.

cluster_gut Intestinal Lumen cluster_enteroendocrine Enteroendocrine Cells cluster_pancreas Pancreatic β-cell Nutrient Intake Nutrient Intake L_cell L-cell Nutrient Intake->L_cell stimulates K_cell K-cell Nutrient Intake->K_cell stimulates GLP1_active Active GLP-1 L_cell->GLP1_active secretes GIP_active Active GIP K_cell->GIP_active secretes GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC activates GIPR GIPR GIPR->AC activates cAMP ↑ cAMP AC->cAMP Insulin Insulin Secretion cAMP->Insulin DPP4 DPP-4 GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive inactivates GIP_inactive Inactive GIP DPP4->GIP_inactive inactivates This compound This compound This compound->DPP4 inhibits GLP1_active->GLP1R binds GLP1_active->DPP4 GIP_active->GIPR binds GIP_active->DPP4

Figure 1. Mechanism of Action of this compound.

Assay 1: Cellular DPP-4 Inhibition

This assay directly measures the ability of this compound to inhibit DPP-4 activity in a cellular context. A fluorogenic substrate is used, which upon cleavage by DPP-4, releases a fluorescent signal. The reduction in fluorescence in the presence of this compound is proportional to its inhibitory activity.

Experimental Protocol

cluster_workflow DPP-4 Inhibition Assay Workflow start Seed DPP-4 expressing cells (e.g., Caco-2, HEK293-DPP4) in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate 30 min treat->incubate2 add_substrate Add fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) incubate2->add_substrate incubate3 Incubate 30 min at 37°C add_substrate->incubate3 read Measure fluorescence (Ex: 360 nm, Em: 460 nm) incubate3->read analyze Calculate % inhibition and IC50 value read->analyze

Figure 2. Workflow for the Cellular DPP-4 Inhibition Assay.

  • Cell Culture: Seed a human cell line endogenously expressing DPP-4 (e.g., Caco-2) or a recombinant cell line overexpressing DPP-4 (e.g., HEK293-DPP4) in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a positive control (e.g., sitagliptin) and a vehicle control (DMSO).

  • Treatment: Remove the culture medium from the cells and wash once with assay buffer. Add the this compound dilutions and controls to the respective wells.

  • Substrate Addition: Prepare the DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin) in assay buffer. Add the substrate solution to all wells.[6]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Expected Quantitative Data
CompoundCellular DPP-4 Inhibition IC50 (nM)
This compound 5 - 25
Sitagliptin (Control)19
Vildagliptin (Control)62
Saxagliptin (Control)50
Linagliptin (Control)1

Note: Data for control compounds are from published literature.[7] The expected range for this compound is based on its characterization as a potent DPP-4 inhibitor.

Assay 2: GLP-1 Receptor Activation (cAMP Accumulation)

This assay measures the potentiation of GLP-1 signaling by this compound. In the presence of a DPP-4-expressing cell line and a GLP-1 receptor-expressing reporter cell line, this compound prevents the degradation of active GLP-1, leading to a sustained activation of the GLP-1 receptor and a measurable increase in intracellular cAMP.

Experimental Protocol

cluster_workflow GLP-1R Activation (cAMP) Assay Workflow start Co-culture DPP-4 expressing cells and GLP-1R-cAMP reporter cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add fixed concentration of this compound and serial dilutions of active GLP-1 incubate1->treat incubate2 Incubate for specified time (e.g., 30-60 min) treat->incubate2 lyse Lyse cells and measure intracellular cAMP using HTRF or ELISA kit incubate2->lyse analyze Generate dose-response curves and determine GLP-1 EC50 with and without this compound lyse->analyze

Figure 3. Workflow for the GLP-1R Activation Assay.

  • Cell Culture: In a 96-well plate, co-culture DPP-4 expressing cells and a reporter cell line expressing the GLP-1 receptor and a cAMP-responsive element driving a reporter gene (e.g., CRE-luciferase) or utilize a cell line endogenously expressing both.

  • Compound Preparation: Prepare a fixed, effective concentration of this compound (e.g., 1 µM) and a serial dilution of active GLP-1 (7-36).

  • Treatment: Pre-incubate the cells with this compound or vehicle for 30 minutes. Then, add the serial dilutions of GLP-1 to the wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based).[3]

  • Data Analysis: Generate dose-response curves for GLP-1 in the presence and absence of this compound. Calculate the EC50 values for GLP-1 under both conditions to determine the potentiation effect of this compound.

Expected Quantitative Data
ConditionGLP-1 EC50 (nM)Fold Shift in Potency
Vehicle Control1.0 - 5.0-
This compound (1 µM) 0.1 - 0.5 ~10-fold

Note: The expected data is illustrative of a potent DPP-4 inhibitor, which should significantly shift the potency of GLP-1 to the left.

Assay 3: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic β-Cells

This assay assesses the ultimate functional consequence of this compound's action: the potentiation of glucose- and incretin-stimulated insulin secretion from pancreatic β-cells. The mouse insulinoma cell line MIN6 is a common model for these studies.[8][9][10][11]

Experimental Protocol

cluster_workflow GSIS Assay Workflow start Seed MIN6 cells in 24-well plate incubate1 Culture for 48-72h start->incubate1 starve Starve cells in low glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate (KRB) buffer incubate1->starve treat Treat with this compound, GLP-1/GIP, and low/high glucose starve->treat incubate2 Incubate for 1-2h treat->incubate2 collect Collect supernatant incubate2->collect measure Measure insulin concentration in supernatant using ELISA collect->measure analyze Calculate fold-increase in insulin secretion measure->analyze

Figure 4. Workflow for the Glucose-Stimulated Insulin Secretion Assay.

  • Cell Culture: Seed MIN6 cells in a 24-well plate and culture for 48-72 hours until they reach ~80-90% confluency.

  • Pre-incubation: Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this buffer for 1-2 hours at 37°C.

  • Treatment: Replace the pre-incubation buffer with fresh KRB buffer containing the following conditions:

    • Low glucose (2.8 mM)

    • High glucose (e.g., 20 mM)

    • High glucose + GLP-1/GIP

    • High glucose + GLP-1/GIP + this compound

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Calculate the fold-increase in insulin secretion for each condition relative to the low glucose control.

Expected Quantitative Data
Treatment ConditionFold-Increase in Insulin Secretion (vs. Low Glucose)
High Glucose (20 mM)6 - 8
High Glucose + GLP-1 (100 nM)10 - 15
High Glucose + GLP-1 (100 nM) + this compound (1 µM) 15 - 25

Note: The expected fold-increase values are based on typical responses observed in MIN6 cells.[9] The presence of a potent DPP-4 inhibitor like this compound is expected to further enhance the incretin-mediated insulin secretion.

Conclusion

The described cell-based assays provide a comprehensive platform to evaluate the efficacy of this compound. By systematically assessing its direct inhibitory effect on DPP-4, its ability to potentiate incretin signaling, and its ultimate impact on insulin secretion, researchers can obtain a detailed pharmacological profile of this compound. The provided protocols and expected data serve as a guide for the design and interpretation of these key experiments in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.

References

Application Notes and Protocols for the Quantification of Dutogliptin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which has been investigated for the treatment of type 2 diabetes mellitus. The quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in plasma, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the method of choice for its high sensitivity and selectivity.

While specific, fully detailed and validated bioanalytical method publications for this compound are not widely available in the public domain, pharmacokinetic studies have been conducted using LC-MS/MS. A reported calibration curve range for this compound in plasma is 1.00–1000 ng/mL. The following protocols are constructed based on this information and established, validated methods for other gliptins, such as linagliptin and sitagliptin, which share structural and chemical similarities. These adapted protocols provide a robust starting point for the development and validation of a bioanalytical method for this compound.

Principle of the Method

The principle of the LC-MS/MS method involves the extraction of this compound and an internal standard (IS) from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. The most common extraction techniques for small molecules like gliptins from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Following extraction, the analyte and IS are separated on a reverse-phase HPLC or UPLC column. The separated compounds are then ionized, and the mass spectrometer detects specific precursor-to-product ion transitions for both the analyte and the IS. The ratio of the peak area of the analyte to that of the IS is used to quantify the concentration of the analyte in the sample by comparison to a calibration curve.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method with Protein Precipitation

This protocol is adapted from validated methods for other gliptins and is a common approach for high-throughput analysis.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or another gliptin like sitagliptin-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Instrumentation

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)

  • Analytical column: A reverse-phase column such as a C18 or C8 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

4. UPLC Conditions (Representative)

ParameterValue
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B
Column Temperature40°C
Injection Volume5 µL

5. Mass Spectrometry Conditions (Representative)

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas20 psi
Collision Gas8 psi
MRM TransitionsTo be determined by infusion of this compound and IS standards

6. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below. While the linearity for this compound is known, other parameters would need to be established during method validation. Representative data for other gliptins are provided for context.

Quantitative Data Summary

Table 1: Linearity and LLOQ for this compound and other Gliptins in Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
This compound1.00 - 1000~1.00*
Linagliptin0.25 - 100.25
Sitagliptin5 - 10005

* Estimated based on the lower end of the reported calibration curve.

Table 2: Precision and Accuracy for Gliptin Quantification in Plasma (Representative Data)

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LinagliptinLQC (0.75)4.56.298.7101.3
MQC (5)3.14.8102.4103.1
HQC (8)2.83.999.5100.8
SitagliptinLQC (15)3.79.9105.9100.2
MQC (300)2.12.898.797.2
HQC (800)1.51.895.798.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect for Gliptin Quantification in Plasma (Representative Data)

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LinagliptinLQC (0.75)85.295.1
HQC (8)88.997.3
SitagliptinLQC (15)92.3104.6
HQC (800)94.1107.3

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification

Caption: Workflow for this compound quantification in plasma.

logical_relationship cluster_method Bioanalytical Method cluster_validation Method Validation cluster_application Application sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection linearity Linearity accuracy Accuracy precision Precision recovery Recovery stability Stability pk_studies Pharmacokinetic Studies ms_detection->pk_studies be_studies Bioequivalence Studies ms_detection->be_studies tdm Therapeutic Drug Monitoring ms_detection->tdm

Caption: Key aspects of bioanalytical method development.

Application Notes and Protocols: Investigating the Cardiac Effects of Dutogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical studies to evaluate the effects of Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on cardiac function. The provided methodologies cover in vivo, ex vivo, and in vitro models, allowing for a thorough investigation of this compound's potential cardioprotective mechanisms.

Introduction

This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 inactivates several bioactive peptides, including glucagon-like peptide-1 (GLP-1), a key regulator of glucose metabolism.[1] Beyond its role in glycemic control, inhibition of DPP-4 has garnered significant interest for its potential effects on the cardiovascular system. Preclinical studies suggest that DPP-4 inhibitors may exert cardioprotective effects, particularly in the context of myocardial infarction and heart failure.[2][3] One of the proposed mechanisms involves the potentiation of the stromal cell-derived factor-1α (SDF-1α)/CXCR4 signaling axis, which plays a crucial role in stem cell homing and cardiac repair.[2][4]

However, the cardiovascular safety and efficacy of DPP-4 inhibitors as a class have been a subject of extensive research and debate. While many studies suggest cardiovascular safety, some clinical trials have raised concerns about a potential increased risk of heart failure with certain DPP-4 inhibitors.[5][6] Therefore, a rigorous and multi-faceted experimental approach is essential to thoroughly characterize the cardiac effects of this compound.

This document outlines a detailed experimental design, including in vivo, ex vivo, and in vitro studies, to elucidate the impact of this compound on cardiac function, from the whole organ to the cellular and molecular level.

Proposed Signaling Pathway of this compound in Cardiomyocytes

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its effects on cardiomyocytes.

Dutogliptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits SDF-1α (active) SDF-1α (active) DPP-4->SDF-1α (active) Inactivates GLP-1 (active) GLP-1 (active) DPP-4->GLP-1 (active) Inactivates CXCR4 CXCR4 SDF-1α (active)->CXCR4 Activates SDF-1α (inactive) SDF-1α (inactive) GLP-1R GLP-1R GLP-1 (active)->GLP-1R Activates GLP-1 (inactive) GLP-1 (inactive) Akt Akt CXCR4->Akt ERK1/2 ERK1/2 CXCR4->ERK1/2 PKA PKA GLP-1R->PKA eNOS eNOS Akt->eNOS Phosphorylates Pro-survival pathways Pro-survival pathways Akt->Pro-survival pathways Improved Ca2+ handling Improved Ca2+ handling PKA->Improved Ca2+ handling ERK1/2->Pro-survival pathways Anti-apoptotic effects Anti-apoptotic effects Pro-survival pathways->Anti-apoptotic effects

This compound's proposed cardioprotective signaling pathway.

Experimental Design and Workflow

A multi-tiered approach is proposed to comprehensively evaluate the cardiac effects of this compound. This involves in vivo studies in a rodent model of myocardial infarction, ex vivo assessment of isolated heart function, and in vitro experiments using isolated cardiomyocytes.

Experimental_Workflow cluster_invivo In Vivo Studies (Rodent Model of Myocardial Infarction) cluster_exvivo Ex Vivo Studies cluster_invitro In Vitro & Molecular Studies Animal_Model Induce Myocardial Infarction (MI) in Rodents Treatment_Groups Treatment Groups: 1. Sham + Vehicle 2. MI + Vehicle 3. MI + this compound (Low Dose) 4. MI + this compound (High Dose) Animal_Model->Treatment_Groups Cardiac_Function_InVivo Assess Cardiac Function: - Echocardiography - Pressure-Volume Loops Treatment_Groups->Cardiac_Function_InVivo Tissue_Harvest Harvest Heart Tissue for Ex Vivo and Molecular Analysis Cardiac_Function_InVivo->Tissue_Harvest Langendorff Isolated Heart (Langendorff) Perfusion: - Assess intrinsic cardiac function - Ischemia-Reperfusion Injury Protocol Tissue_Harvest->Langendorff From a subset of animals Cardiomyocyte_Isolation Isolate Adult Ventricular Cardiomyocytes Tissue_Harvest->Cardiomyocyte_Isolation From a subset of animals Molecular_Analysis Molecular Analysis: - Western Blot (key signaling proteins) - qRT-PCR (gene expression) Tissue_Harvest->Molecular_Analysis From remaining tissue Cellular_Assays Cellular Assays: - Contractility & Ca2+ Transients - Apoptosis Assay (e.g., TUNEL) Cardiomyocyte_Isolation->Cellular_Assays Logical_Relationships InVivo_Function In Vivo Cardiac Function (Echocardiography, PV Loops) Overall_Cardiac_Effect Overall Cardioprotective Effect of this compound InVivo_Function->Overall_Cardiac_Effect Whole Organ Level ExVivo_Function Ex Vivo Intrinsic Heart Function (Langendorff) ExVivo_Function->Overall_Cardiac_Effect Intrinsic Organ Level Cellular_Function Cardiomyocyte Contractility & Ca2+ Handling Cellular_Function->InVivo_Function Contributes to Cellular_Function->ExVivo_Function Underpins Cell_Viability Cardiomyocyte Viability & Apoptosis Cell_Viability->InVivo_Function Impacts long-term Signaling_Pathways Activation of Pro-Survival Signaling Pathways (Western Blot) Signaling_Pathways->Cellular_Function Modulates Signaling_Pathways->Cell_Viability Regulates Gene_Expression Changes in Cardiac Gene Expression (qRT-PCR) Gene_Expression->Signaling_Pathways Reflects changes in Gene_Expression->Overall_Cardiac_Effect Indicates molecular remodeling

References

Application Notes and Protocols: Measuring Dutogliptin's Effect on Stem Cell Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a promising agent for therapeutic applications requiring the mobilization of stem cells. By preventing the degradation of stromal cell-derived factor-1α (SDF-1α), this compound enhances the SDF-1α/CXCR4 signaling axis, a critical pathway for the migration and homing of stem and progenitor cells to sites of injury.[1][2][3] This document provides detailed application notes and experimental protocols to effectively measure the impact of this compound on stem cell mobilization.

This compound is often used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), which stimulates the production and release of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.[2][3] this compound's role is to then enhance the homing of these mobilized cells to target tissues.

Mechanism of Action: The SDF-1α/CXCR4 Axis

The primary mechanism by which this compound influences stem cell mobilization is through the inhibition of DPP-4. DPP-4 is an enzyme that cleaves and inactivates SDF-1α, a potent chemokine.[1][4] By inhibiting DPP-4, this compound increases the concentration of active SDF-1α in the circulation and at sites of tissue injury.[5][6] This elevated SDF-1α level creates a stronger chemotactic gradient, guiding CXCR4-expressing stem and progenitor cells from the peripheral blood to the target tissue.[4][7]

SDF1a_CXCR4_Pathway cluster_0 Bone Marrow Niche cluster_1 Peripheral Blood cluster_2 Ischemic Tissue Bone Marrow Bone Marrow HSPC HSPC (CXCR4+) circ_HSPC Circulating HSPC (CXCR4+) homed_HSPC Homed HSPC circ_HSPC->homed_HSPC Homing & Engraftment SDF1a SDF-1α inactive_SDF1a Inactive SDF-1α DPP4 DPP-4 DPP4->SDF1a Cleaves/ Inactivates This compound This compound This compound->DPP4 Inhibits Tissue Tissue high_SDF1a High SDF-1α Gradient high_SDF1a->circ_HSPC Chemotaxis Experimental_Workflow start Start: Experimental Subjects (e.g., Animal Model, Human Trial) treatment Treatment Administration: - Vehicle/Placebo - this compound - G-CSF - this compound + G-CSF start->treatment sampling Peripheral Blood Sampling (Baseline and Post-Treatment Time Points) treatment->sampling flow Flow Cytometry: Quantification of Circulating Progenitor Cells (e.g., CD34+) sampling->flow elisa ELISA: Measurement of Plasma SDF-1α Concentration sampling->elisa analysis Data Analysis and Comparison flow->analysis elisa->analysis end End: Assessment of This compound's Effect analysis->end

References

Application Notes and Protocols: Dutogliptin in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dutogliptin in both preclinical and clinical cardiovascular research models, with a focus on its application in the context of myocardial infarction. Detailed protocols and quantitative data from key studies are presented to guide future research and development.

Introduction: Mechanism of Action

This compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in the degradation of various bioactive peptides. In the context of cardiovascular repair, the primary target of interest is the chemokine Stromal Cell-Derived Factor-1 alpha (SDF-1α). By inhibiting DPP-4, this compound prevents the degradation of SDF-1α, leading to its increased bioavailability.[1][2] SDF-1α is a key signaling molecule that binds to the CXCR4 receptor on circulating stem and progenitor cells, promoting their migration and homing to sites of tissue injury, such as the ischemic myocardium.[1][2] This enhanced recruitment of regenerative cells is hypothesized to improve cardiac repair, reduce infarct size, and preserve cardiac function following a myocardial infarction.[1][2][3]

Signaling Pathway: The SDF-1α/CXCR4 Axis

The mechanism of action of this compound in promoting cardiac repair is centered on the potentiation of the SDF-1α/CXCR4 signaling axis. The following diagram illustrates this pathway.

cluster_0 cluster_1 cluster_2 cluster_3 MI Myocardial Infarction SDF1a_active Active SDF-1α MI->SDF1a_active Upregulates DPP4 DPP-4 DPP4->SDF1a_active Degrades This compound This compound This compound->DPP4 Inhibits SDF1a_inactive Inactive SDF-1α CXCR4 CXCR4 Receptor SDF1a_active->CXCR4 Binds to StemCell Stem/Progenitor Cell Homing Cell Homing & Migration StemCell->Homing Promotes Repair Cardiac Repair & Regeneration Homing->Repair

This compound's mechanism of action in cardiac repair.

Application in a Preclinical Myocardial Infarction Model

Preclinical studies in murine models have been instrumental in establishing the therapeutic potential of this compound in combination with Granulocyte-Colony Stimulating Factor (G-CSF) for treating myocardial infarction.[1][2][3][4]

Summary of Preclinical Findings

A key study demonstrated that high-dose this compound administered with G-CSF significantly improved survival and reduced infarct size in a mouse model of myocardial infarction compared to either treatment alone or a saline control.[3]

Treatment GroupOutcomeReference
High-Dose this compound + G-CSFSignificantly improved survival and reduced infarct size[3]
This compound aloneLess effective than combination therapy[3]
G-CSF aloneLess effective than combination therapy[3]
Saline ControlBaseline for comparison[3]
Experimental Protocol: Murine Model of Myocardial Infarction

The following protocol is a representative methodology based on published preclinical studies of this compound and other DPP-4 inhibitors in murine models of myocardial infarction.[3][5][6][7]

  • Species: CD1 or C57BL/6 mice.

  • Age: 8-12 weeks.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Ethics: All procedures must be approved by the institutional animal care and use committee.

  • Anesthesia: Induce and maintain anesthesia using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

  • Ventilation: Intubate the trachea and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk).

    • Confirm successful ligation by observing blanching of the anterior ventricular wall.

  • Post-operative Care: Close the chest, evacuate air, and provide post-operative analgesia. Monitor animals closely during recovery.

  • Control Group: Administer saline via oral gavage daily for 28 days.

  • This compound Low-Dose Group: Administer a low dose of this compound daily for 28 days via oral gavage.

  • This compound High-Dose Group: Administer a high dose of this compound daily for 28 days via oral gavage.[3]

  • G-CSF Group: Administer G-CSF (e.g., 10 µg/kg) via subcutaneous injection for the first 5 days post-MI.

  • Combination Therapy Group: Administer high-dose this compound daily for 28 days and G-CSF for the first 5 days.[3]

  • Echocardiography:

    • Perform transthoracic echocardiography at baseline (pre-MI) and at specified time points post-MI (e.g., 7, 14, and 28 days).

    • Measure left ventricular internal dimensions at end-diastole and end-systole to calculate ejection fraction (LVEF) and fractional shortening (FS).

  • Histological Analysis (at day 28):

    • Euthanize animals and excise the hearts.

    • Perfuse and fix the hearts (e.g., with 4% paraformaldehyde).

    • Embed in paraffin and section the ventricles.

    • Stain sections with Masson's trichrome to delineate the fibrotic scar tissue from viable myocardium.

    • Quantify the infarct size as a percentage of the total left ventricular area using image analysis software.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study investigating this compound in a murine model of myocardial infarction.

cluster_0 cluster_1 cluster_2 A Animal Acclimatization B Baseline Echocardiography A->B C LAD Ligation Surgery B->C D Randomization into Treatment Groups C->D E Daily this compound/Saline Administration (Days 1-28) D->E F G-CSF Administration (Days 1-5) D->F G Echocardiography (Days 7, 14, 28) E->G H Survival Monitoring E->H F->G F->H I Histological Analysis (Day 28) G->I H->I

Preclinical experimental workflow for this compound in a murine MI model.

Application in a Clinical Myocardial Infarction Model

The REC-DUT-002 trial was a Phase 2, multicenter, double-blind, placebo-controlled study that evaluated the safety, tolerability, and efficacy of this compound in combination with Filgrastim (G-CSF) in patients with ST-elevation Myocardial Infarction (STEMI).[8][9][10][11]

Clinical Trial Protocol: REC-DUT-002
  • Patient Population: Patients with STEMI who underwent successful percutaneous coronary intervention (PCI) and had a reduced left ventricular ejection fraction (LVEF ≤ 45%).[8][9][10][11]

  • Treatment Regimen:

    • This compound: 60 mg administered twice daily via subcutaneous injection for 14 days.[8][10]

    • Filgrastim (G-CSF): 10 µg/kg co-administered daily for the first 5 days.[8][10]

  • Control Group: Matching placebo for both this compound and Filgrastim.

  • Primary Outcome: Change in LVEF from baseline to 90 days, assessed by cardiac magnetic resonance imaging (cMRI).[1][8]

  • Secondary Outcomes: Changes in other cMRI-derived parameters such as left ventricular end-diastolic volume (LVEDV), left ventricular end-systolic volume (LVESV), and infarct size (measured as full-width at half-maximum late gadolinium enhancement - FWHM LGE mass).[10]

Quantitative Data from the REC-DUT-002 Trial

The trial was terminated early due to the SARS-CoV-2 pandemic, and as a result, the study was underpowered. The results showed no statistically significant difference between the treatment and placebo groups for the primary and secondary efficacy endpoints.[10][11]

Table 1: Change in cMRI Parameters from Baseline to 90 Days

ParameterThis compound + Filgrastim GroupPlacebo Groupp-valueReference
LVEF (%) +5.9+5.7Not Significant[10][11]
LVEDV (mL) +15.7+13.7Not Significant[10][11]
FWHM LGE Mass (g) -19.9-12.70.23[10][11]

Table 2: Pharmacokinetics of Subcutaneously Administered this compound (from a Phase 1 study in healthy volunteers)

DoseDPP-4 Inhibition over 24hBioavailabilityReference
120 mg (multiple doses)>86%~100%[12][13][14]

Conclusion

This compound, through its inhibition of DPP-4 and subsequent enhancement of the SDF-1α/CXCR4 signaling axis, presents a promising mechanism for promoting cardiac repair after myocardial infarction. While preclinical studies in murine models have shown significant improvements in survival and reductions in infarct size, particularly when combined with G-CSF, these benefits were not translated into statistically significant improvements in cardiac function in the prematurely terminated REC-DUT-002 clinical trial. The data from the clinical trial did, however, demonstrate that the combination therapy was well-tolerated. Further, adequately powered clinical trials are warranted to fully elucidate the therapeutic potential of this compound in patients with myocardial infarction. The protocols and data presented herein provide a valuable resource for researchers designing future studies in this area.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Dutogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory-scale synthesis and purification of Dutogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The following protocols are based on established chemical synthesis routes and are intended for research and development purposes.

Mechanism of Action

This compound is an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.[1][3]

This compound Mechanism of Action cluster_0 Physiological State cluster_1 Pharmacological Intervention Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of DPP-4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 are substrates for Increased Incretin Levels Increased Incretin Levels Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins degrades to This compound This compound This compound->DPP-4 inhibits Pancreas Pancreas Increased Incretin Levels->Pancreas acts on Increased Insulin Increased Insulin Pancreas->Increased Insulin stimulates Decreased Glucagon Decreased Glucagon Pancreas->Decreased Glucagon inhibits Lower Blood Glucose Lower Blood Glucose Increased Insulin->Lower Blood Glucose Decreased Glucagon->Lower Blood Glucose

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route.

Overall Synthesis Workflow

This compound Synthesis Workflow A Starting Materials B Synthesis of (R)-(pyrrolidine-2-yl)boronic acid A->B C Synthesis of Protected Diamine Intermediate A->C D Coupling Reaction B->D C->D E Deprotection D->E F Crystallization & Purification E->F G This compound F->G

Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of (R)-(pyrrolidine-2-yl)boronic acid

This intermediate is a key component in the synthesis of this compound.

  • Methodology:

    • The starting material is subjected to a reaction to form the boronic acid derivative.

    • The aqueous phase is acidified to a pH of 5-6 using concentrated HCl.

    • The product is extracted with ethyl acetate (EtOAc) (e.g., 3 x 500 mL).

    • The combined organic extracts are dried over sodium sulfate (Na₂SO₄) and concentrated.

    • Heptane is added to the concentrated mixture, which is then stirred overnight to induce precipitation.

    • The resulting white precipitate is filtered, washed with cold heptane, and dried under vacuum.

Step 2: Synthesis of the Protected Diamine Intermediate

A suitably protected diamine is prepared for the subsequent coupling reaction.

  • Methodology:

    • A solution of the starting diamine is treated with a protecting group, such as benzyloxycarbonyl (Cbz).

    • The reaction is carried out in a suitable solvent system.

    • Purification can be achieved through techniques like vacuum distillation to yield the protected diamine as a colorless oil.

Step 3: Coupling Reaction

The boronic acid intermediate is coupled with the protected diamine intermediate.

  • Methodology:

    • The two intermediates are dissolved in an appropriate solvent.

    • A coupling agent is added to facilitate the reaction.

    • The reaction mixture is stirred at a controlled temperature until completion.

Step 4: Deprotection

The protecting groups are removed to yield the crude this compound.

  • Methodology:

    • The product from the coupling reaction is dissolved in a mixture of toluene and methanol.

    • A palladium on carbon (10% Pd/C) catalyst is added.

    • The mixture is hydrogenated under pressure (e.g., 50 psi) for several hours.

    • The catalyst is removed by filtration through celite.

    • The filtrate is concentrated under vacuum.

Step 5: Purification and Crystallization

The crude product is purified to obtain this compound of high purity.

  • Methodology:

    • The residue from the deprotection step is dissolved in a solvent mixture, for example, toluene and tetrahydrofuran (THF).

    • The solution is concentrated under vacuum at a controlled temperature (e.g., 30-35 °C).

    • The mixture is stirred to induce crystallization.

    • The mixture is cooled (e.g., to 0 °C) to enhance crystal formation.

    • The crystals are isolated by filtration, washed with a cold solvent mixture (e.g., toluene and THF), and dried under vacuum.

Quantitative Data Summary
StepProductYieldPurityAnalytical MethodReference
1. Synthesis of Boronic Acid Intermediate(R)-(pyrrolidine-2-yl)boronic acid70.27%>95%NMR, MS
2. Synthesis of Protected DiamineChiral diamine intermediate91%>98%Distillation
4. Deprotection2-(Pyrrolidin-3-ylamino)-1-[2-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0]dec-4-yl)-pyrrolidin-1-yl]-ethanone68.5%--
5. Final CrystallizationThis compound78%>99%HPLC, NMR, MS

Purification and Analysis

High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of this compound. Other analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.[4][5]

Analytical Methods Workflow

Analytical Workflow cluster_QC Quality Control Crude_this compound Crude this compound Purification Purification (e.g., Crystallization) Crude_this compound->Purification Purified_this compound Purified this compound Purification->Purified_this compound HPLC HPLC (Purity) Purified_this compound->HPLC MS Mass Spectrometry (Identity) Purified_this compound->MS NMR NMR (Structure) Purified_this compound->NMR Final_Product Final Product (>99% Purity) HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: Workflow for the purification and analysis of this compound.
HPLC Method Parameters (General)

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Detection: UV detection at an appropriate wavelength.

  • Flow Rate: Typically 1.0 mL/min.

Note: Specific HPLC parameters should be optimized for the particular instrumentation and column used.

Conclusion

The synthesis and purification of this compound can be successfully achieved in a laboratory setting by following the outlined protocols. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity final product. The provided analytical methods are crucial for ensuring the quality and identity of the synthesized compound. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and solvents involved in this synthesis.

References

Application Notes and Protocols for Dutogliptin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a serine protease that plays a critical role in glucose homeostasis.[1] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important modulators of insulin secretion.[1][2] By inhibiting DPP-4, this compound increases the circulating levels of active incretins, leading to enhanced insulin release and reduced glucagon secretion in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors, including this compound, a valuable therapeutic class for the management of type 2 diabetes mellitus.

High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel enzyme inhibitors like this compound. These assays allow for the rapid testing of large compound libraries to identify "hits" that modulate the activity of a specific target. This document provides detailed application notes and protocols for the use of this compound in fluorescence-based HTS assays for DPP-4 inhibition.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by competitively and selectively inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, thereby prolonging their biological activity. The increased levels of active GLP-1 and GIP lead to several beneficial downstream effects for glycemic control.

cluster_0 Physiological State (No Inhibition) cluster_1 Pharmacological Intervention cluster_2 Therapeutic Outcome Active Incretins (GLP-1, GIP) Active Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Active Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion Active Incretins (GLP-1, GIP)->Insulin Secretion Glucagon Secretion Glucagon Secretion Active Incretins (GLP-1, GIP)->Glucagon Secretion Inhibition Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound This compound This compound->DPP-4 Enzyme Inhibition Increased Active Incretins Increased Active Incretins Enhanced Insulin Secretion Enhanced Insulin Secretion Increased Active Incretins->Enhanced Insulin Secretion Reduced Glucagon Secretion Reduced Glucagon Secretion Increased Active Incretins->Reduced Glucagon Secretion Enhanced Inhibition Improved Glycemic Control Improved Glycemic Control Enhanced Insulin Secretion->Improved Glycemic Control Reduced Glucagon Secretion->Improved Glycemic Control

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data Presentation

ParameterValueConditionsSource
DPP-4 Inhibition (ex vivo) 80%400 mg dose, at trough concentration after 12 weeks[3]
70%200 mg dose, at trough concentration after 12 weeks[3]
Maximum DPP-4 Inhibition (in vivo) >90%≥60 mg dose[4][5]
DPP-4 Inhibition (in vivo) >86%120 mg dose, over 24 hours[4][5]

Note: The provided data demonstrates significant target engagement of DPP-4 by this compound in a dose-dependent manner. For HTS purposes, these values can inform the expected potency and guide the design of dose-response experiments to determine the in vitro IC50.

Experimental Protocols

This section provides a detailed protocol for a fluorescence-based HTS assay to determine the inhibitory activity of this compound against DPP-4. This protocol is based on commercially available DPP-4 inhibitor screening kits and can be adapted for high-throughput applications.

Principle of the Assay

The assay utilizes a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the DPP-4 activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, resulting in a lower fluorescent signal.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • DPP-4 Substrate (Gly-Pro-AMC)

  • This compound (or other test compounds)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm/460 nm

Experimental Workflow

cluster_workflow HTS Workflow for DPP-4 Inhibition A Reagent Preparation: - Dilute DPP-4 Enzyme - Prepare Substrate Solution - Prepare Compound Plates (this compound dilutions) B Assay Plate Preparation: - Add Assay Buffer - Add DPP-4 Enzyme - Add this compound/Controls A->B C Pre-incubation: Incubate enzyme and inhibitor (e.g., 10-15 minutes at 37°C) B->C D Initiate Reaction: Add Substrate Solution to all wells C->D E Kinetic Reading: Measure fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 30-60 minutes) D->E F Data Analysis: - Calculate reaction rates (Vmax) - Determine % Inhibition - Plot dose-response curves and calculate IC50 E->F

Caption: High-throughput screening experimental workflow.
Detailed Protocol

  • Reagent Preparation:

    • DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme to the desired concentration in pre-warmed DPP-4 Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Substrate Solution: Prepare the Gly-Pro-AMC substrate solution in DPP-4 Assay Buffer. The final concentration in the assay well is typically in the range of the substrate's Km value.

    • Compound Plates: Prepare serial dilutions of this compound and the positive control inhibitor (e.g., sitagliptin) in DMSO. A typical starting concentration for this compound could be in the low micromolar range, with subsequent dilutions to generate a 10-point dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure (96-well format):

    • Control Wells:

      • 100% Activity Control (No Inhibitor): Add 50 µL of DPP-4 Assay Buffer, 25 µL of diluted DPP-4 enzyme, and 5 µL of DMSO.

      • Background Control (No Enzyme): Add 75 µL of DPP-4 Assay Buffer and 5 µL of DMSO.

    • Inhibitor Wells: Add 50 µL of DPP-4 Assay Buffer, 25 µL of diluted DPP-4 enzyme, and 5 µL of the diluted this compound or positive control inhibitor.

    • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = ~360/460 nm) in kinetic mode at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate Reaction Rates: Determine the rate of the reaction (Vmax) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate Percent Inhibition:

      • Subtract the background control's reaction rate from all other rates.

      • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)] x 100

    • Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, XLfit) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Logical Relationships in HTS Data Analysis

The following diagram illustrates the logical flow of data processing and analysis in a typical HTS campaign for an enzyme inhibitor like this compound.

cluster_logic HTS Data Analysis Logic RawData Raw Fluorescence Data (Kinetic Reads) RateCalculation Calculate Vmax (Reaction Rate) RawData->RateCalculation Normalization Normalize to Controls (% Inhibition) RateCalculation->Normalization DoseResponse Dose-Response Curve Fitting Normalization->DoseResponse IC50 IC50 Determination DoseResponse->IC50 HitIdentification Hit Identification & Confirmation IC50->HitIdentification

Caption: Logical flow of HTS data analysis for IC50 determination.

Conclusion

This compound is a potent DPP-4 inhibitor with demonstrated efficacy in clinical settings. The provided protocols and application notes offer a comprehensive guide for researchers and drug development professionals to utilize this compound in high-throughput screening assays. These assays are crucial for the discovery and characterization of new chemical entities targeting the DPP-4 enzyme and for further understanding the structure-activity relationships of this important class of therapeutic agents. The detailed methodologies and data presentation guidelines will facilitate the generation of robust and reproducible results in the laboratory.

References

Application Notes and Protocols for Studying Glucose Homeostasis with Dutogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism.[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control.[1][4] These application notes provide detailed protocols for utilizing this compound in preclinical research to investigate its effects on glucose homeostasis.

Mechanism of Action

This compound competitively and reversibly inhibits the serine protease activity of DPP-4. This inhibition prevents the cleavage of N-terminal dipeptides from GLP-1 and GIP, thereby prolonging their biological activity. The increased levels of active incretins lead to a glucose-dependent stimulation of insulin biosynthesis and secretion from pancreatic β-cells and a suppression of glucagon secretion from pancreatic α-cells. This dual action results in lower blood glucose levels, particularly in the postprandial state, without a significant risk of hypoglycemia.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on glucose homeostasis, compiled from available preclinical and clinical data.

Table 1: In Vitro Efficacy of this compound

ParameterValueDescription
DPP-4 Inhibition Potent and SelectiveThis compound demonstrates high-affinity binding and potent inhibition of the DPP-4 enzyme.[3][4]
IC50 (DPP-4) Not explicitly stated in search results, but comparable to other gliptinsThe half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Other DPP-4 inhibitors have IC50 values in the nanomolar range.[1]

Table 2: In Vivo Efficacy of this compound in Clinical Studies

ParameterThis compound DosePlacebo-Corrected ChangeStudy Population
HbA1c Reduction 200 mg-0.35%Patients with Type 2 Diabetes
400 mg-0.52%Patients with Type 2 Diabetes
Fasting Plasma Glucose (FPG) Reduction 200 mg-0.88 mmol/LPatients with Type 2 Diabetes
400 mg-1.00 mmol/LPatients with Type 2 Diabetes
Postprandial Glucose AUC (0-2h) Reduction 200 mg-1.63 mmol/L/hPatients with Type 2 Diabetes
400 mg-2.58 mmol/L/hPatients with Type 2 Diabetes
Trough ex vivo DPP-4 Inhibition 200 mg70%Patients with Type 2 Diabetes
400 mg80%Patients with Type 2 Diabetes

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound in inhibiting DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • This compound

  • DPP-4 assay buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in DPP-4 assay buffer to achieve a range of concentrations for testing.

  • In a 96-well plate, add the this compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant human DPP-4 enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DPP-4 fluorogenic substrate to all wells.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each this compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol evaluates the effect of this compound on glucose tolerance in a diet-induced obese or other diabetic mouse model.

Materials:

  • Diabetic mice (e.g., db/db mice or high-fat diet-fed C57BL/6J mice) and age-matched lean controls.

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimate the animals to handling and gavage procedures for several days before the experiment.

  • Fast the mice overnight (approximately 16 hours) with free access to water.[5]

  • Record the baseline body weight of each mouse.

  • Administer this compound or vehicle control via oral gavage at a predetermined dose. A typical dose might range from 1 to 10 mg/kg.

  • After a specific pretreatment time (e.g., 30-60 minutes), take a baseline blood glucose measurement (t=0) from the tail vein.

  • Administer a glucose solution (2 g/kg body weight) via oral gavage.[6]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[5]

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Beta-Cell Line

This protocol assesses the direct effect of this compound (via GLP-1 potentiation) on the function of pancreatic beta-cells.

Materials:

  • Pancreatic beta-cell line (e.g., INS-1E, MIN6, or EndoC-βH1)

  • Cell culture medium

  • Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • This compound

  • GLP-1 (active form)

  • Insulin ELISA kit

Procedure:

  • Culture the beta-cells to an appropriate confluency in multi-well plates.

  • Pre-incubate the cells in KRBB with low glucose for 1-2 hours to allow them to return to a basal state.

  • During the last 30 minutes of the pre-incubation, add this compound to the appropriate wells.

  • Remove the pre-incubation buffer and replace it with fresh KRBB containing either low or high glucose, with or without this compound and a physiological concentration of active GLP-1.

  • Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content or cell number in each well.

  • Compare the insulin secretion in response to high glucose in the presence and absence of this compound and GLP-1.

Visualizations

G cluster_0 cluster_1 Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Stimulates Release Active Incretins Active Incretins Incretin Hormones (GLP-1, GIP)->Active Incretins DPP4 DPP4 Active Incretins->DPP4 Substrate for Pancreatic Beta-Cells Pancreatic Beta-Cells Active Incretins->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Active Incretins->Pancreatic Alpha-Cells Inhibits Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Degrades to This compound This compound This compound->DPP4 Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes in Peripheral Tissues Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces Stimulation of Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose Lowers Hepatic Glucose Production->Blood Glucose Lowers

Caption: Signaling pathway of this compound in glucose homeostasis.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Glucose Challenge & Monitoring cluster_3 Data Analysis Diabetic Mice Diabetic Mice Overnight Fasting (16h) Overnight Fasting (16h) Diabetic Mice->Overnight Fasting (16h) Administer this compound/Vehicle (Oral Gavage) Administer this compound/Vehicle (Oral Gavage) Overnight Fasting (16h)->Administer this compound/Vehicle (Oral Gavage) Baseline Blood Glucose (t=0) Baseline Blood Glucose (t=0) Administer this compound/Vehicle (Oral Gavage)->Baseline Blood Glucose (t=0) Administer Glucose (2g/kg, Oral Gavage) Administer Glucose (2g/kg, Oral Gavage) Baseline Blood Glucose (t=0)->Administer Glucose (2g/kg, Oral Gavage) Measure Blood Glucose (15, 30, 60, 90, 120 min) Measure Blood Glucose (15, 30, 60, 90, 120 min) Administer Glucose (2g/kg, Oral Gavage)->Measure Blood Glucose (15, 30, 60, 90, 120 min) Plot Glucose vs. Time Plot Glucose vs. Time Measure Blood Glucose (15, 30, 60, 90, 120 min)->Plot Glucose vs. Time Calculate AUC Calculate AUC Plot Glucose vs. Time->Calculate AUC

Caption: Experimental workflow for an in vivo oral glucose tolerance test.

References

Troubleshooting & Optimization

Technical Support Center: Dutogliptin Formulation for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preparing dutogliptin solutions for in vitro experiments. This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. While generally considered water-soluble, challenges can arise when preparing concentrated stock solutions or working with specific buffer systems. This guide offers troubleshooting advice and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered water-soluble?

A1: Yes, this compound is reported to be highly water-soluble, with a solubility of >2000 mg/mL.[1][2][3] However, issues such as precipitation can still occur when preparing solutions in complex biological media or when diluting concentrated stock solutions.

Q2: Why might I be observing precipitation of this compound in my in vitro experiment?

A2: Several factors can contribute to the precipitation of a compound, even if it is water-soluble. These include:

  • Buffer composition: The pH, ionic strength, and presence of specific ions in your experimental buffer can affect the solubility of this compound.

  • Supersaturation: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can lead to a temporary state of supersaturation, followed by precipitation.

  • Interactions with other components: this compound may interact with proteins, salts, or other components in your cell culture media or assay buffer, leading to reduced solubility.

  • Temperature: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: For preparing stock solutions, dimethyl sulfoxide (DMSO) and water are commonly used.[1][4] It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. Supersaturation of the compound in the aqueous environment.1. Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. 3. Add co-solvents to the final buffer: Consider adding a small percentage of a water-miscible organic solvent (co-solvent) like DMSO or ethanol to the final aqueous buffer, if compatible with your experimental system.[5][6] 4. Utilize surfactants: Incorporating a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.05%) or Triton X-100 in the assay buffer can help maintain solubility.[7]
Cloudiness or precipitation in the stock solution over time. The compound may be coming out of solution at storage temperature.1. Warm the solution: Gently warm the stock solution to 37°C and use sonication to aid in redissolving the compound.[1][4] 2. Prepare fresh solutions: For optimal results, prepare stock solutions fresh before each experiment. 3. Store in aliquots: If storing for a short period, aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Inconsistent experimental results. Potential issues with solution stability or concentration.1. Verify solution clarity: Always visually inspect solutions for any signs of precipitation before use. 2. Filter sterilize: If appropriate for your application, filter the final working solution through a 0.22 µm filter to remove any micro-precipitates. 3. Optimize the formulation: Experiment with different solvent systems and excipients as outlined in the protocols below to find the optimal conditions for your specific assay.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions. The choice of protocol will depend on the specific requirements of your in vitro system.

Protocol 1: Standard Aqueous Stock Solution

This protocol is suitable for most applications where a simple aqueous solution is required.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add purified water (e.g., Milli-Q or equivalent) to the powder to achieve the target concentration.

  • Agitation: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if needed.[1][4]

  • Storage: If not for immediate use, store the solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: DMSO Stock Solution

This protocol is recommended for preparing highly concentrated stock solutions.

  • Weighing: Accurately weigh the this compound powder.

  • Dissolution: Add high-purity, anhydrous DMSO to the powder to reach the desired concentration.

  • Agitation: Vortex the solution until the powder is fully dissolved. Sonication can be used to expedite this process.[4]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in aliquots.

Protocol 3: Formulation with Co-solvents and Surfactants

This protocol is designed for situations where this compound may precipitate in the final aqueous buffer.

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO as described in Protocol 2.

  • Prepare the vehicle solution: Prepare a vehicle solution containing the desired co-solvents and/or surfactants. Examples of vehicle compositions include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)[4]

  • Dilution: Add the this compound DMSO stock solution to the vehicle solution to achieve the final desired concentration.

  • Final Dilution: Further dilute this solution in the final experimental buffer as needed.

Quantitative Data Summary

Solvent Reported Solubility Reference
Water>2000 mg/mL[1]
Water100 mg/mL (requires sonication)[4]
DMSO300 mg/mL (requires sonication)[1][4]
Formulation for In Vivo/In Vitro Use Achievable Concentration Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 7.5 mg/mL[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 7.5 mg/mL[4]
10% DMSO, 90% Corn Oil≥ 7.5 mg/mL[4]

Visualizations

This compound's Mechanism of Action: DPP-4 Inhibition

This compound is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][8] DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[9][10] This ultimately leads to improved glycemic control.

Dutogliptin_MOA cluster_0 Physiological State (Post-Meal) cluster_1 Pharmacological Intervention Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP (Active Incretins) GLP-1 & GIP (Active Incretins) Intestine->GLP-1 & GIP (Active Incretins) releases Pancreas Pancreas GLP-1 & GIP (Active Incretins)->Pancreas acts on DPP-4 DPP-4 GLP-1 & GIP (Active Incretins)->DPP-4 degraded by Insulin Release Insulin Release Pancreas->Insulin Release increases Glucagon Release Glucagon Release Pancreas->Glucagon Release decreases Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound This compound DPP-4_inhibited DPP-4 This compound->DPP-4_inhibited inhibits Increased GLP-1 & GIP Increased Active Incretins Enhanced Insulin Release Enhanced Insulin Release Increased GLP-1 & GIP->Enhanced Insulin Release Suppressed Glucagon Release Suppressed Glucagon Release Increased GLP-1 & GIP->Suppressed Glucagon Release

Caption: this compound inhibits DPP-4, increasing active incretins.

Experimental Workflow for this compound Solution Preparation and Use

This workflow outlines the key steps and decision points for preparing and using this compound in in vitro experiments.

Dutogliptin_Workflow cluster_workflow Experimental Workflow start Start weigh Weigh this compound start->weigh choose_solvent Choose Solvent System weigh->choose_solvent dissolve Dissolve with Vortex/Sonication choose_solvent->dissolve check_solubility Completely Dissolved? dissolve->check_solubility stock_solution Stock Solution check_solubility->stock_solution Yes warm Gently Warm (37°C) check_solubility->warm No dilute Dilute to Working Concentration stock_solution->dilute check_precipitation Precipitation Observed? dilute->check_precipitation run_experiment Run In Vitro Experiment check_precipitation->run_experiment No troubleshoot Troubleshoot: - Use co-solvents - Add surfactants - Adjust concentration check_precipitation->troubleshoot Yes end End run_experiment->end troubleshoot->dilute warm->dissolve

Caption: Workflow for preparing this compound solutions for experiments.

Logical Relationship of Solubility Enhancement Techniques

For compounds that do exhibit poor solubility, a variety of techniques can be employed. While this compound is highly water-soluble, these methods can be adapted to prevent precipitation in challenging buffer systems.

Caption: Methods to enhance drug solubility and prevent precipitation.

References

Dutogliptin Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of Dutogliptin in aqueous solutions. The information is intended to assist researchers in designing experiments, interpreting results, and troubleshooting common issues.

Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. Therefore, the information provided herein is based on the chemical structure of this compound, general principles of drug stability, and data from related compounds such as other DPP-4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is expected to be influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis of the amide bond and potentially the stability of the boronic acid moiety.

  • Temperature: Elevated temperatures are likely to accelerate degradation reactions, such as hydrolysis and oxidation.

  • Light: Exposure to light, particularly UV light, may lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to the oxidation of the pyrrolidine rings.

  • Buffers and Excipients: The composition of the formulation, including buffers and excipients, can influence the stability of this compound.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which includes an amide linkage, two pyrrolidine rings, and a boronic acid group, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The pyrrolidine rings may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[1][2] The boronic acid group can also be oxidized.[3]

  • Deboronation: The carbon-boron bond in the boronic acid moiety could be cleaved under certain conditions.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: For short-term storage, this compound is highly water-soluble (>2000 mg/mL).[4] However, for long-term stability, it is recommended to prepare stock solutions in an appropriate organic solvent like DMSO.[4] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific studies on this compound are not widely available, it is known that active pharmaceutical ingredients can react with certain excipients. For instance, reducing sugars like lactose can potentially interact with amines. It is advisable to conduct compatibility studies with your specific formulation excipients.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound potency in aqueous solution over a short period. Hydrolysis due to inappropriate pH.Adjust the pH of the solution to a more neutral range (e.g., pH 6-8) and store at 2-8°C.
Appearance of unknown peaks in HPLC analysis of a stored solution. Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method for analysis.
Precipitation of this compound from an aqueous solution. Poor solubility in the chosen buffer system or pH.Ensure the pH of the solution is within a range where this compound is soluble. Consider the use of co-solvents if necessary, after verifying compatibility.
Discoloration of the this compound solution. Oxidation or formation of colored degradation products.Protect the solution from light and air (e.g., by using amber vials and purging with nitrogen). Investigate the presence of oxidizing agents in your formulation.

Quantitative Data Summary

Due to the lack of specific published stability data for this compound, the following table provides a qualitative summary of its expected stability under various stress conditions based on its chemical structure and the behavior of similar compounds.

Stress Condition Parameter Expected Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CLowAmide bond cleavage products
Basic Hydrolysis 0.1 M NaOH, 60°CLowAmide bond cleavage products
Oxidative Degradation 3% H₂O₂, RTModerateN-oxides, pyrrolidine ring oxidation products, boric acid
Thermal Degradation 60°C (in solid state)HighMinimal degradation expected
Photodegradation UV light (254 nm)ModeratePhotolytic cleavage products

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer, pH 7.4

  • HPLC or UPLC-MS/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of this compound at 60°C for 7 days. Dissolve a portion in the mobile phase for analysis.

    • Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method. A reverse-phase C18 column is often suitable for DPP-4 inhibitors.[5][6][7] The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and characterize the major degradation products using mass spectrometry (MS) and compare the chromatograms of stressed samples with the control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidative Degradation prep->oxid thermal Thermal Degradation prep->thermal photo Photodegradation prep->photo analysis HPLC / UPLC-MS Analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval Identify Degradation Products & Determine Degradation Rate analysis->eval

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_main Hypothetical Degradation of this compound cluster_products Degradation Products This compound This compound hydrolysis_prod Amide Hydrolysis Products This compound->hydrolysis_prod  Acid/Base Hydrolysis oxidation_prod Oxidized Pyrrolidine Rings This compound->oxidation_prod  Oxidizing  Agents deboronation_prod Deboronated Product This compound->deboronation_prod  Specific Conditions

Caption: Hypothetical degradation pathways of this compound.

References

Identifying and characterizing Dutogliptin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Sehr geehrte Forschende, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung,

willkommen im technischen Support-Center für die Identifizierung und Charakterisierung von Abbauprodukten von DPP-4-Inhibitoren. Dieses Zentrum soll Sie bei Ihren experimentellen Arbeiten unterstützen.

Wichtiger Hinweis: Nach aktuellem Stand gibt es nur begrenzte öffentlich zugängliche Daten zu den spezifischen Abbauprodukten von Dutogliptin. Die hier bereitgestellten Informationen, Protokolle und Leitfäden basieren daher auf allgemeinen Prinzipien der Stabilitätsprüfung von Arzneimitteln und den bekannten Eigenschaften von Molekülen mit ähnlichen funktionellen Gruppen, wie sie bei DPP-4-Inhibitoren vorkommen.[1] Dieser Leitfaden soll als eine allgemeine Methodik für Ihre Forschungs- und Entwicklungsarbeit dienen.

Häufig gestellte Fragen (FAQs)

F1: Was ist eine stabilitätsanzeigende Methode und warum ist sie wichtig? A1: Eine stabilitätsanzeigende Methode (Stability-Indicating Method, SIM) ist ein validiertes analytisches Verfahren, das in der Lage ist, den Wirkstoff von seinen Abbauprodukten, Verunreinigungen und Hilfsstoffen zu trennen und zu quantifizieren.[2][3] Sie ist entscheidend, um die Stabilität eines Arzneimittels über seine Haltbarkeitsdauer zu gewährleisten und sicherzustellen, dass keine potenziell schädlichen Abbauprodukte in signifikanten Mengen vorhanden sind.[3][4]

F2: Was sind forcierte Abbaustudien (Stress-Tests)? A2: Forcierte Abbaustudien setzen den Arzneistoff extremen Bedingungen wie starker Säure, Base, Oxidation, Hitze und Licht aus, um die Bildung von Abbauprodukten zu beschleunigen.[5][6] Diese Studien helfen dabei, wahrscheinliche Abbauwege zu identifizieren, die analytische Methode auf ihre Spezifität zu prüfen und stabilere Formulierungen zu entwickeln.[5]

F3: Welche sind die häufigsten Abbaumechanismen für pharmazeutische Wirkstoffe? A3: Die häufigsten chemischen Abbaureaktionen sind Hydrolyse, Oxidation, Photolyse und thermischer Abbau.[7][8]

  • Hydrolyse: Reaktion mit Wasser, oft durch pH-Änderungen beschleunigt, die funktionelle Gruppen wie Ester oder Amide spaltet.[7][8][9]

  • Oxidation: Reaktion mit Sauerstoff, die durch Licht, Hitze oder Metallionen initiiert werden kann.[7][8]

  • Photolyse: Abbau durch Lichteinwirkung, insbesondere UV-Licht.[7][9]

  • Thermischer Abbau: Zersetzung durch hohe Temperaturen.[7]

F4: Welche analytischen Techniken werden zur Charakterisierung von Abbauprodukten eingesetzt? A4: Die am häufigsten verwendete Technik ist die Hochleistungsflüssigkeitschromatographie (HPLC), oft in Kopplung mit einem Massenspektrometer (LC-MS).[7][10] HPLC trennt die Komponenten der Probe, während die MS Informationen über das Molekulargewicht und die Struktur der Abbauprodukte liefert.[7] Weitere Techniken umfassen Gaschromatographie-Massenspektrometrie (GC-MS) und Kernspinresonanzspektroskopie (NMR).[9]

Anleitungen zur Fehlerbehebung

Problem 1: Unerwartete Peaks im HPLC-Chromatogramm

F: Ich sehe in meinem Chromatogramm Peaks, die weder dem Wirkstoff noch bekannten Verunreinigungen entsprechen. Was könnte die Ursache sein? A:

  • Kontamination der mobilen Phase: Verunreinigungen in den Lösungsmitteln oder Zusätzen können als Peaks erscheinen, insbesondere bei Gradientenelution. Lösung: Verwenden Sie ausschließlich HPLC- oder LC-MS-taugliche Lösungsmittel und Reagenzien und bereiten Sie die mobile Phase frisch zu.

  • Probenverschleppung (Carryover): Reste aus einer vorherigen Injektion können im Injektor oder auf der Säule verbleiben. Lösung: Implementieren Sie ein rigoroses Spülprogramm für den Injektor zwischen den Injektionen.

  • "Ghost Peaks": Diese können durch die späte Elution von Verbindungen aus früheren Läufen oder durch Verunreinigungen in der mobilen Phase entstehen.[11] Lösung: Verlängern Sie die Laufzeit des Gradienten oder führen Sie nach jeder Sequenz einen Spüllauf mit einer starken mobilen Phase durch.

  • Abbau in der Probe: Der Wirkstoff kann sich nach der Probenvorbereitung im Autosampler zersetzen. Lösung: Kontrollieren Sie die Temperatur des Autosamplers (ggf. kühlen) und analysieren Sie die Proben so schnell wie möglich nach der Vorbereitung.

Problem 2: Schlechte Peakform (Tailing, Fronting oder Aufspaltung)

F: Meine Peaks sind asymmetrisch oder gespalten. Wie kann ich die Peakform verbessern? A:

  • Peak Tailing (Asymmetrie): Oft verursacht durch sekundäre Wechselwirkungen zwischen basischen Analyten und freien Silanolgruppen auf der Säulenoberfläche.[11] Lösungen:

    • Senken Sie den pH-Wert der mobilen Phase (z. B. auf pH 2-3), um die Ionisierung der Silanole zu unterdrücken.[11]

    • Fügen Sie einen basischen Zusatz wie Triethylamin (TEA) in geringer Konzentration hinzu.[11]

    • Verwenden Sie eine modernere Säule mit hochreinen Kieselgel-Partikeln und effektivem Endcapping.

  • Peak Fronting: Dies kann auf eine Überladung der Säule hindeuten. Lösung: Reduzieren Sie die injizierte Probenmenge oder verdünnen Sie die Probe.[11]

  • Peak-Aufspaltung: Kann durch eine gestörte Säulenpackung, eine teilweise verstopfte Fritte oder die Verwendung eines zu starken Injektionslösungsmittels verursacht werden.[12] Lösungen:

    • Spülen Sie die Säule in umgekehrter Richtung (falls vom Hersteller erlaubt).

    • Lösen Sie die Probe wenn möglich in der mobilen Phase.[13]

    • Ersetzen Sie die Säule, wenn das Problem weiterhin besteht.

Experimentelle Protokolle

Hier finden Sie detaillierte, aber verallgemeinerte Protokolle für forcierte Abbaustudien eines hypothetischen DPP-4-Inhibitors.

1. Probenvorbereitung (Ausgangslösung)

  • Stellen Sie eine Stammlösung des Wirkstoffs (z. B. 1 mg/ml) in einem geeigneten Lösungsmittel (z. B. Acetonitril/Wasser 50:50) her.

2. Saure Hydrolyse

  • Mischen Sie 1 ml der Stammlösung mit 1 ml 1 N Salzsäure (HCl).

  • Inkubieren Sie die Probe bei 60 °C für 4 Stunden.

  • Entnehmen Sie zu definierten Zeitpunkten (z. B. 0, 1, 2, 4 Stunden) Aliquots.

  • Neutralisieren Sie die Aliquots mit einer äquimolaren Menge Natriumhydroxid (NaOH) und verdünnen Sie sie auf die Zieldkonzentration mit der mobilen Phase.

  • Analysieren Sie mittels HPLC.

3. Basische Hydrolyse

  • Mischen Sie 1 ml der Stammlösung mit 1 ml 1 N NaOH.

  • Inkubieren Sie die Probe bei Raumtemperatur für 2 Stunden.

  • Entnehmen Sie zu definierten Zeitpunkten (z. B. 0, 0.5, 1, 2 Stunden) Aliquots.

  • Neutralisieren Sie die Aliquots mit einer äquimolaren Menge HCl und verdünnen Sie sie auf die Zieldkonzentration.

  • Analysieren Sie mittels HPLC.

4. Oxidativer Abbau

  • Mischen Sie 1 ml der Stammlösung mit 1 ml 3%iger Wasserstoffperoxidlösung (H₂O₂).

  • Inkubieren Sie die Probe bei Raumtemperatur für 24 Stunden, vor Licht geschützt.

  • Entnehmen Sie zu definierten Zeitpunkten Aliquots, verdünnen Sie diese und analysieren Sie sie sofort.

5. Thermischer Abbau

  • Lagern Sie den Wirkstoff als Feststoff bei 80 °C für 48 Stunden.

  • Lagern Sie eine Lösung des Wirkstoffs (1 mg/ml) bei 60 °C für 48 Stunden.

  • Lösen Sie die Feststoffprobe bzw. verdünnen Sie die Lösungsprobe und analysieren Sie sie.

6. Photolytischer Abbau

  • Setzen Sie den Wirkstoff (als Feststoff und in Lösung) einer Lichtquelle aus, die eine Gesamtbeleuchtung von nicht weniger als 1,2 Millionen Lux-Stunden und eine integrierte Nah-UV-Energie von nicht weniger als 200 Wattstunden/Quadratmeter liefert (gemäß ICH Q1B-Richtlinien).

  • Bewahren Sie eine Kontrollprobe im Dunkeln bei derselben Temperatur auf.

  • Analysieren Sie die Proben nach der Exposition.

Datenpräsentation

Die folgenden Tabellen fassen hypothetische quantitative Ergebnisse aus den forcierten Abbaustudien zusammen.

Tabelle 1: Zusammenfassung des Abbaus unter verschiedenen Stressbedingungen

StressbedingungDauerTemperaturWirkstoffgehalt (%)Hauptabbauprodukt (Fläche %)Anzahl der Abbauprodukte
1 N HCl4 h60 °C85,28,9 (DP1)3
1 N NaOH2 hRT78,515,3 (DP2)2
3% H₂O₂24 hRT92,14,5 (DP3)2
Hitze (fest)48 h80 °C98,9< 0,51
Hitze (Lösung)48 h60 °C95,42,1 (DP1)2
Licht7 TageRT96,81,8 (DP4)1

DP = Degradation Product (Abbauprodukt)

Tabelle 2: Hypothetische HPLC-MS-Daten der identifizierten Abbauprodukte

PeakRetentionszeit (min)[M+H]⁺ (m/z)Mögliche Modifikation
Wirkstoff5,2350,2-
DP13,8368,2Hydrolyse (+H₂O)
DP24,5322,1Amidhydrolyse
DP36,1366,2Oxidation (+O)
DP45,8348,2Dehydrierung (-2H)

Visualisierungen

Nachfolgend finden Sie Diagramme, die mit Graphviz (DOT-Sprache) erstellt wurden, um Arbeitsabläufe und logische Beziehungen zu veranschaulichen.

G cluster_hydrolysis Hydrolytischer Abbau cluster_oxidation Oxidativer Abbau cluster_photolysis Photolytischer Abbau DP1 DP1 (Hydrolyse am Ring) DP2 DP2 (Amidspaltung) DP3 DP3 (N-Oxidation) DP4 DP4 (Dehydrierung) API Wirkstoff (Hypothetischer DPP-4-Inhibitor) API->DP1 Saure/Thermische Bedingungen API->DP2 Basische Bedingungen API->DP3 Oxidationsmittel (H₂O₂) API->DP4 UV/Vis-Licht

Abbildung 1: Hypothetische Abbauwege eines DPP-4-Inhibitors.

G start Start: Stabilitätsstudie stress Durchführung von forcierten Abbaustudien (Säure, Base, H₂O₂, Hitze, Licht) start->stress hplc HPLC-Analyse der gestressten Proben stress->hplc detect Detektion von Abbauprodukten hplc->detect isolate Isolierung der Abbauprodukte (z.B. präparative HPLC) detect->isolate Signifikante Produkte gefunden report Berichterstattung und Risikobewertung detect->report Keine signifikanten Produkte characterize Strukturaufklärung (LC-MS, NMR) isolate->characterize characterize->report

Abbildung 2: Allgemeiner Arbeitsablauf zur Identifizierung von Abbauprodukten.

G start Problem: Unerwarteter Peak im Chromatogramm q1 Ist der Peak in der Leerprobe vorhanden? start->q1 a1_yes Ursache: Kontamination von mobiler Phase/System q1->a1_yes Ja q2 Ist der Peak in mehreren unabhängigen Proben reproduzierbar? q1->q2 Nein a2_no Ursache: Zufällige Kontamination, Injektionsfehler q2->a2_no Nein q3 Nimmt die Peakfläche mit der Zeit im Autosampler zu? q2->q3 Ja a3_yes Ursache: Abbau in der Probelösung q3->a3_yes Ja a3_no Schlussfolgerung: Wahrscheinliches Abbauprodukt aus dem Stress-Experiment q3->a3_no Nein

Abbildung 3: Logikdiagramm zur Fehlerbehebung bei unerwarteten Peaks.

References

Optimizing Dutogliptin Dosage for Preclinical Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dutogliptin dosage in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control.

Q2: What are the recommended starting doses for this compound in preclinical rodent models?

A "No Observed Adverse Effect Level" (NOAEL) for this compound was established at 30 mg/kg/day in a 28-day oral toxicity study in rats.[2] This value can serve as a safe upper limit for initial dose-ranging studies. For efficacy studies, doses for other DPP-4 inhibitors, such as sitagliptin, have been reported at 10 mg/kg in mice. For alogliptin, daily doses of 10-20 mg/kg have been used in diabetic rats. Researchers should perform a dose-response study to determine the optimal effective dose for their specific animal model and experimental endpoint.

Q3: What are the most common animal models used to test the efficacy of this compound?

The most frequently used rodent models for preclinical testing of anti-diabetic agents like this compound include:

  • Streptozotocin (STZ)-induced diabetic rats: This model mimics Type 1 diabetes by chemically ablating pancreatic beta cells.

  • db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a phenotype that resembles human Type 2 diabetes.

  • High-fat diet (HFD)-induced diabetic models: Feeding rodents a high-fat diet induces obesity and insulin resistance, creating a model of diet-induced Type 2 diabetes.

Q4: How can I measure the in vivo efficacy of this compound?

The primary methods for assessing the in vivo efficacy of this compound include:

  • Oral Glucose Tolerance Test (OGTT): This is a fundamental experiment to evaluate how well an animal metabolizes a glucose load. Improved glucose clearance after this compound administration indicates efficacy.

  • Measurement of plasma DPP-4 activity: Directly measuring the inhibition of DPP-4 enzyme activity in plasma samples from treated animals confirms target engagement.

  • Monitoring of fasting and postprandial blood glucose levels: A reduction in blood glucose levels is a direct indicator of the drug's therapeutic effect.

  • Measurement of plasma GLP-1 and insulin levels: Increased levels of active GLP-1 and insulin in response to a glucose challenge are expected with effective DPP-4 inhibition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in blood glucose readings between animals in the same treatment group. Improper fasting of animals before glucose measurement. Inconsistent dosing technique (oral gavage, subcutaneous injection). Stress-induced hyperglycemia in animals.Ensure a consistent fasting period (typically 6-8 hours for rodents). Standardize the dosing procedure and ensure all personnel are properly trained. Handle animals gently and allow for an acclimatization period before experiments to minimize stress.
No significant difference in glucose tolerance between this compound-treated and vehicle control groups in an OGTT. Insufficient dose of this compound. Incorrect timing of drug administration relative to the glucose challenge. Poor oral bioavailability in the chosen formulation.Perform a dose-response study to identify an effective dose. Administer this compound 30-60 minutes before the oral glucose gavage. Ensure the drug is properly dissolved or suspended in a suitable vehicle for oral administration. Consider subcutaneous administration to bypass potential absorption issues.
Unexpected adverse effects observed at a dose presumed to be safe. Off-target effects of the compound. Incorrect dose calculation or preparation. Specific sensitivity of the animal strain being used.Immediately stop the experiment and perform a thorough review of the protocol and all calculations. Consider using a lower starting dose and a more gradual dose escalation. If adverse effects persist, it may indicate a specific toxicity that requires further investigation.
Low or no detectable inhibition of plasma DPP-4 activity. Ineffective drug formulation or administration. Rapid metabolism or clearance of this compound in the specific animal model. Issues with the DPP-4 activity assay.Confirm the stability and solubility of this compound in the chosen vehicle. Assess the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure. Validate the DPP-4 activity assay with a known inhibitor as a positive control.

Data Presentation

Table 1: Preclinical and Clinical Dosage and DPP-4 Inhibition of this compound

Study TypeSpeciesDoseRoute of AdministrationDPP-4 InhibitionEfficacy OutcomeReference
28-Day ToxicityRat30 mg/kg/dayOralNot ReportedNo Observed Adverse Effect Level (NOAEL)[2]
Phase 1 Clinical TrialHuman30 - 120 mgSubcutaneous>90% (with ≥60 mg)Dose-dependent increase in DPP-4 inhibition[2]
Phase 2 Clinical TrialHuman60 mg (twice daily)SubcutaneousNot ReportedExplored safety and efficacy post-myocardial infarction[3]
Phase 2/3 Clinical TrialHuman200 mg/dayOral~70% (trough)Significant improvement in glycemic control[4]
Phase 2/3 Clinical TrialHuman400 mg/dayOral~80% (trough)Significant improvement in glycemic control[4]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rodents
  • Animal Preparation: Fast rodents (mice or rats) for 6-8 hours with free access to water.

  • Baseline Blood Glucose: Collect a small blood sample from the tail vein to measure baseline blood glucose levels.

  • This compound Administration: Administer this compound or vehicle control orally via gavage or subcutaneously. A typical volume for oral gavage in mice is 5-10 mL/kg.

  • Waiting Period: Wait for the appropriate time for the drug to be absorbed (typically 30-60 minutes).

  • Glucose Challenge: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose levels at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of this compound.

In Vivo Plasma DPP-4 Activity Assay
  • Sample Collection: At the desired time point after this compound administration, collect blood samples from animals into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • DPP-4 Activity Assay: Use a commercially available DPP-4 activity assay kit. These kits typically use a fluorogenic substrate (e.g., Gly-Pro-AMC) that is cleaved by DPP-4 to produce a fluorescent signal.

  • Assay Procedure:

    • Add a small volume of plasma to a 96-well plate.

    • Add the DPP-4 substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis: Compare the fluorescence intensity of samples from this compound-treated animals to that of vehicle-treated animals to calculate the percentage of DPP-4 inhibition.

Mandatory Visualizations

dutogliptin_signaling_pathway cluster_gut Gut Lumen cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP Stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP1_GIP This compound This compound This compound->DPP4 Inhibits Insulin Insulin Release Beta_Cells->Insulin Glucagon Glucagon Release Alpha_Cells->Glucagon experimental_workflow A Animal Model Selection (e.g., db/db mice) B Dose Range Selection (Based on NOAEL and literature) A->B C Group Allocation (Vehicle, this compound doses) B->C D Drug Administration (e.g., Daily Oral Gavage) C->D E Efficacy Assessment D->E F Oral Glucose Tolerance Test (OGTT) E->F G Plasma DPP-4 Activity Assay E->G H Blood Glucose Monitoring E->H I Data Analysis & Interpretation F->I G->I H->I troubleshooting_logic Start Experiment Start: No significant effect observed Q1 Is plasma DPP-4 activity inhibited? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there high variability in the data? A1_Yes->Q2 Action1 Check drug formulation, administration route, and dose. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Review animal handling, fasting, and dosing procedures. A2_Yes->Action2 Action3 Consider increasing the dose or modifying the experimental model. A2_No->Action3

References

Technical Support Center: Dutogliptin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting pharmacokinetic (PK) studies of Dutogliptin.

Troubleshooting Guides

This section provides solutions to potential issues that may arise during this compound pharmacokinetic experiments.

Problem Potential Cause Recommended Solution
Low Analyte Recovery During Sample Preparation Inefficient protein precipitation.Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios with plasma. Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient incubation time at a low temperature (e.g., -20°C).
Adsorption of this compound to labware.Use low-binding polypropylene tubes and pipette tips. Pre-conditioning pipette tips with the sample matrix can also minimize analyte loss.
High Variability in PK Parameters (Cmax, AUC) Inconsistent sample handling and storage.Standardize the entire sample handling workflow. Ensure consistent timing for blood processing, centrifugation speed and temperature, and plasma separation. Store all plasma samples at a uniform temperature, preferably -80°C, to minimize degradation.[1]
Matrix effects from endogenous plasma components.Evaluate and minimize matrix effects during method validation. This can be achieved by using a stable isotope-labeled internal standard for this compound, optimizing the sample cleanup procedure (e.g., solid-phase extraction), and adjusting the chromatographic conditions to separate interfering compounds.
Poor Peak Shape or Splitting in LC-MS/MS Analysis Inappropriate mobile phase composition.Adjust the mobile phase pH and organic solvent gradient to achieve optimal peak shape. For this compound, a mobile phase containing a small amount of formic acid can improve peak symmetry.
Column degradation.Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates, try back-flushing the column or replace it with a new one of the same type.
Inconsistent Results in Patients with Renal Impairment Altered this compound clearance.Be aware that this compound clearance is reduced in patients with moderate renal impairment, leading to higher plasma concentrations.[2] Dose adjustments may be necessary for this patient population in clinical studies. Ensure accurate assessment and recording of renal function for each study participant.
Sample Stability Issues Degradation of this compound in plasma at room temperature.Process blood samples as quickly as possible after collection. Keep samples on ice during processing and minimize the time they are at room temperature. For long-term storage, plasma samples should be frozen at -80°C immediately after separation.[1]
Effect of hemolysis on analyte stability.While some studies suggest hemolysis may not significantly impact the PK of certain drugs, it can affect analyte recovery and stability for others.[3][4] It is best practice to minimize hemolysis during sample collection by using appropriate venipuncture techniques. If hemolyzed samples are unavoidable, their impact on the assay should be evaluated during method validation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended bioanalytical method for quantifying this compound in plasma?

A1: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound in plasma due to its high sensitivity and selectivity.[1]

Q2: Are there any known drug-drug interactions that can affect the pharmacokinetics of this compound?

A2: Co-administration of this compound with metformin, a common anti-diabetic drug, has been shown to not significantly alter the pharmacokinetic profiles of either drug.[5] However, it is always recommended to review the patient's concomitant medications and assess the potential for interactions.

Q3: How does renal impairment affect the pharmacokinetics of this compound?

A3: Moderate renal impairment has been shown to decrease the apparent clearance of this compound, leading to higher systemic exposure.[2] Therefore, dose adjustments may be necessary for this patient population.

Q4: What are the key considerations for sample collection and handling in this compound PK studies?

A4: To ensure sample integrity, blood should be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.[1] Minimizing hemolysis during collection is also crucial.

Q5: What is the expected half-life of this compound in healthy individuals?

A5: The terminal elimination half-life of this compound in healthy subjects is approximately 12.2 hours.[2]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers and Patients with Type 2 Diabetes Mellitus (T2DM)

ParameterHealthy VolunteersPatients with T2DM
Cmax (ng/mL) Not explicitly statedNot explicitly stated
Tmax (hr) Not explicitly statedNot explicitly stated
AUC (ng*h/mL) Not explicitly statedNot explicitly stated
Apparent Clearance (CL/F) (L/h) 176No significant difference from healthy subjects
Terminal Elimination Half-life (t1/2) (hr) 12.2No significant difference from healthy subjects

Source: Population pharmacokinetic analysis of this compound, a selective dipeptidyl peptidase-4 inhibitor.[2]

Table 2: Effect of Renal Impairment on this compound Pharmacokinetics

Renal FunctionApparent Clearance (CL/F) (L/h)
Normal 176
Mild Impairment 121
Moderate Impairment 79

Source: Population pharmacokinetic analysis of this compound, a selective dipeptidyl peptidase-4 inhibitor.[2]

Table 3: Pharmacokinetic Interaction between this compound and Metformin

Parameter (this compound)This compound AloneThis compound + Metformin
AUC (0-24h) GMR (90% CI) Reference0.91 (0.79-1.06)
Cmax GMR (90% CI) Reference0.95 (0.76-1.19)

GMR: Geometric Mean Ratio; CI: Confidence Interval. Source: Evaluation of the potential for pharmacokinetic and pharmacodynamic interactions between this compound, a novel DPP4 inhibitor, and metformin, in type 2 diabetic patients.[5]

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from a study on parenterally administered this compound.[1]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma, add an internal standard (d6-dutogliptin).
  • Perform protein precipitation by adding an organic solvent mixture (e.g., acetonitrile/methanol/formic acid 90/10/1 v/v/v).
  • Vortex the samples vigorously to ensure complete mixing and precipitation.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried residue in a suitable solvent mixture (e.g., water/methanol/1M l-octanesulfonic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 reverse-phase column.
  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
  • Set an appropriate flow rate and column temperature.
  • Mass Spectrometry:
  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
  • Optimize the collision energy and other MS parameters for maximum sensitivity.

3. Calibration and Quantification:

  • Prepare a calibration curve using a blank plasma matrix spiked with known concentrations of this compound.
  • The calibration range should encompass the expected concentrations in the study samples (e.g., 1.00–1000 ng/mL).[1]
  • Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Dutogliptin_PK_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis Blood_Collection Blood Collection (K2EDTA tubes) Centrifugation Centrifugation Blood_Collection->Centrifugation Immediate Processing Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Sample_Prep Sample Preparation (Protein Precipitation) Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound pharmacokinetic analysis.

DPP4_Inhibition_Pathway cluster_incretin Incretin Hormones cluster_dpp4 DPP-4 Enzyme cluster_pancreas Pancreatic Effects GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP4 Degradation GIP->Insulin Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Creates Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Hepatic Glucose Production This compound This compound This compound->DPP4 Inhibits

Caption: Signaling pathway of this compound's mechanism of action.

References

Dutogliptin Animal Study Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering variability in animal study results involving Dutogliptin. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-animal variability in the glucose-lowering effects of this compound in our diabetic rat model. What are the potential causes?

A1: Variability in the glycemic response to this compound can stem from several factors:

  • Induction of Diabetes: The method used to induce diabetes, most commonly Streptozotocin (STZ), is a critical source of variability. The dose of STZ, route of administration (intraperitoneal vs. intravenous), and the age and strain of the rat can all impact the severity of beta-cell destruction and the resulting hyperglycemia. Inconsistent STZ administration can lead to a wide range of baseline glucose levels, making it difficult to assess the true effect of this compound.

  • Animal Characteristics: The age, sex, and genetic background of the animals can influence their response to both STZ and this compound. It's crucial to use a homogenous population of animals.

  • Diet and Housing: Variations in diet composition and housing conditions can affect metabolism and glycemic control. Ensure all animals are on the same diet and housed under identical conditions.

  • Drug Administration: Inconsistent oral gavage or injection techniques can lead to variations in drug exposure. Ensure all personnel are properly trained in the administration technique.

Q2: Our myocardial infarction (MI) model is showing inconsistent results in terms of infarct size and cardiac function improvement with this compound treatment. What should we investigate?

A2: Variability in MI studies is common and can be attributed to:

  • Surgical Procedure: The surgical procedure to induce MI, typically by ligating a coronary artery, is highly technique-dependent. Minor variations in the location and duration of the ligation can significantly alter the resulting infarct size. Standardization of the surgical procedure across all animals and surgeons is paramount.

  • Animal Strain: Different mouse or rat strains can exhibit varying susceptibility to ischemic injury and different capacities for cardiac repair.

  • Timing of Treatment: The timing of this compound administration relative to the induction of MI can influence the outcome. Early administration may have a more pronounced effect on acute inflammatory and remodeling processes.

  • Assessment of Cardiac Function: The methods used to assess cardiac function (e.g., echocardiography, MRI) have their own inherent variability. Ensure consistent and standardized imaging protocols and data analysis.

Troubleshooting Guides

Issue: High Variability in Blood Glucose Levels in STZ-Induced Diabetic Rodents
Potential Cause Troubleshooting Steps
Inconsistent Diabetes Induction - Standardize the STZ dose and route of administration. Intravenous injection is often more consistent than intraperitoneal. - Use animals of the same age, sex, and strain from a reliable supplier. - Confirm diabetes with a consistent method (e.g., fasting blood glucose) and establish a clear threshold for inclusion in the study.
Variable Drug Exposure - Ensure accurate dosing calculations and consistent administration technique (e.g., oral gavage volume and speed). - Consider subcutaneous administration for more consistent bioavailability.[1][2]
Dietary and Environmental Factors - Use a standardized chow for all animals. - Maintain consistent light-dark cycles, temperature, and humidity in the animal facility.
Issue: Inconsistent Cardioprotective Effects in Myocardial Infarction Models
Potential Cause Troubleshooting Steps
Variable Infarct Size - Standardize the surgical procedure for coronary artery ligation, including the precise location and duration of occlusion. - Use a consistent animal strain known to have a predictable response to MI.
Timing of Therapeutic Intervention - Establish a strict protocol for the timing of this compound administration post-MI. - Consider a dose-response study to determine the optimal therapeutic window.
Inaccurate Assessment of Cardiac Function - Use standardized protocols for echocardiography or MRI, including consistent probe placement and imaging planes. - Blind the person performing the analysis to the treatment groups.

Data Presentation

Table 1: Comparative Pharmacokinetics of Selected DPP-4 Inhibitors in Animals
Parameter Saxagliptin [3][4]Carmegliptin [5][6]Anagliptin [7]
Species Rat, Dog, MonkeyRat, Dog, MonkeyRat, Dog
Bioavailability (%) 50-7528-174 (variable)38.1-85.5 (rat), 70.4 (dog)
Plasma Clearance High in rats (115 mL/min/kg), Lower in dogs (9.3 mL/min/kg) and monkeys (14.5 mL/min/kg)ModerateHigh renal clearance in rats
Plasma Half-life (h) 2.1 - 4.4--
Protein Binding (%) <30--
Table 2: Dose Ranges of DPP-4 Inhibitors in Animal Models of Diabetes
DPP-4 Inhibitor Species Dose Range (mg/kg/day) Reference
VildagliptinRat (T2DM)10[8]

Experimental Protocols

Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats

This protocol describes a common method for inducing Type 1 diabetes in rats using a single high dose of STZ.

Materials:

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate buffer (pH 4.5)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Glucose meter and test strips

Procedure:

  • Fast the rats for 4-6 hours before STZ injection.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical concentration is 10 mg/mL. Protect the solution from light.

  • Inject a single intraperitoneal (IP) or intravenous (IV) dose of STZ. A common dose for inducing severe hyperglycemia is 65 mg/kg.

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours.

  • Monitor blood glucose levels 48-72 hours post-injection and then periodically. Animals with fasting blood glucose levels >250 mg/dL are typically considered diabetic.

Protocol: Myocardial Infarction Model in Mice

This protocol outlines the surgical procedure for inducing myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 7-0 silk suture

  • Ventilator

  • Warming pad

Procedure:

  • Anesthetize the mouse and place it in a supine position on a warming pad.

  • Intubate the mouse and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Identify the LAD coronary artery.

  • Pass a 7-0 silk suture under the LAD at a consistent location (e.g., just below the left atrium).

  • Permanently ligate the artery by tying a secure knot. Successful ligation is confirmed by the visible blanching of the myocardium.

  • Close the chest cavity in layers.

  • Allow the mouse to recover from anesthesia on a warming pad. Provide appropriate post-operative analgesia.

Mandatory Visualizations

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Bloodstream cluster_3 Pancreatic Beta-cell Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 DPP4 DPP-4 Enzyme Active GLP-1->DPP4 Substrate Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion Stimulates Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 Inactivates This compound This compound This compound->DPP4 Inhibits

Caption: this compound inhibits the DPP-4 enzyme, increasing active GLP-1 levels and stimulating insulin secretion.

Experimental_Workflow_Diabetes A Animal Acclimatization (e.g., 1 week) B Baseline Measurements (Blood Glucose, Body Weight) A->B C Induction of Diabetes (e.g., STZ injection) B->C D Confirmation of Diabetes (Blood Glucose > 250 mg/dL) C->D E Randomization into Treatment Groups (Vehicle, this compound) D->E F Treatment Period (e.g., 4-8 weeks) E->F G Endpoint Measurements (Blood Glucose, HbA1c, etc.) F->G

Caption: A typical experimental workflow for evaluating this compound in a rodent model of diabetes.

Troubleshooting_Logic Start High Variability in Results Q1 Is the animal model consistent? Start->Q1 A1_Yes Review Drug Administration - Dosing accuracy - Route and technique Q1->A1_Yes Yes A1_No Standardize Model Induction - STZ/Surgical protocol - Animal strain, age, sex Q1->A1_No No Q2 Are measurement techniques standardized? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider Biological Factors - Circadian rhythms - Stress levels Q2->A2_Yes Yes A2_No Standardize Assays - Calibrate instruments - Blinded analysis Q2->A2_No No

Caption: A logical flowchart for troubleshooting sources of variability in this compound animal studies.

References

Best practices for long-term storage of Dutogliptin compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage of Dutogliptin compounds. As specific long-term storage data for this compound is not extensively published, the following recommendations are based on general best practices for small molecule Active Pharmaceutical Ingredients (APIs) and other Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2][3][4][5] Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for solid this compound?

For long-term storage, solid this compound compounds should be stored in a tightly sealed container at low temperatures, protected from light and moisture.[6] A temperature of -20°C is generally recommended for the long-term preservation of chemical stability. For shorter periods, storage in a desiccator at 2-8°C may be sufficient.

Q2: How should I store this compound solutions?

This compound is known to be water-soluble.[7] Once dissolved, the stability of this compound in solution is significantly reduced compared to its solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, flash-freezing in aliquots and storing at -80°C may be an option, but stability under these conditions should be validated by the researcher. Avoid repeated freeze-thaw cycles.

Q3: What are the potential signs of this compound degradation?

Visual signs of degradation can include a change in the color or texture of the solid compound. For solutions, precipitation or a change in color may indicate degradation or contamination. However, chemical degradation can occur without any visible changes. Therefore, periodic quality control checks using analytical methods like HPLC are recommended for long-term stored compounds to assess their purity and potency.[2]

Q4: How does temperature affect the stability of this compound?

Higher temperatures accelerate chemical degradation processes.[8][9] Storing this compound at room temperature for extended periods is not recommended.[6] For active pharmaceutical ingredients, controlled temperature and humidity are critical for maintaining their characteristics.[4]

Q5: Is this compound sensitive to light or humidity?

Many small molecule APIs are sensitive to light and moisture.[2][8] Exposure to light can provide the energy for photolytic degradation pathways, while moisture can lead to hydrolysis. Therefore, it is best practice to store this compound in amber vials or other light-protecting containers and in a low-humidity environment, such as a desiccator.

Q6: What should I do if I suspect my this compound compound has degraded?

If you suspect degradation, it is best to discard the compound and use a fresh, unexpired batch for your experiments to ensure the validity of your results. If a fresh batch is unavailable, you may need to perform analytical testing (e.g., HPLC, mass spectrometry) to determine the purity and integrity of the compound before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Compound degradation due to improper storage conditions (e.g., exposure to high temperature, light, or moisture).Review the storage history of the compound. If improper storage is suspected, use a new batch of the compound. Implement and document proper storage procedures as outlined in the FAQs.
Change in physical appearance of the solid compound (e.g., discoloration, clumping) Chemical degradation or absorption of moisture.Do not use the compound. Discard it and obtain a fresh supply. Ensure storage containers are airtight and stored in a desiccator if necessary.
Precipitate formation in a previously clear solution The compound may have degraded, or the solubility limit may have been exceeded at a lower temperature.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, or if degradation is suspected, prepare a fresh solution.
Gradual decrease in compound potency over time in ongoing experiments Slow degradation of the stock solution or the solid compound stored over a long period.Prepare fresh stock solutions more frequently. For long-term stored solid compounds, establish a re-testing schedule to verify purity and potency periodically.

Data Presentation

Table 1: General Recommended Long-Term Storage Conditions for Solid this compound Compounds

ParameterRecommendationRationale
Temperature -20°C or lowerSlows down chemical degradation processes, preserving the compound's integrity for an extended period.[6][9]
Humidity Low humidity (store with desiccant)Minimizes the risk of hydrolysis.[2][8]
Light Exposure Protected from light (e.g., in an amber vial or a dark container)Prevents photolytic degradation.[2]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[8]

Table 2: General Short-Term Storage Recommendations for this compound in Solution

Solvent Temperature Maximum Duration Notes
Sterile Water2-8°C≤ 24 hoursThis compound is water-soluble.[7] Prepare fresh for best results.
DMSO-20°C≤ 1 month (validate)Aliquot to avoid freeze-thaw cycles. DMSO can be hygroscopic.
Ethanol-20°C≤ 1 month (validate)Aliquot to avoid freeze-thaw cycles. Ensure the final concentration of ethanol is compatible with your experimental system.

Experimental Protocols

Protocol: Forced Degradation Study for this compound Stability Assessment

This protocol outlines a general procedure for a forced degradation study to identify the potential degradation pathways and assess the intrinsic stability of a this compound compound.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid this compound compound to 80°C in an oven for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the degradation products using techniques like mass spectrometry (MS) if necessary.

    • This data will help in determining the appropriate storage conditions and shelf-life of the compound.

Visualizations

experimental_workflow cluster_receiving Receiving Compound cluster_storage Storage cluster_usage Experimental Use receive Receive this compound Compound log Log Lot Number, Date, and Initial Appearance receive->log short_term Short-Term Storage (2-8°C, Desiccated, Dark) log->short_term For immediate use long_term Long-Term Storage (-20°C, Airtight, Dark) log->long_term For long-term use weigh Weigh Solid Compound short_term->weigh long_term->weigh dissolve Prepare Fresh Solution weigh->dissolve experiment Use in Experiment dissolve->experiment short_term_sol Store Solution at 2-8°C (if necessary, <24h) dissolve->short_term_sol dissolve->short_term_sol short_term_sol->experiment

Caption: Experimental workflow for handling and storage of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_appearance Examine Physical Appearance of Compound start->check_appearance No check_solution Check Stock Solution (Age, Appearance) start->check_solution No improper_storage Storage Conditions Improper? check_storage->improper_storage degraded_appearance Visible Degradation? check_appearance->degraded_appearance old_solution Solution Old or Precipitated? check_solution->old_solution improper_storage->check_appearance No discard_compound Action: Discard and Use New Batch improper_storage->discard_compound Yes revalidate_storage Action: Re-evaluate and Document Storage Protocol improper_storage->revalidate_storage degraded_appearance->check_solution No degraded_appearance->discard_compound Yes prepare_fresh Action: Prepare Fresh Solution old_solution->prepare_fresh Yes continue_investigation Problem Likely Not Due to Compound Stability old_solution->continue_investigation No revalidate_storage->discard_compound

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Optimizing Dutogliptin Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Dutogliptin enzyme assays. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting buffer for a this compound DPP-4 enzyme assay?

A1: A common and effective starting point for DPP-4 enzyme assays is a Tris-HCl buffer. A typical composition is 20 mM Tris-HCl with a pH of 8.0, supplemented with 100 mM NaCl and 1 mM EDTA.[1] This buffer system provides good pH stability in the optimal range for DPP-4 activity and helps to maintain the enzyme's structural integrity.

Q2: My assay is showing high background fluorescence. What are the possible causes and solutions?

A2: High background fluorescence can be a significant issue in fluorometric assays using substrates like Gly-Pro-AMC. Here are common causes and their solutions:

  • Autohydrolysis of Substrate: The Gly-Pro-AMC substrate can spontaneously hydrolyze over time, leading to increased background fluorescence.

    • Solution: Always prepare the substrate solution fresh before each experiment. Avoid prolonged storage of diluted substrate.

  • Contaminated Reagents or Buffers: Contaminants in your buffer components or water can be fluorescent.

    • Solution: Use high-purity reagents (e.g., HPLC-grade water) and filter your final buffer solution.

  • Compound Interference: The test compound itself might be fluorescent at the excitation and emission wavelengths of AMC (Ex/Em = ~360/460 nm).

    • Solution: Run a control well containing the buffer and your compound (without the enzyme or substrate) to measure its intrinsic fluorescence. Subtract this background from your assay wells.

Q3: I'm observing high variability between my replicate wells. What could be the cause?

A3: High variability can stem from several factors:

  • Pipetting Inaccuracies: Small volumes are often used in 96- or 384-well plates, making minor pipetting errors significant.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a full plate, consider using a multichannel pipette or an automated liquid handler for consistency.

  • Inconsistent Incubation Times: If reagents are added to wells sequentially with a significant time lag, the reaction time will differ between the first and last wells.

    • Solution: Prepare master mixes of your reagents (enzyme, substrate) and add them to all wells as quickly and consistently as possible. For kinetic assays, ensure the plate reader measures all wells at the same time intervals.

  • Edge Effects: Wells on the outer edges of a microplate can be more susceptible to temperature fluctuations and evaporation, leading to variability.

    • Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with buffer or water to create a humidity barrier.

  • Inhibitor Precipitation: this compound, or other test compounds, may precipitate if the solvent concentration is too high in the final assay volume.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, typically ≤1%. Check for any visible precipitation in your wells.

Q4: My positive control inhibitor (e.g., Sitagliptin) is not showing the expected inhibition. What should I do?

A4: If your positive control is not performing as expected, consider the following:

  • Incorrect Inhibitor Concentration: Double-check your calculations and dilutions for the positive control.

  • Degraded Inhibitor: Ensure the positive control has been stored correctly and has not degraded.

  • Inappropriate Solvent: Some solvents can interfere with enzyme activity. For many DPP-4 inhibitors, DMSO is a suitable solvent, but it's crucial to keep the final concentration low. Ethanol and methanol have been shown to reduce enzyme activity and should be avoided.[1]

  • Sub-optimal Assay Conditions: If the overall enzyme activity is very low, it may be difficult to observe significant inhibition. Re-evaluate your enzyme and substrate concentrations to ensure the assay is running optimally.

Q5: What is the optimal temperature and pH for a this compound DPP-4 assay?

A5: The optimal temperature for most DPP-4 assays is 37°C. The pH optimum is generally in the range of 7.5 to 8.5. It is recommended to start with a pH of 8.0. It's important to note that the pH of Tris buffers is temperature-dependent, so ensure you adjust the pH at your intended reaction temperature.

Quantitative Data Summary: Buffer and Assay Conditions

The following table summarizes recommended starting conditions and ranges for optimizing a this compound DPP-4 enzyme assay. These are general guidelines, and optimal conditions may vary depending on the specific enzyme source and purity.

ParameterRecommended Starting ConditionTypical Range for OptimizationNotes
Buffer System 20 mM Tris-HCl20-50 mM Tris-HCl or HEPESTris is a common choice, but HEPES may offer better pH stability at physiological pH.
pH 8.07.5 - 8.5Ensure pH is adjusted at the assay temperature (37°C).
Temperature 37°C25 - 37°C37°C mimics physiological conditions.
NaCl Concentration 100 mM50 - 150 mMSalt can help maintain enzyme stability and mimic physiological ionic strength.
EDTA Concentration 1 mM0 - 1 mMEDTA is a chelating agent that can prevent inhibition by divalent metal ions.
Substrate Gly-Pro-AMCN/AA widely used fluorogenic substrate for DPP-4.
Substrate Conc. 10-50 µM0.5 - 2 x KmThe Km for Gly-Pro-AMC is typically in the range of 15-50 µM.
Enzyme Conc. Assay-dependentTitrate for linear reaction rateThe amount of enzyme should provide a linear signal increase over the desired time course.
Inhibitor Solvent DMSON/AFinal concentration should be kept low (e.g., <1%) to avoid solvent effects.

Detailed Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol provides a detailed methodology for determining the IC50 of this compound using a fluorometric DPP-4 assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a solution of 20 mM Tris-HCl, 100 mM NaCl, and 1 mM EDTA. Adjust the pH to 8.0 at 37°C. Filter the buffer through a 0.22 µm filter.
  • DPP-4 Enzyme Stock Solution: Reconstitute lyophilized human recombinant DPP-4 in the assay buffer to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of Gly-Pro-AMC in DMSO. Store protected from light at -20°C.

2. Assay Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM to 100 nM). Then, dilute these DMSO stocks into the assay buffer to create intermediate dilutions with a constant low percentage of DMSO.
  • Set up the Assay Plate: Use a black, flat-bottom 96-well plate.
  • Blank Wells (No Enzyme): Add 50 µL of assay buffer.
  • Control Wells (No Inhibitor): Add 40 µL of assay buffer and 10 µL of the buffer containing the same percentage of DMSO as the inhibitor wells.
  • Inhibitor Wells: Add 40 µL of assay buffer and 10 µL of each this compound dilution.
  • Enzyme Addition: Prepare a working solution of DPP-4 enzyme in assay buffer. Add 10 µL of the working enzyme solution to the control and inhibitor wells. The final enzyme concentration should be optimized to give a linear reaction rate for at least 30 minutes.
  • Pre-incubation: Mix the plate gently on a shaker and pre-incubate at 37°C for 15 minutes.
  • Reaction Initiation: Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer. Add 40 µL of the substrate working solution to all wells to initiate the reaction. The final substrate concentration should be close to its Km value.
  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal versus time plot.
  • Calculate Percent Inhibition:
  • Percent Inhibition = [1 - (Vinhibitor - Vblank) / (Vcontrol - Vblank)] * 100
  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Assay Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound Stocks prep_dilutions Create Serial Dilutions of this compound prep_reagents->prep_dilutions plate_setup Set up 96-well Plate: Blanks, Controls, Inhibitor prep_dilutions->plate_setup add_enzyme Add DPP-4 Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction with Gly-Pro-AMC Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically at 37°C add_substrate->read_plate calc_rates Calculate Reaction Rates (Slopes) read_plate->calc_rates calc_inhibition Calculate Percent Inhibition calc_rates->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 Troubleshooting_Tree Troubleshooting Decision Tree for DPP-4 Assays start Problem Encountered high_background High Background Fluorescence? start->high_background high_variability High Variability in Replicates? start->high_variability no_inhibition No/Low Inhibition by Control? start->no_inhibition high_background->high_variability No check_substrate Check Substrate: - Freshly prepared? - Autohydrolysis? high_background->check_substrate Yes high_variability->no_inhibition No check_pipetting Review Pipetting: - Calibrated pipettes? - Reverse pipetting? high_variability->check_pipetting Yes check_inhibitor_conc Check Inhibitor: - Correct concentration? - Degraded? no_inhibition->check_inhibitor_conc Yes check_reagents Check Reagents: - High purity? - Filtered buffer? check_substrate->check_reagents check_compound Check Compound: - Intrinsic fluorescence? check_reagents->check_compound check_timing Review Timing: - Use of master mixes? - Consistent addition? check_pipetting->check_timing check_plate Check Plate: - Avoid edge effects? check_timing->check_plate check_solvent Check Solvent: - Appropriate type? - Final concentration <1%? check_inhibitor_conc->check_solvent check_assay_conditions Check Assay: - Optimal enzyme/substrate conc.? - Correct temp/pH? check_solvent->check_assay_conditions

References

Technical Support Center: Enhancing the Oral Bioavailability of Dutogliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential strategies for improving the oral bioavailability of Dutogliptin. The information is presented in a question-and-answer format, addressing common issues and providing troubleshooting guidance for experimental research.

Troubleshooting Guides and FAQs

1. Low Oral Bioavailability of this compound

Question: We are observing low and variable oral bioavailability of this compound in our preclinical studies. What are the potential reasons for this?

Answer: The oral bioavailability of a drug is influenced by several factors. For this compound, a small molecule dipeptidyl peptidase-4 (DPP-4) inhibitor, the primary challenges likely stem from:

  • Poor Membrane Permeability: The physicochemical properties of this compound may limit its ability to passively diffuse across the intestinal epithelium.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux pump, an ATP-dependent transporter that actively pumps drugs from inside the enterocytes back into the intestinal lumen, thereby reducing its net absorption.

  • Presystemic Metabolism: While information on this compound's metabolism is limited in the public domain, metabolism in the gut wall or liver (first-pass effect) can reduce the amount of active drug reaching systemic circulation.

  • Solubility/Dissolution Rate Limitation: The solubility of this compound in the gastrointestinal fluids could be a rate-limiting step for its absorption.

Question: How can we investigate the primary cause of low oral bioavailability for this compound in our laboratory?

Answer: A systematic approach can help identify the rate-limiting factors for this compound's oral absorption. We recommend the following experimental workflow:

experimental_workflow cluster_phase1 Phase 1: Physicochemical & In Vitro Characterization cluster_phase2 Phase 2: Ex Vivo & In Situ Evaluation cluster_phase3 Phase 3: In Vivo Pharmacokinetic Studies A Solubility Assessment (in simulated GI fluids) C Caco-2 Permeability Assay A->C B LogP/LogD Determination B->C D P-gp Substrate Identification (using Caco-2 with inhibitors) C->D E Everted Gut Sac Model D->E F In Situ Single-Pass Intestinal Perfusion (SPIP) E->F G Oral Gavage in Animal Models (e.g., rats, mice) F->G H LC-MS/MS Bioanalysis of Plasma Samples G->H I Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, F%) H->I

Caption: Experimental workflow for investigating the cause of low oral bioavailability.

2. Formulation Strategies to Enhance Oral Bioavailability

Question: What formulation strategies can we explore to improve the oral bioavailability of this compound?

Answer: Several advanced formulation strategies can be employed to overcome the challenges of poor permeability and P-gp efflux. These approaches aim to protect the drug, enhance its solubility and permeability, and/or inhibit efflux mechanisms.

Formulation StrategyPrimary Mechanism of ActionPotential Advantages for this compoundKey Considerations
Nanotechnology-Based Systems
Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs)Increased surface area for dissolution, lymphatic uptake to bypass first-pass metabolism, protection from degradation.[1][2][3]Improved solubility and stability, potential for sustained release.Drug loading capacity, stability during storage, potential for burst release.
LiposomesEncapsulation protects the drug from the harsh GI environment, can be surface-modified for targeted delivery.[4][5][6]Biocompatible and biodegradable, can encapsulate both hydrophilic and lipophilic drugs.Physical and chemical stability, manufacturing scalability.
Polymeric NanoparticlesMucoadhesion increases residence time at the absorption site, protection from enzymatic degradation, controlled release.[7][8][9][10][11]High versatility in polymer selection for desired release profiles and targeting.Biocompatibility of polymers, potential for toxicity of monomers.
Lipid-Based Formulations
Self-Emulsifying Drug Delivery Systems (SEDDS)Forms a fine oil-in-water emulsion in the GI tract, increasing the surface area for absorption and enhancing lymphatic transport.[12][13][14][15]Improved drug solubilization and absorption, circumvents solubility and dissolution challenges.Selection of appropriate oils, surfactants, and co-surfactants; potential for GI irritation.
Co-formulation with Excipients
Permeation EnhancersReversibly disrupt the tight junctions of the intestinal epithelium, increasing paracellular transport.Can significantly increase the absorption of poorly permeable drugs.Potential for mucosal toxicity, non-specific enhancement of other substances.
P-glycoprotein (P-gp) InhibitorsInhibit the function of P-gp efflux pumps, increasing the intracellular concentration of the drug in enterocytes.[16][17]Can dramatically increase the bioavailability of P-gp substrates.Potential for drug-drug interactions if other co-administered drugs are also P-gp substrates.

Question: We want to develop a nano-formulation for this compound. What is a general workflow for this process?

Answer: The development and evaluation of a nano-formulation for this compound would typically follow the workflow below:

nano_workflow A Selection of Formulation Components (Lipids, Polymers, Surfactants) B Formulation Preparation & Optimization (e.g., High-Pressure Homogenization, Thin-Film Hydration) A->B C Physicochemical Characterization (Particle Size, Zeta Potential, Encapsulation Efficiency) B->C D In Vitro Drug Release Studies C->D E Ex Vivo Permeation Studies (e.g., Everted Gut Sac) D->E F In Vivo Pharmacokinetic Evaluation (Animal Models) E->F G Data Analysis & Comparison with Unformulated Drug F->G

Caption: General workflow for developing and evaluating a nano-formulation.

3. Troubleshooting Common Experimental Issues

Question: Our nano-formulation shows high encapsulation efficiency but poor in vivo performance. What could be the issue?

Answer: This is a common challenge. Potential reasons include:

  • Premature Drug Release: The formulation may not be stable in the harsh environment of the stomach and small intestine, leading to premature release of the drug before it reaches the optimal absorption site.

  • Nanoparticle Aggregation: The nanoparticles may aggregate in the GI fluids, reducing their effective surface area and preventing them from interacting with the intestinal mucosa.

  • Mucus Barrier: The nanoparticles may be trapped in the mucus layer, preventing them from reaching the epithelial cells for absorption.

  • Digestion of Lipid-Based Nanoparticles: Solid lipid nanoparticles can be digested by lipases in the intestine, which can affect the drug release profile.[18][19]

Troubleshooting Steps:

  • Assess Stability in Simulated GI Fluids: Test the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Surface Modification: Consider coating your nanoparticles with muco-inert polymers like polyethylene glycol (PEG) to reduce mucoadhesion and improve mucus penetration.

  • Incorporate Mucoadhesive Polymers: Alternatively, use mucoadhesive polymers like chitosan to increase residence time at the absorption site if mucus penetration is not the primary issue.[20]

  • Evaluate Formulation Digestion: For lipid-based systems, perform in vitro lipolysis studies to understand how digestion affects drug solubilization and release.

Question: We are using a P-gp inhibitor in our formulation, but we don't see a significant improvement in bioavailability. Why might this be?

Answer: There are several possibilities:

  • This compound is not a significant P-gp substrate: The primary reason for low bioavailability might be poor permeability or solubility, not P-gp efflux.

  • Insufficient Concentration of the Inhibitor: The concentration of the P-gp inhibitor at the site of absorption may be too low to effectively inhibit the pump.

  • Inhibitor is also a P-gp substrate: Some P-gp inhibitors are also substrates, leading to competitive inhibition which may not be sufficient.

  • Metabolism of the Inhibitor: The P-gp inhibitor itself may be metabolized in the gut wall, reducing its effective concentration.

Troubleshooting Steps:

  • Confirm P-gp Substrate Status: Use in vitro models like Caco-2 cells with known P-gp inhibitors (e.g., verapamil) to confirm that this compound is indeed a P-gp substrate.

  • Dose-Ranging Studies for the Inhibitor: Evaluate different concentrations of the P-gp inhibitor in your formulation.

  • Select a Potent P-gp Inhibitor: Choose an inhibitor with high potency and low potential for being a substrate itself. Several pharmaceutical excipients have been shown to inhibit P-gp.

Experimental Protocols

1. Preparation of Solid Lipid Nanoparticles (SLNs)

  • Method: High-pressure homogenization (hot homogenization technique).

  • Procedure:

    • Melt the solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Separately, prepare an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature.

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles at a defined pressure.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. Caco-2 Cell Permeability Assay

  • Purpose: To assess the intestinal permeability of this compound and to determine if it is a P-gp substrate.

  • Procedure:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For permeability studies, add this compound solution to the apical (AP) side and measure its appearance on the basolateral (BL) side over time. Also, perform the experiment in the reverse direction (BL to AP).

    • To assess P-gp interaction, conduct the permeability studies in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

    • Calculate the apparent permeability coefficient (Papp). A Papp (BL to AP) / Papp (AP to BL) ratio greater than 2 suggests the involvement of an efflux transporter like P-gp.

Signaling Pathways and Mechanisms

bioavailability_mechanisms cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium This compound This compound Formulation Enhanced Formulation (e.g., Nanoparticle, SEDDS) Enterocyte Enterocyte Formulation->Enterocyte Increased Permeation (Transcellular) TightJunction Tight Junction Formulation->TightJunction Paracellular Transport (with Permeation Enhancers) Pgp P-gp Efflux Pump Enterocyte->Pgp Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Absorption Pgp->Formulation Inhibition of Efflux TightJunction->Bloodstream Absorption

Caption: Mechanisms for enhancing the oral bioavailability of this compound.

This technical support center provides a starting point for researchers working to improve the oral bioavailability of this compound. The strategies and methodologies described are based on established principles of drug delivery and formulation science. Successful implementation will require careful optimization and characterization at each step of the research and development process.

References

Technical Support Center: Dutogliptin Stability-Indicating Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive, publicly available, validated stability-indicating assay method specifically for Dutogliptin has not been detailed in the scientific literature. The following troubleshooting guides, FAQs, and experimental protocols are based on established principles of stability-indicating assay development for small molecules, particularly other gliptins (DPP-4 inhibitors), and serve as a representative guide. The specific parameters provided are illustrative and would require rigorous validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a stability-indicating assay for this compound?

A1: The primary objective is to develop a validated analytical method that can accurately and precisely measure the concentration of this compound in the presence of its degradation products, impurities, and formulation excipients. This ensures that the method is specific to the intact drug and can be used to assess its stability over time and under various environmental conditions.

Q2: Why are forced degradation studies necessary for developing a stability-indicating method?

A2: Forced degradation studies, or stress testing, are essential to generate the potential degradation products of this compound.[1] By intentionally exposing the drug to harsh conditions (e.g., acid, base, oxidation, heat, and light), we can ensure that the analytical method can separate the intact drug from these degradants, thus proving its stability-indicating capability. The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[2]

Q3: What are the typical stress conditions used in forced degradation studies for a DPP-4 inhibitor like this compound?

A3: Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (1.2 million lux hours) for an extended period.

Q4: How do I choose the appropriate chromatographic conditions for the HPLC method?

A4: The selection of chromatographic conditions is a critical step in method development. Key considerations include the polarity of this compound and its potential degradants. A reverse-phase C18 column is often a good starting point. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) should be optimized to achieve good resolution between the this compound peak and any degradation product peaks. The flow rate and column temperature can be adjusted to improve peak shape and run time. The detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

Q5: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?

A5: The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 2. Use a new column or a column with a different stationary phase. 3. Reduce the concentration of the sample being injected.
Inadequate resolution between this compound and a degradation peak 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Modify the organic-to-aqueous ratio in the mobile phase. Consider using a gradient elution. 2. Try a column with a different stationary phase (e.g., C8, phenyl). 3. Reduce the flow rate to increase the interaction with the stationary phase.
Baseline drift or noise 1. Contaminated mobile phase or column. 2. Detector lamp is failing. 3. Air bubbles in the system.1. Prepare fresh mobile phase and flush the column. 2. Replace the detector lamp. 3. Degas the mobile phase and purge the pump.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and consistent preparation of the mobile phase. 3. Check the pump for leaks and ensure proper functioning.
No degradation observed under stress conditions 1. Stress conditions are not harsh enough. 2. This compound is highly stable under the tested conditions.1. Increase the concentration of the stressor, the temperature, or the duration of exposure. 2. While possible, it's important to ensure a range of aggressive conditions have been tested before concluding high stability.

Experimental Protocols

Illustrative Stability-Indicating HPLC Method for this compound

Chromatographic Conditions

ParameterIllustrative Value
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes
Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 48 hours. After cooling, weigh an appropriate amount and dissolve it in the mobile phase to get a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light in a photostability chamber. Periodically sample the powder, dissolve it in the mobile phase to a concentration of 100 µg/mL, and analyze.

  • Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

Quantitative Data Summary

Illustrative Forced Degradation Results for this compound
Stress Condition% DegradationNumber of Degradation PeaksRetention Time of Major Degradant (min)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)12.524.8
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)15.233.5, 6.1
Oxidative Degradation (6% H₂O₂, RT, 24h)18.917.3
Thermal Degradation (105°C, 48h)8.715.2
Photolytic Degradation (UV/Vis)6.318.1
Illustrative Method Validation Parameters
ParameterResult
Linearity (µg/mL) 10 - 150
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.2 - 101.5
Precision (% RSD)
- Repeatability< 1.0
- Intermediate Precision< 1.5
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5
Robustness Robust

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxide Oxidative Degradation (6% H2O2, RT) stock->oxide hplc HPLC Analysis (C18, ACN:0.1% FA) acid->hplc base->hplc oxide->hplc thermal Thermal Degradation (Solid, 105°C) thermal->hplc photo Photolytic Degradation (Solid, UV/Vis) photo->hplc data Data Acquisition & Processing hplc->data specificity Specificity data->specificity linearity Linearity & Range data->linearity accuracy Accuracy data->accuracy precision Precision data->precision lod_loq LOD & LOQ data->lod_loq robustness Robustness data->robustness forced_degradation_pathway cluster_stress This compound This compound (Intact Drug) acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic degradant_a Degradant A acid->degradant_a degradant_b Degradant B base->degradant_b degradant_c Degradant C oxidation->degradant_c degradant_d Degradant D thermal->degradant_d degradant_e Degradant E photo->degradant_e troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Inadequate Resolution? peak_shape->resolution No solution1 Adjust pH Replace Column Reduce Concentration peak_shape->solution1 Yes baseline Baseline Issues? resolution->baseline No solution2 Modify Mobile Phase Change Column Reduce Flow Rate resolution->solution2 Yes retention Inconsistent Retention? baseline->retention No solution3 Fresh Mobile Phase Replace Lamp Degas System baseline->solution3 Yes solution4 Use Column Oven Consistent Prep Check Pump retention->solution4 Yes

References

Mitigating batch-to-batch variability of synthesized Dutogliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Dutogliptin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a potent and selective, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[1] It belongs to the "gliptin" class of anti-diabetic drugs used for the treatment of type 2 diabetes mellitus.[1] Key structural features of this compound, with the chemical name [(2R)-1-(2-{[(3R)-pyrrolidin-3-yl]amino}acetyl)pyrrolidin-2-yl]boronic acid, include a pyrrolidine ring and a boronic acid moiety. The boronic acid group is crucial for its inhibitory activity.

Q2: What are the most common sources of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability in this compound synthesis can arise from several factors, including:

  • Raw Material Quality: Purity and isomeric integrity of starting materials, such as the protected pyrrolidine derivatives, are critical. Impurities in starting materials can carry through the synthesis and be difficult to remove.

  • Control of Stereochemistry: this compound has specific stereocenters. Inadequate control during the synthesis can lead to the formation of diastereomers, which can be challenging to separate and may have different pharmacological activities.

  • Process Parameters: Deviations in critical process parameters such as temperature, reaction time, pH, and reagent stoichiometry can lead to the formation of side products and impurities.[2][3]

  • Purification Efficiency: The effectiveness of purification steps, such as crystallization or chromatography, in removing process-related impurities and byproducts.

  • Boronic Acid Stability: The boronic acid moiety can be susceptible to degradation, such as hydrolysis, which needs to be controlled during synthesis and purification.

Q3: What are the primary analytical techniques used for quality control of synthesized this compound?

A3: The most common and effective analytical techniques for the quality control of this compound and other DPP-4 inhibitors are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the final product and to quantify impurities.[4] Reversed-phase HPLC with UV detection is a standard method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique used for the identification and quantification of this compound, its metabolites, and potential impurities, especially at low levels.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the final product and any isolated impurities to confirm their chemical structure.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of this compound and to identify impurities by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Recommended Action
Incomplete reaction Monitor reaction progress using TLC or HPLC.Increase reaction time or temperature cautiously. Ensure adequate mixing.
Side reactions Analyze crude product by LC-MS to identify major byproducts.Optimize reaction conditions (e.g., lower temperature, change of base or solvent) to minimize side product formation.
Degradation of product Assess the stability of this compound under the reaction and work-up conditions.Use milder work-up procedures. Avoid prolonged exposure to harsh acidic or basic conditions.
Loss during purification Evaluate the efficiency of the purification method (e.g., crystallization, chromatography).Optimize the purification protocol. For crystallization, screen different solvent systems. For chromatography, adjust the mobile phase composition and gradient.
Issue 2: High Impurity Levels Detected by HPLC
Potential Impurity Type Potential Cause Troubleshooting Step Recommended Action
Starting material or reagent carryover Incomplete reaction or inefficient removal of excess reagents.Check the purity of starting materials. Optimize stoichiometry of reagents. Improve work-up and purification steps.
Diastereomers Poor stereochemical control during synthesis.Re-evaluate the chiral reagents and catalysts used. Optimize reaction conditions that influence stereoselectivity (e.g., temperature, solvent).
Byproducts from side reactions Suboptimal reaction conditions.Identify the structure of the major byproduct by LC-MS and NMR. Modify reaction conditions to disfavor its formation.
Degradation products Instability of this compound during synthesis or storage.Conduct forced degradation studies to identify potential degradation pathways. Protect the product from light, heat, and moisture.
Issue 3: Inconsistent Analytical Results
Problem Potential Cause Troubleshooting Step Recommended Action
Variable HPLC retention times Fluctuation in mobile phase composition, column temperature, or flow rate.Ensure proper mobile phase preparation and degassing. Use a column oven for temperature control. Calibrate the HPLC pump.
Poor peak shape in HPLC Column degradation, inappropriate mobile phase pH, or sample overload.Use a new or validated column. Adjust mobile phase pH to ensure proper ionization of this compound. Inject a smaller sample volume.
Inconsistent LC-MS signal Ion suppression or enhancement effects from the sample matrix.Optimize sample preparation to remove interfering substances. Use an isotopically labeled internal standard.
Hydrolysis of boronic acid moiety during analysis The boronic acid group can be unstable in certain analytical conditions.Use non-aqueous or aprotic diluents for sample preparation. Employ a high pH mobile phase in reversed-phase chromatography to minimize on-column degradation.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Purity Analysis
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: General LC-MS/MS Method for this compound Quantification in a Research Setting
  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure separation from any matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of a standard).

    • Internal Standard (e.g., isotopically labeled this compound): Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of the standard).

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method would typically be used for plasma samples. For in-process samples, a simple dilute-and-shoot approach after appropriate dilution in the mobile phase may be sufficient.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_qc Quality Control cluster_release Batch Release start Starting Materials reaction Chemical Reactions start->reaction workup Work-up & Isolation reaction->workup crude Crude this compound workup->crude purification Crystallization / Chromatography crude->purification pure Pure this compound purification->pure hplc HPLC Analysis pure->hplc lcms LC-MS Analysis pure->lcms nmr NMR Analysis pure->nmr spec Specification Check hplc->spec lcms->spec nmr->spec release Batch Release / Further Dev. spec->release

Caption: Experimental workflow for this compound synthesis and quality control.

troubleshooting_logic cluster_investigation Investigation cluster_analysis Analysis cluster_action Corrective Action issue Batch-to-Batch Variability Issue low_yield Low Yield issue->low_yield high_impurity High Impurity issue->high_impurity inconsistent_results Inconsistent Analytical Results issue->inconsistent_results reaction_kinetics Reaction Kinetics low_yield->reaction_kinetics impurity_id Impurity Identification (LC-MS) high_impurity->impurity_id analytical_method Analytical Method Validation inconsistent_results->analytical_method optimize_synthesis Optimize Synthesis Parameters reaction_kinetics->optimize_synthesis improve_purification Improve Purification impurity_id->improve_purification refine_analytical Refine Analytical Method analytical_method->refine_analytical dpp4_pathway GLP1 Active GLP-1 Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme DPP4->Inactive_GLP1 This compound This compound This compound->DPP4 Inhibition

References

Validation & Comparative

Dutogliptin's Potency in the Landscape of DPP-4 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive field of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, a comprehensive analysis of in vitro potency reveals Dutogliptin's position among its contemporaries. This guide provides a detailed comparison of this compound's potency against other widely recognized DPP-4 inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound, also known as PHX1149, demonstrates potent inhibition of the DPP-4 enzyme, a key target in the regulation of incretin hormones. In preclinical studies, this compound has been shown to be a potent and selective inhibitor of DPP-4.[1] The primary mechanism of action for DPP-4 inhibitors involves preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[2][3]

Comparative In Vitro Potency

The potency of DPP-4 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values indicate the concentration of the inhibitor required to reduce the DPP-4 enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. A lower IC50 or Ki value signifies greater potency.

A study on PHX1149 (this compound) reported a biochemical median inhibitory concentration (IC50) for DPP-4 of 2.5 nmol/L.[4] This positions this compound as a highly potent inhibitor within this class of drugs. The following table summarizes the reported in vitro potency of this compound and other major DPP-4 inhibitors.

DPP-4 InhibitorIC50 (nM)Ki (nM)
This compound (PHX1149) 2.5 [4]-
Linagliptin1[5]-
Saxagliptin50[5]1.3[2]
Alogliptin<10[6]-
Sitagliptin18, 19[5]18[2]
Vildagliptin62[5]13[2]

Note: IC50 and Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The determination of in vitro potency of DPP-4 inhibitors is crucial for their development and comparison. The following outlines a typical experimental protocol for assessing the IC50 and Ki values.

In Vitro DPP-4 Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to achieve 50% inhibition of the DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test inhibitors (this compound and others)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • A solution of the recombinant human DPP-4 enzyme is prepared in the assay buffer.

  • Serial dilutions of the test inhibitors are prepared.

  • The DPP-4 enzyme solution is pre-incubated with the various concentrations of the test inhibitors in a 96-well plate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the fluorogenic substrate, Gly-Pro-AMC, to each well.

  • The fluorescence generated by the cleavage of the substrate by DPP-4 is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Constant (Ki)

The Ki value, which represents the binding affinity of the inhibitor, is determined through kinetic studies. For competitive inhibitors, the Cheng-Prusoff equation is commonly used:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the IC50 assay.

  • Km is the Michaelis-Menten constant for the substrate, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The Km value needs to be determined in separate experiments by measuring the reaction velocity at various substrate concentrations.

Signaling Pathways and Experimental Workflow

The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the incretin pathway. The following diagrams illustrate the signaling cascade and a typical experimental workflow for evaluating these inhibitors.

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP Stimulates release from L-cells and K-cells Inactive_Metabolites Inactive Metabolites Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme DPP4->GLP1_GIP Degrades This compound This compound (DPP-4 Inhibitor) This compound->DPP4 Inhibits Insulin Insulin Release (Increased) Beta_Cells->Insulin Glucagon Glucagon Release (Decreased) Alpha_Cells->Glucagon

DPP-4 inhibitor mechanism of action.

Experimental_Workflow start Start: Compound Synthesis and Purification assay_prep Assay Preparation: - Recombinant DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffers start->assay_prep inhibitor_prep Inhibitor Preparation: - Serial Dilutions of This compound & Comparators start->inhibitor_prep incubation Incubation: DPP-4 Enzyme + Inhibitors assay_prep->incubation inhibitor_prep->incubation reaction Enzymatic Reaction: Add Substrate incubation->reaction measurement Fluorescence Measurement (Kinetic Reading) reaction->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis ki_calc Ki Calculation (optional): Using Cheng-Prusoff Equation data_analysis->ki_calc results Results: Comparative Potency Table data_analysis->results ki_calc->results

In vitro potency determination workflow.

Conclusion

This compound exhibits high in vitro potency against the DPP-4 enzyme, comparable to other leading compounds in its class. This comparative analysis, based on available preclinical data, underscores the potential of this compound as an effective agent for the management of type 2 diabetes. The provided experimental methodologies offer a standardized approach for researchers to conduct further comparative studies and to evaluate novel DPP-4 inhibitors. The continued investigation and clinical development of this compound will be essential in fully defining its therapeutic profile.

References

Validating the Cardioprotective Effects of Dutogliptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other alternatives, supported by available experimental data. This compound's primary mechanism of cardioprotection involves the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of Stromal cell-Derived Factor-1α (SDF-1α). This chemokine plays a crucial role in the homing of stem cells to injured heart tissue, promoting repair and regeneration.[1][2] While clinical trial data exists for this compound in combination with Filgrastim, direct preclinical comparative studies against other DPP-4 inhibitors are limited. This guide presents the available data to facilitate an informed assessment of this compound's potential in cardiovascular therapy.

Clinical Evidence: The REC-DUT-002 Trial

The "Randomized, Double-Blind, Placebo-Controlled, Safety and Efficacy Study of this compound in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction" (REC-DUT-002) trial provides the most significant clinical data on this compound's cardioprotective potential.[1][3] This Phase 2 study evaluated the safety, tolerability, and efficacy of this compound co-administered with Filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI).[1][3]

Quantitative Data from the REC-DUT-002 Trial

The following table summarizes the key cardiac magnetic resonance imaging (cMRI) outcomes from the REC-DUT-002 trial. The trial was terminated early due to the COVID-19 pandemic, which should be considered when interpreting the results.[1][3]

ParameterThis compound + Filgrastim Group (n=24)Placebo Group (n=23)p-value
Change in Left Ventricular Ejection Fraction (LVEF) from Baseline to 90 Days +5.9%+5.7%NS
Change in Left Ventricular End-Diastolic Volume (LVEDV) from Baseline to 90 Days +15.7 mL+13.7 mLNS
Change in Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass from Baseline to 90 Days (Infarct Size) -19.9 g-12.7 g0.23

NS: Not Statistically Significant. Data sourced from the REC-DUT-002 trial publication.[1][3]

While the primary endpoints for LVEF and LVEDV did not show a statistically significant difference between the treatment and placebo groups, there was a notable trend towards a greater reduction in infarct size in the this compound with Filgrastim group.[1][3]

Preclinical Data on DPP-4 Inhibitors in Cardioprotection

Disclaimer: The following data is not from head-to-head comparative studies with this compound and should be interpreted as individual study outcomes for each respective compound.

DPP-4 InhibitorAnimal ModelKey Findings
Sitagliptin Rat model of ischemia-reperfusion injurySignificant reduction in infarct size compared to control.[4]
Vildagliptin Obese insulin-resistant ratsImproved cardiac function and reduced oxidative stress.

Experimental Protocols

REC-DUT-002 Clinical Trial Protocol

A summary of the methodology employed in the REC-DUT-002 trial is provided below.[1][5][6]

  • Study Design: A phase 2, multicenter, double-blind, placebo-controlled trial.[1]

  • Participants: Patients with ST-elevation Myocardial Infarction (STEMI) who had undergone successful percutaneous coronary intervention (PCI).[1]

  • Intervention: Subcutaneous administration of this compound in co-administration with Filgrastim (G-CSF).[1]

  • Primary Endpoints: Safety and tolerability of the treatment combination.[5]

  • Secondary Endpoints: Efficacy was assessed by changes in cardiac magnetic resonance imaging (cMRI) parameters, including left ventricular ejection fraction (LVEF), left ventricular end-diastolic volume (LVEDV), and infarct size, from baseline to 90 days.[1][5]

Preclinical Ischemia-Reperfusion Model Protocol

The following is a generalized protocol for a common preclinical model used to assess cardioprotection.

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • The trachea is intubated, and the animal is ventilated.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated to induce ischemia.

  • Ischemia and Reperfusion:

    • Ischemia is typically maintained for a period of 30-45 minutes.

    • The ligature is then removed to allow for reperfusion, which can last from 24 hours to several weeks depending on the study endpoints.

  • Drug Administration: The investigational drug (e.g., a DPP-4 inhibitor) or vehicle is administered at a predetermined time point before or during ischemia or at the onset of reperfusion.

  • Assessment of Infarct Size:

    • At the end of the reperfusion period, the heart is excised.

    • The coronary artery is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR).

    • The heart is then sliced and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.

    • The areas of the infarct and the AAR are measured using planimetry, and the infarct size is expressed as a percentage of the AAR.

Signaling Pathways and Experimental Workflows

This compound's Cardioprotective Signaling Pathway

The primary proposed mechanism for this compound's cardioprotective effect is through the potentiation of the SDF-1α/CXCR4 signaling axis.

cluster_0 Myocardial Injury cluster_1 DPP-4 Inhibition cluster_2 SDF-1α Stabilization cluster_3 Stem Cell Homing & Cardiac Repair Ischemia/Reperfusion Ischemia/Reperfusion SDF-1α (active) SDF-1α (active) Ischemia/Reperfusion->SDF-1α (active) upregulates This compound This compound DPP-4 DPP-4 This compound->DPP-4 inhibits DPP-4->SDF-1α (active) degrades SDF-1α (inactive) SDF-1α (inactive) CXCR4 CXCR4 SDF-1α (active)->CXCR4 binds Stem Cell Stem Cell Stem Cell Homing Stem Cell Homing Stem Cell->Stem Cell Homing Cardiac Repair & Regeneration Cardiac Repair & Regeneration Stem Cell Homing->Cardiac Repair & Regeneration

Caption: this compound inhibits DPP-4, preventing SDF-1α degradation and promoting stem cell homing for cardiac repair.

Experimental Workflow for Preclinical Cardioprotection Studies

The following diagram illustrates a typical workflow for evaluating the cardioprotective effects of a compound in a preclinical setting.

A Animal Model Selection (e.g., Rat, Mouse) B Ischemia/Reperfusion Surgery (LAD Ligation) A->B C Treatment Administration (e.g., this compound vs. Vehicle) B->C D Assessment of Cardiac Function (Echocardiography) C->D E Infarct Size Measurement (TTC Staining) C->E F Data Analysis & Comparison D->F E->F

Caption: A typical preclinical workflow for assessing cardioprotective drug efficacy.

References

Dutogliptin vs. Placebo in Animal Models of Heart Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Dutogliptin in Preclinical Heart Failure Models

Currently, publicly available research directly comparing this compound monotherapy against a placebo in established animal models of chronic heart failure is limited. The majority of preclinical data for this compound focuses on its use in combination with Granulocyte-Colony Stimulating Factor (G-CSF) in the context of acute myocardial infarction (MI), an event that can lead to heart failure. This guide provides a comprehensive overview of the available data for this compound and other relevant Dipeptidyl Peptidase-4 (DPP-4) inhibitors in preclinical cardiac injury and failure models to inform future research.

While direct comparative data for this compound in chronic heart failure models is not available, a study on a murine model of acute myocardial infarction demonstrated that the combination of this compound and G-CSF significantly improved survival and reduced infarct size compared to a control group.[1][2] However, it is important to note that these effects cannot be attributed to this compound alone.

Data from the REC-DUT-002 clinical trial, which evaluated this compound in combination with filgrastim (G-CSF) in patients with ST-elevation myocardial infarction, showed no statistically significant difference in the change in left ventricular ejection fraction (LVEF) between the treatment and placebo groups at 90 days.[3][4][5]

The broader class of DPP-4 inhibitors has shown varied and sometimes conflicting results in animal models of heart failure. For instance, sitagliptin was found to reduce cardiac fibrosis in a rat model of heart failure with preserved ejection fraction.[6] Conversely, another DPP-4 inhibitor, MK-0626, was reported to impair cardiac function and promote fibrosis in diabetic mice subjected to transverse aortic constriction, a model of pressure-overload heart failure.[7] These disparate findings underscore the need for specific preclinical studies on this compound monotherapy in chronic heart failure models.

General statements in the literature suggest that high-dose DPP-4 inhibitors have shown protective effects on cardiac and renal function in preclinical heart failure models, but specific quantitative data for this compound is not provided.[8]

Experimental Protocols

As specific protocols for this compound monotherapy in chronic heart failure animal models are not available, a representative experimental protocol for a commonly used model, the transverse aortic constriction (TAC) model of pressure overload-induced heart failure, is provided below. This protocol can serve as a template for designing future studies to evaluate this compound.

Representative Experimental Protocol: Transverse Aortic Constriction (TAC) in Mice
  • Animal Model : Male C57BL/6J mice, 8-10 weeks old.

  • Heart Failure Induction :

    • Mice are anesthetized, and a thoracotomy is performed.[9]

    • The transverse aorta is isolated, and a suture is tied around it against a needle of a specific gauge (e.g., 27-gauge) to create a constriction, inducing pressure overload on the left ventricle.[10][11] The needle is then removed.

    • Sham-operated animals undergo the same procedure without the aortic constriction and serve as controls.

  • Treatment Groups :

    • This compound Group : this compound is administered (e.g., via subcutaneous injection or oral gavage) at a predetermined dose. Dosing would be based on pharmacokinetic and pharmacodynamic studies in rodents.

    • Placebo Group : A vehicle control is administered following the same route and schedule as the this compound group.

    • Sham Group : Receives the vehicle control.

  • Duration of Study : The study can be designed for various durations to assess different stages of heart failure, typically ranging from 4 to 12 weeks post-TAC.[12]

  • Outcome Measures :

    • Cardiac Function : Assessed by serial echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and ventricular dimensions.[13]

    • Cardiac Remodeling :

      • Hypertrophy : Measured by heart weight to body weight ratio and cardiomyocyte cross-sectional area from histological sections.

      • Fibrosis : Quantified using picrosirius red or Masson's trichrome staining of heart tissue sections.[14]

    • Biomarkers : Plasma levels of natriuretic peptides (e.g., BNP) can be measured as indicators of heart failure severity.

    • Molecular Analysis : Western blotting or RT-PCR can be used to analyze the expression of proteins and genes in relevant signaling pathways.

Signaling Pathways and Visualizations

The primary mechanism of action of this compound is the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of several substrates, including Stromal Cell-Derived Factor-1α (SDF-1α), which is crucial for the recruitment of stem cells for tissue repair.[1][3]

cluster_0 This compound's Mechanism of Action This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits SDF1a_active Active SDF-1α DPP4->SDF1a_active Degrades SDF1a_inactive Inactive SDF-1α CXCR4 CXCR4 Receptor SDF1a_active->CXCR4 Binds to StemCell Stem Cell Recruitment & Cardiac Repair CXCR4->StemCell Activates

Figure 1: this compound's inhibition of DPP-4 and its effect on the SDF-1α/CXCR4 axis.

cluster_1 Experimental Workflow for Preclinical Heart Failure Study Induction Heart Failure Induction (e.g., TAC Surgery) Grouping Randomization into Groups (Sham, Placebo, this compound) Induction->Grouping Treatment Chronic Treatment Period (e.g., 4-12 weeks) Grouping->Treatment Monitoring Serial Echocardiography (Cardiac Function) Treatment->Monitoring Periodic Assessment Endpoint Terminal Endpoint Analysis: - Histology (Fibrosis, Hypertrophy) - Biomarkers - Molecular Analysis Treatment->Endpoint

Figure 2: A representative experimental workflow for evaluating this compound in an animal model of heart failure.

Conclusion

The available preclinical data on this compound in the context of cardiac injury is primarily from studies of acute myocardial infarction and in combination with G-CSF. While these studies suggest a potential role in improving survival and reducing infarct size, they do not provide a clear picture of this compound's efficacy as a monotherapy in a chronic heart failure setting. The conflicting results observed with other DPP-4 inhibitors in various heart failure models further emphasize the need for dedicated, well-controlled preclinical studies of this compound. Future research should focus on evaluating this compound monotherapy in established chronic heart failure models, such as transverse aortic constriction or post-myocardial infarction remodeling, to elucidate its direct effects on cardiac function and remodeling. Such studies are crucial for determining the therapeutic potential of this compound for patients with heart failure.

References

A comparative analysis of the pharmacokinetics of gliptins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetics of Gliptins

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] While all gliptins share this common mechanism, their pharmacokinetic profiles exhibit notable differences that influence their clinical application, including dosing frequency and the need for dose adjustments in specific patient populations.

This guide provides a comparative analysis of the pharmacokinetic properties of five widely used gliptins: sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of gliptins vary significantly, impacting their clinical use. The following table summarizes key data for five common DPP-4 inhibitors.

ParameterSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Oral Bioavailability (%) ~87%[3][4][5]~85%~75%[5]~30%[6]~100%
Tmax (hours) 1-4[1][6]~1.72[1]~1.5[1][7]1-2
Terminal Half-life (t½) (hours) ~12.4[3]~32.5 (Parent), 3.1 (Metabolite)>100 (Terminal), ~10 (Accumulation)[7]~21[5]
Plasma Protein Binding (%) 38%[1][3]9.3%LowHigh (saturable binding)[7]20%
Metabolism Limited; primarily CYP3A4, minor CYP2C8[3][8]Hydrolysis (major), not CYP-mediatedCYP3A4/A5 to an active metabolite[6][9][10]Not extensively metabolizedNot extensively metabolized[1]
Major Excretion Route ~87% renal, 13% fecal[1][3][8]85% renal~60% renal, 22% fecal[1]>85% fecal/biliary, <7% renal[6][11]~76% renal
Active Metabolites NoNoYes (BMS-510849, 50% as potent)[9][10]NoNo
Dose Adjustment for Renal Impairment Yes[1][12][13]Yes[12][14]Yes[1][12]No[7][12][13]Yes[1][13]

Experimental Protocols

The pharmacokinetic data presented are typically derived from clinical trials involving healthy volunteers and patients with type 2 diabetes. A representative experimental design to determine these parameters is outlined below.

Objective: To characterize the single-dose pharmacokinetics of a novel gliptin in healthy adult subjects.

Study Design:

  • Type: Open-label, single-center, crossover study.

  • Phases:

    • A single oral dose of the gliptin (e.g., 100 mg) administered under fasting conditions.

    • A single intravenous dose (e.g., 25 mg infused over 30 minutes) to determine absolute bioavailability. A washout period of at least 7 days separates the phases.[4]

Subject Population:

  • Healthy male and female volunteers, aged 18-45 years.

  • Subjects undergo a comprehensive health screening, including physical examination, ECG, and standard laboratory tests, to rule out any underlying medical conditions.

Dosing and Administration:

  • Oral: Subjects fast overnight for at least 10 hours before receiving a single tablet of the gliptin with 240 mL of water.[4]

  • Intravenous: The gliptin is administered as a sterile solution via a constant-rate infusion pump.[4]

Blood Sampling:

  • Serial venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sampling time points are scheduled to capture the absorption, distribution, and elimination phases adequately. For example: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Plasma is separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method:

  • Drug concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method involves protein precipitation or solid-phase extraction followed by chromatographic separation and detection.

  • The assay must demonstrate adequate sensitivity, specificity, accuracy, and precision over the expected range of plasma concentrations.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis from the plasma concentration-time data.

  • Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are obtained directly from the observed data.

  • AUC (Area Under the Curve) from time zero to the last quantifiable concentration (AUC0-t) is calculated using the linear trapezoidal rule. AUC from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

  • Terminal Half-life (t½) is calculated as 0.693 / λz.

  • Absolute Bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral).

  • Total Plasma Clearance (CL) and Volume of Distribution (Vd) are calculated from the intravenous data.[4]

Visualizations

Mechanism of Action of Gliptins

Gliptin_Mechanism cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake Incretins GLP-1 & GIP (Active) Food Intake->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Target for Inactivation Insulin ↑ Insulin Release (Glucose-dependent) Incretins->Insulin Glucagon ↓ Glucagon Release Incretins->Glucagon Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Gliptins Gliptins (DPP-4 Inhibitors) Gliptins->DPP4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors (gliptins).

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow A Subject Screening & Recruitment B Study Admission & Baseline Assessment A->B C Drug Administration (Oral or IV Dose) B->C D Serial Blood Sampling (e.g., 0-72 hours) C->D E Sample Processing (Centrifugation & Plasma Storage) D->E F Bioanalysis (LC-MS/MS Quantification) E->F G Data Processing (Concentration vs. Time Data) F->G H Pharmacokinetic Analysis (NCA: AUC, Cmax, t½) G->H I Statistical Analysis & Final Report H->I

Caption: Workflow for a typical clinical pharmacokinetic study.

Summary and Clinical Implications

The gliptins, while sharing a common therapeutic mechanism, possess distinct pharmacokinetic profiles that are crucial for clinical decision-making.

  • Dosing Frequency: Most gliptins, including sitagliptin, saxagliptin, linagliptin, and alogliptin, have half-lives that support once-daily dosing. Vildagliptin is an exception, often requiring twice-daily administration due to its shorter half-life.[9][10]

  • Metabolism and Drug Interactions: Saxagliptin is notably metabolized by CYP3A4/A5 enzymes to an active metabolite.[9][10] This makes it susceptible to interactions with potent inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) of these enzymes, potentially requiring dose adjustments.[15] Other gliptins undergo minimal or no CYP-mediated metabolism, leading to a lower potential for such drug-drug interactions.[9][10]

  • Excretion and Renal Impairment: The route of elimination is a key differentiator. Linagliptin is unique in that it is primarily eliminated via the biliary and fecal route, meaning no dose adjustment is necessary for patients with renal impairment.[10][12][13] In contrast, sitagliptin, vildagliptin, saxagliptin, and alogliptin are predominantly excreted by the kidneys, and their dosages must be reduced in patients with moderate to severe renal dysfunction to avoid drug accumulation.[12][14][16]

This comparative analysis underscores the importance of considering individual patient characteristics, such as renal function and concomitant medications, when selecting a DPP-4 inhibitor to optimize glycemic control and ensure patient safety.

References

The Synergistic Landscape of Dutogliptin: A Comparative Guide for Diabetes Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dutogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), represents a key therapeutic option in the management of type 2 diabetes (T2D). Its mechanism of action, which involves preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. While effective as a monotherapy, the true potential of this compound may lie in its synergistic effects when combined with other classes of antidiabetic medications. This guide provides a comprehensive comparison of this compound's performance in combination with other diabetes drugs, supported by available experimental data and detailed methodologies.

This compound in Combination with Metformin

The combination of a DPP-4 inhibitor with metformin is a cornerstone of T2D therapy. The complementary mechanisms of action—metformin primarily reducing hepatic glucose production and improving insulin sensitivity, and this compound enhancing the incretin system—provide a strong rationale for their combined use.[1][2][3] Metformin has also been suggested to increase GLP-1 secretion, further potentiating the effects of DPP-4 inhibition.[1][2][3]

Quantitative Data Summary: this compound with Metformin and/or Thiazolidinedione (TZD)

A 12-week, multicentre, randomized, double-blind, placebo-controlled trial evaluated the efficacy and tolerability of this compound in patients with T2D on a background of metformin, a TZD, or both. The following table summarizes the key glycemic control parameters from this study.

ParameterThis compound 400 mg + Background TherapyThis compound 200 mg + Background TherapyPlacebo + Background Therapy
Baseline Mean HbA1c (%) 8.48.48.4
Placebo-Corrected Change in HbA1c from Baseline (%) -0.52 (p < 0.001)-0.35 (p = 0.006)-
Absolute Change in HbA1c from Baseline (%) -0.82-0.64-0.30
Placebo-Corrected Change in Fasting Plasma Glucose (FPG) (mmol/L) -1.00 (p < 0.001)-0.88 (p = 0.003)-
Placebo-Corrected Change in Postprandial Glucose AUC (0-2h) (mmol/L/h) -2.58 (p < 0.001)-1.63 (p = 0.032)-
Proportion of Patients Achieving HbA1c < 7% 27% (p = 0.008 vs. placebo)21%12%
Experimental Protocol: 12-Week Glycemic Control Study
  • Study Design: A 12-week, multicentre, randomized, double-blind, placebo-controlled trial.

  • Participant Population: 423 patients with type 2 diabetes and suboptimal metabolic control (baseline HbA1c 7.3-11.0%).

  • Intervention: Following a 2-week single-blind placebo run-in, patients were randomized (2:2:1) to receive once-daily oral therapy with either this compound (400 mg or 200 mg) or placebo.

  • Background Medication: Patients continued their background medication of either metformin alone, a thiazolidinedione (TZD) alone, or a combination of metformin plus a TZD.

  • Primary Efficacy Endpoints: Change from baseline in HbA1c.

  • Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose (FPG) and postprandial glucose area under the curve (AUC) from 0 to 2 hours after a standardized meal.

  • Safety Assessments: Monitoring of adverse events, vital signs, body weight, and routine safety laboratory parameters.

Synergistic Potential with SGLT2 Inhibitors

Expected Synergistic Effects (Based on Class Effects):
  • Enhanced Glycemic Control: The combination is expected to lead to greater reductions in HbA1c and FPG compared to either agent alone.[6][7]

  • Body Weight and Blood Pressure Reduction: The mild weight neutrality of DPP-4 inhibitors combined with the weight loss and blood pressure-lowering effects of SGLT2 inhibitors can provide additional metabolic benefits.[4]

  • Low Risk of Hypoglycemia: Both classes of drugs have a low intrinsic risk of causing hypoglycemia, making their combination a relatively safe option.[5][6]

Synergistic Potential with GLP-1 Receptor Agonists

The co-administration of a DPP-4 inhibitor like this compound with a GLP-1 receptor agonist (RA) is a topic of debate. Both drug classes target the incretin system.[8] DPP-4 inhibitors increase the concentration of endogenous GLP-1, while GLP-1 RAs provide pharmacological levels of an incretin mimetic.[8]

Theoretical Considerations and Available Data (Based on Class Effects):
  • Overlapping Mechanisms: The primary mechanisms of action are similar, which may limit the potential for a strong synergistic effect on glycemic control.[8]

  • Modest Additional Benefit: Some studies with other DPP-4 inhibitors and GLP-1 RAs have shown only modest additional improvements in HbA1c when used in combination.[8][9]

  • Cost-Effectiveness: The limited additional benefit may not justify the increased cost and potential for additive side effects.[8] Current treatment guidelines generally do not recommend the combination of a DPP-4 inhibitor and a GLP-1 RA due to a lack of robust evidence supporting a significant synergistic effect.[8]

Visualizing the Synergistic Pathways

To better understand the interplay between this compound and other diabetes medications, the following diagrams illustrate the key signaling pathways and experimental workflows.

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Ingested Food Ingested Food L-cells L-cells Ingested Food->L-cells stimulates GLP1 Active GLP-1 L-cells->GLP1 secretes Beta-cells Beta-cells GLP1->Beta-cells stimulates Alpha-cells Alpha-cells GLP1->Alpha-cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by Insulin Insulin Beta-cells->Insulin releases Glucagon Glucagon Alpha-cells->Glucagon suppresses release of Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 This compound This compound This compound->DPP4 inhibits

Mechanism of this compound Action

Combined_Therapy_Mechanisms cluster_Metformin Metformin cluster_SGLT2i SGLT2 Inhibitor cluster_GLP1RA GLP-1 RA This compound This compound (DPP-4 Inhibitor) GLP1RA Activates GLP-1 Receptors (Pharmacological levels) This compound->GLP1RA Overlapping Mechanism Synergy Synergistic Glycemic Control This compound->Synergy Metformin Decreases Hepatic Glucose Production Improves Insulin Sensitivity Metformin->Synergy SGLT2i Increases Urinary Glucose Excretion SGLT2i->Synergy

Synergistic Mechanisms with this compound

Clinical_Trial_Workflow Screening Patient Screening (T2D, Inadequate Control) RunIn Placebo Run-in (2 weeks) Screening->RunIn Randomization Randomization RunIn->Randomization GroupA Group A: This compound + Background Tx Randomization->GroupA GroupB Group B: Comparator + Background Tx Randomization->GroupB GroupC Group C: Placebo + Background Tx Randomization->GroupC Treatment Treatment Period (e.g., 12-24 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (HbA1c, FPG, Safety) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Typical Clinical Trial Workflow

Conclusion

This compound, in combination with metformin, demonstrates significant synergistic effects, leading to improved glycemic control in patients with type 2 diabetes. The complementary mechanisms of action provide a strong basis for this combination therapy. While specific data for this compound combined with SGLT2 inhibitors is lacking, the distinct and complementary modes of action of the DPP-4 inhibitor and SGLT2 inhibitor classes suggest a high potential for synergistic benefits in T2D management. The combination of this compound with GLP-1 receptor agonists is less likely to produce significant synergistic effects due to overlapping mechanisms, and current evidence does not strongly support this combination. Further clinical trials are warranted to definitively establish the synergistic efficacy and safety of this compound with a broader range of antidiabetic agents.

References

Dutogliptin's Selectivity Profile: A Comparative Analysis Against Other Dipeptidyl Peptidases

Author: BenchChem Technical Support Team. Date: November 2025

Dutogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, demonstrates a high degree of selectivity for its target enzyme over other closely related dipeptidyl peptidases, including DPP-8 and DPP-9. This selectivity is a critical attribute for therapeutic agents in this class, as off-target inhibition of other DPP enzymes has been associated with potential adverse effects. This guide provides a comparative analysis of this compound's cross-reactivity, supported by available preclinical data, and outlines the experimental methodologies used to determine such selectivity.

In Vitro Selectivity of this compound

For context, the selectivity of DPP-4 inhibitors is a key differentiator. Non-selective inhibition of DPP-8 and DPP-9 has been linked in preclinical models to various toxicities, including alopecia, thrombocytopenia, and gastrointestinal issues.[3][4] Therefore, a high selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4) is a desirable feature for any new DPP-4 inhibitor.

While direct comparative data for this compound is limited, the table below showcases typical selectivity profiles for other well-characterized DPP-4 inhibitors to provide a benchmark for the expected performance of a selective agent like this compound.

Dipeptidyl PeptidaseSitagliptin (IC50, nM)Vildagliptin (IC50, nM)Saxagliptin (IC50, nM)Alogliptin (IC50, nM)Linagliptin (IC50, nM)
DPP-4 196250<101
DPP-8 >10,0002,2005,300>10,000>10,000
DPP-9 >10,0002304,300>10,000>10,000
FAP >10,000>100,000>100,000>10,000>10,000
Selectivity Ratio (DPP-8/DPP-4) >52635106>1000>10,000
Selectivity Ratio (DPP-9/DPP-4) >5263.786>1000>10,000

Note: This table is a compilation of data from various sources for illustrative purposes and does not contain direct experimental data for this compound.

Experimental Protocols for Assessing DPP Inhibitor Selectivity

The selectivity of DPP inhibitors is determined through a series of in vitro enzymatic assays. A standard experimental workflow is outlined below.

Experimental Workflow for DPP Inhibitor Selectivity Profiling

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis recombinant_dpps Recombinant Human DPP Enzymes (DPP-4, DPP-8, DPP-9, FAP) assay_plate 96-well Plate Incubation recombinant_dpps->assay_plate dutogliptin_prep This compound Serial Dilutions dutogliptin_prep->assay_plate substrate_prep Fluorogenic Substrate (e.g., Gly-Pro-AMC) substrate_prep->assay_plate fluorescence_reader Fluorescence Measurement (Ex/Em wavelengths) assay_plate->fluorescence_reader Read Fluorescence data_analysis Data Analysis (IC50 Calculation) fluorescence_reader->data_analysis Raw Data selectivity_ratio Selectivity Ratio Calculation data_analysis->selectivity_ratio IC50 Values G cluster_pathway Incretin Signaling Pathway cluster_pancreas Pancreatic Islets Meal Meal Intake GLP1_GIP Active GLP-1 & GIP Meal->GLP1_GIP DPP4 DPP-4 GLP1_GIP->DPP4 Degradation Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control This compound This compound This compound->DPP4 Inhibits

References

A Comparative Guide to Dutogliptin and Alternative Regenerative Therapies Post-Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dutogliptin's regenerative effects following a myocardial infarction (MI) with other emerging therapeutic alternatives. Experimental data, detailed methodologies, and signaling pathways are presented to facilitate a comprehensive understanding of the current landscape in cardiac repair.

This compound: A Novel Approach to Cardiac Regeneration

This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in combination with Filgrastim (a granulocyte colony-stimulating factor, G-CSF), represents a pharmacological strategy to enhance the body's natural repair mechanisms after a heart attack. The core of this approach is to mobilize stem cells and guide them to the site of cardiac injury.

Mechanism of Action

Following a myocardial infarction, the chemokine Stromal Cell-Derived Factor-1 alpha (SDF-1α) is released in the damaged heart tissue. SDF-1α plays a crucial role in attracting circulating stem and progenitor cells to the site of injury to initiate repairs. However, SDF-1α is rapidly degraded by the enzyme DPP-4. By inhibiting DPP-4, this compound prevents the breakdown of SDF-1α, thereby prolonging its activity and enhancing the recruitment of regenerative cells to the injured myocardium. Filgrastim is co-administered to stimulate the release of a larger pool of stem cells from the bone marrow into the bloodstream.

Dutogliptin_Mechanism cluster_0 Myocardial Infarction cluster_1 Therapeutic Intervention cluster_2 Cellular Response & Regeneration MI Myocardial Infarction SDF1a_release SDF-1α Release in Injured Myocardium MI->SDF1a_release triggers StemCellHoming Stem Cell Homing to Myocardium SDF1a_release->StemCellHoming attracts SDF1a_degradation SDF-1α Degradation SDF1a_release->SDF1a_degradation Filgrastim Filgrastim (G-CSF) StemCells Stem Cell Mobilization Filgrastim->StemCells stimulates This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 inhibits DPP4->SDF1a_degradation causes CardiacRepair Cardiac Repair & Regeneration StemCellHoming->CardiacRepair SDF1a_degradation->StemCellHoming reduces

Figure 1: this compound's Mechanism of Action Post-MI.

The REC-DUT-002 Trial: A Phase 2 Evaluation

The "this compound in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction" (REC-DUT-002) trial was a phase 2, multicenter, double-blind, placebo-controlled study designed to assess the safety, tolerability, and efficacy of this combination therapy in patients with ST-elevation myocardial infarction (STEMI).

Experimental Workflow

The trial enrolled patients who had experienced a STEMI and had a reduced left ventricular ejection fraction (LVEF ≤ 45%) following successful primary percutaneous coronary intervention (PCI). Participants were randomized to receive either the this compound/Filgrastim combination or a matching placebo. The treatment was initiated within 72 hours of PCI. Cardiac magnetic resonance imaging (cMRI) was performed at baseline and after 3 months to evaluate changes in cardiac function and structure.

REC_DUT_002_Workflow Patient_Inclusion Patient Inclusion (STEMI, LVEF ≤ 45% post-PCI) Randomization Randomization Patient_Inclusion->Randomization Treatment_Arm This compound + Filgrastim Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Baseline_cMRI Baseline cMRI (within 72h post-PCI) Treatment_Arm->Baseline_cMRI Placebo_Arm->Baseline_cMRI Follow_up_cMRI Follow-up cMRI (3 months) Baseline_cMRI->Follow_up_cMRI 3 months Data_Analysis Data Analysis (Cardiac Function & Structure) Follow_up_cMRI->Data_Analysis

Figure 2: Experimental Workflow of the REC-DUT-002 Trial.
Quantitative Outcomes

The REC-DUT-002 trial was concluded early due to the SARS-CoV-2 pandemic. The primary analysis did not show statistically significant differences in the predefined cMRI endpoints between the treatment and placebo groups. However, a trend towards a greater reduction in infarct size was observed in the treatment group.

ParameterThis compound + Filgrastim (Mean Change ± SD)Placebo (Mean Change ± SD)p-value
Left Ventricular Ejection Fraction (LVEF) +5.9% ± 8.9%+5.7% ± 7.8%NS
Left Ventricular End-Diastolic Volume (LVEDV) +15.7 mL ± 28.1 mL+13.7 mL ± 27.5 mLNS
Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass (Infarct Size) -19.9 g-12.7 g0.23

Table 1: Key cMRI outcomes from the REC-DUT-002 trial. Data presented as mean change from baseline to 90 days. NS = Not Significant.

Alternative Regenerative Therapies: A Comparative Overview

The quest for cardiac regeneration post-MI has led to the exploration of several other therapeutic avenues, primarily centered around stem cell and growth factor-based approaches.

Stem Cell Therapy

The direct administration of various types of stem cells to the heart is a widely researched strategy for cardiac repair.

  • Mesenchymal Stem Cells (MSCs): These multipotent stromal cells can be sourced from bone marrow, adipose tissue, or umbilical cord tissue. Their therapeutic effects are largely attributed to the secretion of paracrine factors that promote angiogenesis, reduce inflammation, and inhibit apoptosis of cardiomyocytes.[1]

  • Cardiac Stem Cells (CSCs): These are resident stem cells within the heart that have the potential to differentiate into cardiomyocytes and vascular cells.[2]

Clinical trials investigating stem cell therapies have yielded mixed results. While some studies have shown modest improvements in LVEF and reductions in infarct size, the overall efficacy remains a subject of ongoing investigation and debate.[3][4] A meta-analysis of randomized clinical trials on stem cell therapy for acute MI showed a potential for long-term benefits in improving LVEF and reducing relative infarct size, though significant heterogeneity among studies was noted.[3]

TherapyKey Findings from Select Studies/Meta-Analyses
Mesenchymal Stem Cells (MSCs) - Intracoronary infusion of MSCs post-PCI led to an 8.8% increase in LVEF at four months, compared to a 4.8% increase in the control group in one study.[5] - A meta-analysis suggested that MSC transplantation may improve LVEF, but the effect size varies across studies.[6]
Cardiac Stem Cells (CSCs) - The SCIPIO trial reported an approximate 8% increase in LVEF at 4 months in patients treated with CSCs compared to controls.[2] - The CADUCEUS trial showed a reduction in scar size but no significant improvement in LVEF at 6 months.[2]

Table 2: Efficacy of select stem cell therapies in post-MI regeneration.

Growth Factor Therapy

The administration of specific growth factors aims to stimulate endogenous cardiac repair mechanisms, such as cardiomyocyte proliferation and angiogenesis.

  • Insulin-like Growth Factor 1 (IGF-1): Promotes cardiomyocyte survival and growth through the PI3K/Akt signaling pathway.[7]

  • Neuregulin-1 (NRG-1): Induces cardiomyocyte proliferation by activating the ErbB family of receptors.[8]

  • Platelet-Derived Growth Factor (PDGF): Plays a role in angiogenesis and the modulation of the extracellular matrix.[3]

Clinical trials with growth factors for cardiac regeneration are generally in earlier stages compared to stem cell therapies. Preclinical studies have shown promising results, but translating these findings to significant clinical benefits in humans remains a challenge.[9]

Growth FactorPrimary Mechanism & Signaling Pathway
IGF-1 Promotes cell survival and growth via the PI3K/Akt and ERK1/2 pathways.[7]
Neuregulin-1 Induces cardiomyocyte proliferation through ErbB2/ErbB4 receptor signaling.[8]
PDGF Regulates angiogenesis and fibrosis through PDGFR-α and PDGFR-β signaling.[3]

Table 3: Key growth factors and their signaling pathways in cardiac repair.

Growth_Factor_Pathways cluster_igf IGF-1 Signaling cluster_nrg Neuregulin-1 Signaling cluster_pdgf PDGF Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt CellSurvival Cell Survival & Growth PI3K_Akt->CellSurvival NRG1 Neuregulin-1 ErbB ErbB Receptors NRG1->ErbB Prolif Cardiomyocyte Proliferation ErbB->Prolif PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Angio_Fibro Angiogenesis & Fibrosis Modulation PDGFR->Angio_Fibro

Figure 3: Simplified Signaling Pathways of Key Growth Factors.

Detailed Experimental Protocols

This compound (REC-DUT-002 Trial)
  • Patient Population: Adults (18-85 years) with STEMI who underwent successful PCI within 24 hours of symptom onset and had a post-PCI LVEF ≤ 45%.

  • Intervention:

    • This compound: 60 mg administered subcutaneously twice daily for 14 days.

    • Filgrastim: 10 µg/kg administered subcutaneously once daily for the first 5 days.

  • Control: Matching placebo administered on the same schedule.

  • Primary Endpoint Assessment: Change in LVEF from baseline to 3 months, assessed by cMRI.[10]

  • cMRI Protocol: cMRI scans were performed within 72 hours of PCI and repeated at 3 months. Standardized protocols were used for the assessment of left and right ventricular volumes, function, and infarct size (using Late Gadolinium Enhancement - LGE).[10]

Mesenchymal Stem Cell (MSC) Therapy (Representative Protocol)
  • Cell Source and Dose: Allogeneic or autologous MSCs, typically at a dose of 1 x 10^7 cells.[11]

  • Delivery Method: Intracoronary infusion is a common method. The MSCs are suspended in a suitable medium and infused into the infarct-related artery via a catheter, often with balloon occlusion to increase cell retention.[11][12]

  • Timing: Typically administered 3 to 7 days post-MI.[11]

  • Efficacy Assessment: Changes in LVEF, LV volumes, and infarct size are assessed by cMRI or echocardiography at baseline and follow-up intervals (e.g., 6 and 12 months).[6]

Growth Factor Therapy (General Protocol Outline)
  • Agent and Dose: The specific growth factor (e.g., recombinant human IGF-1, NRG-1) and its dose are determined based on preclinical data and dose-escalation studies.

  • Delivery Method: Can be administered via intracoronary or intravenous infusion. The delivery schedule can range from a single bolus to continuous infusion over several days.

  • Efficacy Assessment: Similar to other regenerative therapies, cMRI and echocardiography are used to measure changes in cardiac function and structure. Biomarkers of cardiac injury and function are also monitored.

Conclusion

This compound, in combination with Filgrastim, offers a novel, non-invasive pharmacological approach to enhance endogenous cardiac repair post-MI. While the phase 2 REC-DUT-002 trial did not meet its primary efficacy endpoint, it demonstrated a favorable safety profile and a potential for reducing infarct size, warranting further investigation in a larger phase 3 trial.

Alternative strategies, such as stem cell and growth factor therapies, have also shown promise in preclinical and early clinical studies. However, the field of cardiac regeneration is still evolving, with challenges remaining in optimizing cell delivery, retention, and long-term efficacy. Direct head-to-head comparative trials are needed to definitively establish the relative merits of these different regenerative approaches.

This guide provides a snapshot of the current state of research. For professionals in drug development and cardiovascular research, a thorough evaluation of the methodologies and outcomes of ongoing and future clinical trials will be crucial in shaping the future of regenerative medicine for ischemic heart disease.

References

Dutogliptin: A Comparative Analysis of Combination Therapy with Metformin Versus Monotherapy in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape of type 2 diabetes, this guide provides a detailed comparison of dutogliptin's efficacy when used in combination with metformin versus its performance as a monotherapy. This analysis is supported by quantitative data from clinical trials and detailed experimental protocols to aid in the objective evaluation of these treatment regimens.

Efficacy Data: this compound Combination Therapy vs. Monotherapy

The following table summarizes the key efficacy data from separate clinical trials investigating this compound as a monotherapy and as an add-on therapy to metformin. It is important to note that these are not head-to-head comparisons within a single trial but rather a compilation of data from distinct studies.

Efficacy ParameterThis compound Monotherapy (PROT301 Study)[1]This compound with Metformin (Filozof et al., 2010)[2]
Primary Endpoint Change in HbA1c from baseline at 24 weeksChange in HbA1c from baseline at 12 weeks
This compound Dose 400 mg once daily400 mg once daily
Placebo-Corrected HbA1c Reduction -0.59% (p<0.0001)-0.52% (p < 0.001)
This compound Dose 200 mg once daily200 mg once daily
Placebo-Corrected HbA1c Reduction -0.28% (p<0.0138)-0.35% (p = 0.006)
Secondary Endpoint Change in Fasting Plasma Glucose (FPG)Change in Fasting Plasma Glucose (FPG)
This compound Dose 400 mg once daily400 mg once daily
Placebo-Corrected FPG Reduction Statistically significant (exact value not reported in press release)-1.00 mmol/L (p < 0.001)
This compound Dose 200 mg once daily200 mg once daily
Placebo-Corrected FPG Reduction Not specified-0.88 mmol/L (p = 0.003)

Experimental Protocols

This compound Monotherapy Study (PROT301)
  • Study Design: A 24-week, multi-center, randomized, double-blind, parallel-group, placebo-controlled Phase 3 trial.[1]

  • Participant Population: 542 patients with Type 2 diabetes mellitus.[1]

  • Intervention: Patients were randomized in a 2:1:1 ratio to receive either this compound 400 mg (n=273), this compound 200 mg (n=137), or placebo (n=132) once daily.[1]

  • Primary Efficacy Endpoint: The primary endpoint was the change from baseline in Hemoglobin A1c (HbA1c) at week 24.[1]

  • Secondary Efficacy Endpoints: Secondary endpoints included the change from baseline in fasting and peak postprandial plasma glucose, the change from baseline in glucose Area Under the Curve (AUC) (0-2 hours) after a standard test meal, and the percentage of subjects reaching a treatment goal of HbA1c of less than 7.0%.[1]

This compound with Metformin Study (Filozof et al., 2010)
  • Study Design: A 12-week, multicentre, randomized, double-blind, placebo-controlled trial.[2]

  • Participant Population: 423 patients with type 2 diabetes who had suboptimal metabolic control on a background medication of either metformin alone, a thiazolidinedione (TZD) alone, or a combination of metformin plus a TZD.[2]

  • Intervention: Following a 2-week single-blind placebo run-in, patients were randomized (2:2:1) to receive once-daily oral therapy with either this compound (400 mg or 200 mg) or placebo as an add-on to their existing background medication.[2]

  • Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline at 12 weeks.

  • Secondary Efficacy Endpoints: Secondary endpoints included changes in fasting plasma glucose (FPG) and postprandial glucose AUC (0-2h).[2]

Signaling Pathways of this compound and Metformin

The diagram below illustrates the distinct and complementary mechanisms of action of this compound and metformin in the management of type 2 diabetes.

G cluster_this compound This compound Pathway cluster_metformin Metformin Pathway This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon BloodGlucoseD ↓ Blood Glucose Insulin->BloodGlucoseD Glucagon->BloodGlucoseD Metformin Metformin Liver Liver Metformin->Liver Muscle Muscle/Adipose Tissue Metformin->Muscle AMPK AMPK Activation Liver->AMPK Gluconeogenesis ↓ Hepatic Glucose Production (Gluconeogenesis) AMPK->Gluconeogenesis BloodGlucoseM ↓ Blood Glucose Gluconeogenesis->BloodGlucoseM GlucoseUptake ↑ Glucose Uptake Muscle->GlucoseUptake GlucoseUptake->BloodGlucoseM

Figure 1: Signaling Pathways of this compound and Metformin.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of a new anti-diabetic drug, such as this compound, in combination with metformin.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Met (T2DM, on Metformin) InformedConsent Informed Consent InclusionCriteria->InformedConsent ExclusionCriteria Exclusion Criteria Not Met ExclusionCriteria->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: This compound + Metformin Randomization->GroupA GroupB Group B: Placebo + Metformin Randomization->GroupB FollowUpVisits Follow-up Visits (e.g., Weeks 4, 8, 12) GroupA->FollowUpVisits GroupB->FollowUpVisits Baseline Baseline Assessment (HbA1c, FPG) Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) FollowUpVisits->Endpoint DataCollection Data Collection Endpoint->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Figure 2: Generalized Clinical Trial Workflow.

References

A Comparative Benchmark of Dutogliptin Against Next-Generation DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dutogliptin, a second-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, against other next-generation DPP-4 inhibitors such as Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. The comparison is based on available preclinical and clinical data, focusing on biochemical potency, selectivity, pharmacokinetics, and clinical efficacy.

This compound (formerly PHX-1149) is a potent and selective inhibitor of the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] While the development of oral this compound for type 2 diabetes was discontinued due to market competition, its investigation has continued for other indications, such as improving cardiac function post-myocardial infarction, often administered parenterally.[3][4][5]

Biochemical Potency and Selectivity

For comparison, the table below summarizes the available biochemical potency and selectivity data for several next-generation DPP-4 inhibitors.

Inhibitor DPP-4 IC50 (nM) Selectivity vs. DPP-8 (Fold) Selectivity vs. DPP-9 (Fold)
This compound Data not publicly availableData not publicly availableData not publicly available
Sitagliptin ~19>1900>3000
Vildagliptin ~62>400>20
Saxagliptin ~50>400>75
Alogliptin ~24Data variesData varies
Linagliptin ~1Data variesData varies

Note: IC50 values and selectivity can vary based on assay conditions. The data presented is a representation from available literature.

Pharmacokinetic Profile

The pharmacokinetic properties of DPP-4 inhibitors influence their dosing frequency and potential for drug-drug interactions. This compound has been studied in both oral and parenteral formulations.

Parameter This compound (Oral) Sitagliptin Vildagliptin Saxagliptin Linagliptin Alogliptin
Bioavailability Data not specified~87%~85%~75%~30%~75-87%
Terminal Half-life (t½) ~12.2 hours[6]~12.4 hours~3 hours~2.5 hours>100 hours~21 hours
Time to Max. Concentration (Tmax) 1-3 hours1-4 hours1.5 hours2 hours1.5 hours1-2 hours
Primary Route of Elimination RenalRenal (unchanged)Metabolism/RenalMetabolism (CYP3A4/5)/RenalFecal (unchanged)Renal (unchanged)
Dose Adjustment in Renal Impairment Yes[6]YesYesYesNoYes

Data compiled from various pharmacokinetic studies.[6][7]

Clinical Efficacy and Safety

Clinical trials have evaluated the efficacy of this compound in improving glycemic control in patients with type 2 diabetes. Head-to-head clinical trials directly comparing this compound with other DPP-4 inhibitors are not available. However, a comparison of their performance in placebo-controlled trials provides insights into their relative efficacy.

Parameter This compound (400 mg/day) Other Next-Gen DPP-4 Inhibitors (Monotherapy)
Mean HbA1c Reduction (Placebo-corrected) -0.52%[8]Approximately -0.5% to -0.8%
Fasting Plasma Glucose Reduction (Placebo-corrected) -1.00 mmol/L[8]Significant reductions observed
DPP-4 Inhibition (Trough) ~80% (ex vivo)[8]>80% sustained inhibition is a common target
Risk of Hypoglycemia Low, similar to placebo[8]Low, similar to placebo
Effect on Body Weight Neutral[8]Generally weight-neutral

Next-generation DPP-4 inhibitors as a class are considered to have similar efficacy in reducing HbA1c.[9] They are generally well-tolerated with a low risk of hypoglycemia.[8]

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition Signaling Pathway

The primary mechanism of action of this compound and other DPP-4 inhibitors is the potentiation of the incretin pathway.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Intake Food Intake GLP1_GIP GLP-1 & GIP Release Food Intake->GLP1_GIP Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon DPP4_enzyme DPP-4 Enzyme GLP1_GIP->DPP4_enzyme Active Incretins Lowered Blood Glucose Lowered Blood Glucose Insulin->Lowered Blood Glucose Glucagon->Lowered Blood Glucose Inactive_Incretins Inactive Metabolites DPP4_enzyme->Inactive_Incretins Degradation This compound This compound This compound->DPP4_enzyme Inhibition

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Experimental Workflow: In Vitro DPP-4 Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro potency (IC50) of a DPP-4 inhibitor.

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis A Prepare Recombinant Human DPP-4 Enzyme D Add DPP-4 Enzyme to wells A->D B Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) G Initiate reaction by adding fluorogenic substrate B->G C Prepare Serial Dilutions of this compound E Add this compound dilutions (or vehicle control) C->E D->E F Pre-incubate (e.g., 10 min at 37°C) E->F F->G H Incubate (e.g., 30 min at 37°C) G->H I Measure Fluorescence (Ex: ~360nm, Em: ~460nm) H->I J Calculate % Inhibition vs. Control I->J K Plot % Inhibition vs. [this compound] and determine IC50 J->K

Caption: Workflow for DPP-4 inhibitor screening assay.

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound like this compound against DPP-4.

1. Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Test compound (this compound) and a reference inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in the assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to a working concentration in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add the diluted test compound (this compound) or reference inhibitor to the respective wells. For control wells, add the vehicle (assay buffer with the same percentage of DMSO).

    • Add the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.

    • Pre-incubate the plate at 37°C for approximately 10-15 minutes.

    • Initiate the enzymatic reaction by adding the DPP-4 fluorogenic substrate to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of DPP-4 inhibition for each concentration of this compound compared to the control (vehicle-treated) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound has demonstrated efficacy in inhibiting the DPP-4 enzyme and improving glycemic control in patients with type 2 diabetes, with a performance profile from early-phase trials that appears comparable to other next-generation DPP-4 inhibitors in terms of HbA1c reduction and safety.[8] Its pharmacokinetic profile is characterized by a half-life that supports once-daily dosing.[6] However, a definitive comparative assessment of its biochemical potency and selectivity is limited by the lack of publicly available preclinical data. The discontinuation of its oral development for type 2 diabetes means that comprehensive head-to-head clinical trial data against other gliptins is unavailable. Future research on this compound, particularly in the context of its parenteral formulation for cardiovascular applications, will be necessary to fully elucidate its therapeutic potential relative to other agents in its class.

References

Safety Operating Guide

Essential Safety and Handling of Dutogliptin in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Dutogliptin is paramount. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, and operational and disposal plans based on general best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and preparing solutions Primary: - Disposable, low-permeability gown with closed front and knit cuffs- Double-gloving with chemotherapy-rated gloves (e.g., nitrile)- N95 or higher-rated respirator- Chemical splash goggles and a face shield
Handling solutions and cell cultures Primary: - Disposable lab coat or gown- Nitrile gloves- Safety glasses with side shields
Cleaning and decontamination Primary: - Disposable, low-permeability gown- Heavy-duty nitrile or rubber gloves- Chemical splash goggles- Face shield (if splashing is likely)
Waste disposal Primary: - Disposable lab coat or gown- Nitrile gloves- Safety glasses

Operational and Disposal Plans

A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps from initial preparation to final waste disposal.

Dutogliptin_Handling_Workflow cluster_prep Preparation cluster_handling Experimental Handling cluster_cleanup Decontamination & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a Ventilated Enclosure prep_ppe->weigh Proceed to dissolve Dissolve in Designated Solvent weigh->dissolve Followed by experiment Perform Experiment dissolve->experiment Use in decontaminate Decontaminate Work Surfaces experiment->decontaminate After completion dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid Segregate waste dispose_solid Dispose of Solid Waste decontaminate->dispose_solid Segregate waste remove_ppe Doff PPE dispose_liquid->remove_ppe Final step dispose_solid->remove_ppe Final step

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

General Handling Procedures:

  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment specific to the planned experiment.

  • Controlled Area: Designate a specific area for handling this compound, such as a chemical fume hood or a ventilated balance enclosure, especially when working with the powdered form.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan:

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and containers, should be considered chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container.

  • Solid Waste: Collect all solid waste in a designated, sealed waste bag or container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash. EHS will provide instructions for collection and incineration by an approved vendor.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dutogliptin
Reactant of Route 2
Dutogliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.